molecular formula C2H4I2 B1619546 1,1-Diiodoethane CAS No. 594-02-5

1,1-Diiodoethane

Cat. No.: B1619546
CAS No.: 594-02-5
M. Wt: 281.86 g/mol
InChI Key: JNVXRQOSRUDXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diiodoethane is a useful research compound. Its molecular formula is C2H4I2 and its molecular weight is 281.86 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diiodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4I2/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVXRQOSRUDXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208117
Record name 1,1-Diiodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-02-5
Record name Ethane, 1,1-diiodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diiodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diiodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diiodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1-diiodoethane, a geminal dihalide with significant applications in organic synthesis. The document details its chemical structure, physical properties, synthesis protocols, and key reactions, offering valuable insights for professionals in research and development.

Chemical Formula and Structure

This compound is an organic haloalkane with the chemical formula C₂H₄I₂ .[1][2][3][4][5][6] Structurally, it is classified as a geminal dihalide, meaning both iodine atoms are attached to the same carbon atom.[7] This arrangement is distinct from its structural isomer, 1,2-diiodoethane, where the iodine atoms are on adjacent carbons (a vicinal dihalide).[7] The presence of two iodine atoms on a single carbon atom renders that carbon highly electrophilic and susceptible to nucleophilic attack.[7]

  • IUPAC Name: this compound[1][2]

  • Other Names: Ethylidene iodide[1][4][5]

  • CAS Number: 594-02-5[1][2][3][4][8]

  • SMILES: CC(I)I[1][4]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. The data is compiled from various sources and includes both experimental and calculated values.

PropertyValueUnitSource
Molecular Weight 281.863g·mol⁻¹[1][6]
281.8621g·mol⁻¹[2][3]
Density 3.0 ± 0.1g/cm³[1]
2.7600g/cm³[8]
2.840g/cm³[4]
Boiling Point 154.7 ± 23.0°C[1]
223.38 (estimate)°C[8]
75-76 (at 25 mmHg)°C[1][8]
333.7 (at 0.016 bar)K[3]
Melting Point 63.01 (estimate)°C[8]
Flash Point 63.7 ± 18.1°C[1]
Octanol/Water Partition Coefficient (logP) 2.202 (calculated)[9]

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory preparations start from either 1,1-dichloroethane (B41102) or acetaldehyde (B116499) derivatives.

This method involves the halogen exchange reaction of 1,1-dichloroethane with an iodine source, catalyzed by a Lewis acid.[1]

Experimental Protocol:

  • Reactants:

    • 1,1-dichloroethane: 0.4 mol (~39.6 g)[1]

    • Ethyl iodide (iodine source): 1.2 mol (~187 g)[1]

    • Aluminium chloride (catalyst): ~2.0 g[1]

  • Procedure:

    • Combine the 1,1-dichloroethane, ethyl iodide, and aluminium chloride in a suitable reaction vessel.[1]

    • Heat the mixture on a steam bath for three hours.[1][8]

    • After cooling, wash the mixture sequentially with water (H₂O) and sodium bisulfite (NaHSO₃) solution.[1][8]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[1][8]

    • Purify the product by distillation under reduced pressure. The product, this compound, distills at 75-76 °C and 25 mmHg.[1][8]

  • Yield: Approximately 67.3 g (60% yield).[1][8]

An alternative route that avoids the use of 1,1-dichloroethane involves the reaction of iodine and triethylamine (B128534) with the hydrazone of acetaldehyde.[1][8]

Experimental Protocol:

  • Reactants:

    • Acetaldehyde hydrazone (derived from 1 mol of acetaldehyde)

    • Iodine

    • Triethylamine

  • Procedure:

    • The specific reaction conditions involve the careful addition of reagents, though detailed public-domain protocols are less common than the dichloroethane method. The reaction proceeds via an oxidative iodination mechanism.

  • Yield: This method can produce approximately 95 g of this compound (34% yield from acetaldehyde).[1][8]

Chemical Reactivity and Applications

The unique geminal di-iodide structure of this compound makes it a versatile reagent in organic synthesis.[7]

  • Nucleophilic Substitution (Sₙ2) Reactions: It is commonly used as a reactant in Sₙ2 reactions.[1] For example, it reacts with carboxylate nucleophiles to form the corresponding esters.[7]

  • Cyclopropanation: this compound is a key reagent for the methylcyclopropanation of alkenes.[7][8] For instance, its reaction with an alkene in the presence of a copper catalyst yields methyl-substituted cyclopropane (B1198618) derivatives.[7]

  • Ethylidenation Reactions: It is employed in the ethylidenation of carbonyl compounds.[7][8]

  • Organometallic Chemistry: The compound serves as a precursor for synthesizing geminal bimetallic reagents, which are valuable in various synthetic transformations.[7]

  • Pharmaceutical Intermediate: While its isomer, 1,2-diiodoethane, is explicitly mentioned as a vital pharmaceutical intermediate for creating Active Pharmaceutical Ingredients (APIs), the high reactivity of this compound suggests its potential as a building block in complex molecule synthesis within drug development.[10]

Workflow and Process Diagrams

The following diagram illustrates the laboratory workflow for the synthesis and purification of this compound from 1,1-dichloroethane.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Aqueous Workup cluster_drying Drying cluster_purification Purification cluster_product Final Product Reactants 1,1-Dichloroethane Ethyl Iodide Aluminium Chloride Heating Heat on Steam Bath (3 hours) Reactants->Heating Combine Wash_H2O Wash with H₂O Heating->Wash_H2O Crude Product Wash_NaHSO3 Wash with NaHSO₃ Wash_H2O->Wash_NaHSO3 Drying Dry over MgSO₄ Wash_NaHSO3->Drying Organic Layer Distillation Vacuum Distillation (75-76 °C @ 25 mmHg) Drying->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is considered toxic and is a corrosive irritant.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It may emit toxic fumes if heated to decomposition or if it comes into contact with acids. For long-term storage, it should be kept over copper powder and protected from light to prevent decomposition and the liberation of free iodine.[8][11]

References

An In-depth Technical Guide to 1,1-Diiodoethane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-diiodoethane (CH₃CHI₂), a versatile yet under-documented geminal dihalide. This document consolidates available data on its key characteristics, outlines detailed experimental protocols for its synthesis and purification, and explores its reactivity, with a focus on applications in organic synthesis.

Core Physical and Chemical Properties

This compound is a dense, colorless liquid at room temperature.[1] Its geminal di-iodide structure renders the alpha-carbon highly electrophilic, making it a valuable reagent in various chemical transformations.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₄I₂[1][3][4]
Molecular Weight 281.86 g/mol [4][5]
CAS Number 594-02-5[3][6]
Appearance Colorless liquid[7]
Odor Sweetish[7]
Density 2.83 - 3.0 g/cm³[1][3][4]
Boiling Point 154.7 - 169.4 °C at 760 mmHg[1][3][4]
75-76 °C at 25 mmHg[4][6]
Melting Point 63.01 °C (estimate)[1][6]
Refractive Index 1.650 - 1.67[1][3]
Flash Point 72.5 °C[1][3]
Solubility Soluble in most organic solvents[4]
Vapor Pressure 2.05 mmHg at 25 °C[1][3]
LogP 2.20 - 2.78[1][8]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through several routes, with the reaction of 1,1-dichloroethane (B41102) with ethyl iodide in the presence of a Lewis acid being a common laboratory method. An alternative synthesis involves the reaction of the hydrazone of acetaldehyde (B116499) with iodine and triethylamine.[4][6]

Protocol 1: Synthesis from 1,1-Dichloroethane[5][7]

This protocol describes the synthesis of this compound via a halogen exchange reaction.

Materials:

  • 1,1-Dichloroethane (0.40 mol, 39.6 g)

  • Ethyl iodide (1.2 mol, 187 g)

  • Aluminum chloride (2.0 g)

  • Deionized water

  • Sodium bisulfite (NaHSO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1,1-dichloroethane (0.40 mol), ethyl iodide (1.2 mol), and aluminum chloride (2.0 g).

  • Heat the reaction mixture on a steam bath for 3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and wash with deionized water.

  • Subsequently, wash the organic layer with a sodium bisulfite solution to remove any unreacted iodine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at 75-76 °C at 25 mmHg.

Purification of this compound[10]

Crude this compound may contain impurities such as unreacted starting materials, byproducts, and decomposition products (elemental iodine). A general purification workflow is as follows:

G Crude Crude this compound Wash_NaHSO3 Wash with aq. NaHSO₃ or Na₂S₂O₃ Crude->Wash_NaHSO3 Removes I₂ Wash_H2O Wash with Water Wash_NaHSO3->Wash_H2O Removes Salts Dry Dry with Anhydrous MgSO₄ or Na₂SO₄ Wash_H2O->Dry Removes Water Distill Fractional Distillation Dry->Distill Separates by Boiling Point Pure Pure this compound Distill->Pure

Caption: General workflow for the purification of this compound.

Chemical Reactivity

This compound is a reactive organic compound, primarily due to the presence of two iodine atoms on the same carbon, which makes this carbon highly electrophilic and susceptible to nucleophilic attack.[2]

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.[2][4] The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of one of the iodide ions.

A generalized Sₙ2 reaction pathway is illustrated below:

G Reactants This compound (CH₃CHI₂) Nucleophile (Nu⁻) TransitionState Transition State [Nu---C(H)(CH₃)---I]⁻---I Reactants->TransitionState Backside Attack Products Substituted Product (CH₃CH(Nu)I) Iodide Ion (I⁻) TransitionState->Products Iodide Departure

Caption: Generalized Sₙ2 reaction pathway of this compound.

Examples of nucleophilic substitution reactions involving this compound include:

  • Reaction with carboxylates: Forms carboxylate esters. For instance, reaction with cyclohexanecarboxylate (B1212342) yields 1-iodoethyl cyclohexanecarboxylate.[2]

  • Reaction with enolates: Leads to the formation of C-C bonds.[2]

  • Reaction with hydroxide (B78521) ions: Can produce an alcohol, although elimination reactions may compete.[9]

Other Reactions
  • Dehydrohalogenation: As a geminal dihalide, this compound can undergo elimination reactions to form alkynes.[2]

  • Cyclopropanation: It is used as a reagent for the methylcyclopropanation of alkenes.[6]

  • Ethylidenation: It can be employed in the ethylidenation of carbonyl compounds.[6]

Spectroscopic Data

While a comprehensive public database of high-resolution spectra for this compound is limited, the following provides an overview of expected spectroscopic characteristics based on its structure and data from related compounds.

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) coupled to the three methyl protons and a doublet for the methyl protons (CH₃) coupled to the single methine proton.

¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the methyl carbon and the di-iodinated methine carbon. The latter will be significantly downfield due to the deshielding effect of the two iodine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations. Key absorptions are expected for C-H stretching around 2880-3080 cm⁻¹ and C-I stretching vibrations in the fingerprint region, typically around 500-600 cm⁻¹.[10]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 282. Characteristic fragmentation patterns would include the loss of one or both iodine atoms and the ethyl group.[11]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[12] It is corrosive and can emit toxic fumes upon heating or contact with acids.[6] It is recommended to store this compound over copper powder and protected from light to inhibit decomposition.[6]

This technical guide serves as a foundational resource for professionals working with this compound. For further, specific applications and safety protocols, consulting detailed safety data sheets and relevant literature is strongly advised.

References

An In-depth Technical Guide to Geminal Dihalides: The Case of 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of geminal dihalides, with a specific focus on 1,1-diiodoethane. It covers the fundamental principles, synthesis, reactivity, and applications of this class of compounds, particularly relevant to organic synthesis and drug development.

Introduction to Geminal Dihalides

Geminal dihalides, also known as gem-dihalides, are organic compounds featuring two halogen atoms bonded to the same carbon atom.[1][2][3][4] The term "geminal" is derived from the Latin word geminus, meaning twin.[3][4] This structural motif imparts unique chemical properties and reactivity, making geminal dihalides valuable intermediates in a variety of organic transformations. Their general structure can be represented as R₂CX₂, where R is a hydrogen atom or an organic substituent, and X is a halogen.

This compound is a prototypical example of a geminal dihalide, consisting of a two-carbon chain with two iodine atoms attached to the first carbon atom.[5] Its structure renders the halogen-bearing carbon highly electrophilic and susceptible to nucleophilic attack.[5]

Figure 1: General and specific structures of geminal dihalides.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its application in synthesis and for the characterization of reaction products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂H₄I₂[6]
Molecular Weight281.86 g/mol [6]
Density2.83 g/cm³[6]
Boiling Point169.4 °C at 760 mmHg[6]
Refractive Index1.67[6]
Flash Point72.5 °C[6]
Vapor Pressure2.05 mmHg at 25 °C[6]
logP (Octanol/Water)2.78[7]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR A quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃).[5][8]
¹³C NMR Two distinct signals for the two carbon atoms.[5]
Mass Spec. Molecular ion peak (M⁺) and characteristic fragmentation patterns.[9]

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory preparation involves the halogen exchange of a more readily available geminal dihalide, such as 1,1-dichloroethane.

Experimental Protocol: Synthesis from 1,1-Dichloroethane

This protocol is adapted from established literature procedures.[10]

Materials:

  • 1,1-Dichloroethane

  • Ethyl iodide

  • Aluminum chloride

  • Deionized water

  • Sodium bisulfite (NaHSO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Steam bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 0.4 mol (~39.6 g) of 1,1-dichloroethane, 1.2 mol (~187 g) of ethyl iodide, and approximately 2.0 g of aluminum chloride.[10]

  • Heat the mixture on a steam bath for three hours.[10]

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with deionized water and a sodium bisulfite solution.[10]

  • Dry the organic layer over anhydrous magnesium sulfate.[10]

  • Purify the product by distillation at reduced pressure. The boiling point of this compound is 76 °C at 25 mmHg.[10]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Combine 1,1-dichloroethane, ethyl iodide, and AlCl₃ heat Heat on steam bath for 3 hours start->heat wash Wash with H₂O and NaHSO₃ heat->wash dry Dry over MgSO₄ wash->dry distill Distill at reduced pressure (76 °C / 25 mmHg) dry->distill product This compound distill->product

Figure 2: Workflow for the synthesis of this compound.

Key Reactions of Geminal Dihalides

Geminal dihalides are versatile synthons in organic chemistry, participating in a range of important reactions.

Dehydrohalogenation to Alkynes

A prominent reaction of geminal dihalides is double dehydrohalogenation to yield alkynes. This transformation is typically achieved by treatment with a strong base.

Dehydrohalogenation cluster_dehydro Dehydrohalogenation of a Geminal Dihalide start Geminal Dihalide intermediate Vinyl Halide start->intermediate Base (e.g., KOH) product Alkyne intermediate->product Strong Base (e.g., NaNH₂)

Figure 3: Stepwise dehydrohalogenation to form an alkyne.
Hydrolysis to Carbonyl Compounds

The hydrolysis of geminal dihalides provides a route to aldehydes and ketones. The reaction proceeds via a nucleophilic substitution followed by elimination.[11][12]

Hydrolysis cluster_hydrolysis Hydrolysis of a Geminal Dihalide start Geminal Dihalide intermediate Gem-halohydrin start->intermediate H₂O or OH⁻ product Carbonyl Compound (Aldehyde or Ketone) intermediate->product Elimination of HX

Figure 4: Hydrolysis pathway of a geminal dihalide.
Corey-Fuchs Reaction

The Corey-Fuchs reaction is a powerful method for the one-carbon homologation of an aldehyde to a terminal alkyne, proceeding through a gem-dihaloalkene intermediate.[1][13][14][15][16]

This protocol outlines the general steps for the Corey-Fuchs reaction.[1]

Step 1: Formation of the gem-Dibromoalkene

  • To a solution of triphenylphosphine (B44618) in dichloromethane (B109758) at 0 °C, add carbon tetrabromide and stir.

  • Add the aldehyde to the reaction mixture and allow it to warm to room temperature.

  • Upon completion, concentrate the mixture and add hexanes to precipitate triphenylphosphine oxide.

  • Filter and purify the crude gem-dibromoalkene by column chromatography.

Step 2: Conversion to the Terminal Alkyne

  • Dissolve the gem-dibromoalkene in anhydrous tetrahydrofuran (B95107) and cool to -78 °C.

  • Slowly add n-butyllithium and stir for one hour.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Corey_Fuchs cluster_cf Corey-Fuchs Reaction Mechanism aldehyde Aldehyde dihaloalkene gem-Dibromoalkene aldehyde->dihaloalkene Wittig-like reaction ylide Phosphonium Ylide (from PPh₃ and CBr₄) ylide->dihaloalkene alkyne Terminal Alkyne dihaloalkene->alkyne n-BuLi

Figure 5: Key steps in the Corey-Fuchs reaction.
Simmons-Smith Reaction

Geminal dihalides, particularly diiodomethane, are key reagents in the Simmons-Smith reaction for the cyclopropanation of alkenes.[2][3][17][18][19] This reaction involves the formation of an organozinc carbenoid species.

Simmons_Smith cluster_ss Simmons-Smith Reaction alkene Alkene cyclopropane (B1198618) Cyclopropane alkene->cyclopropane dihalomethane Diiodomethane (CH₂I₂) carbenoid Organozinc Carbenoid dihalomethane->carbenoid zncu Zn(Cu) zncu->carbenoid carbenoid->cyclopropane

Figure 6: Simplified representation of the Simmons-Smith reaction.

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of geminal dihalides makes them valuable precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Their ability to be converted into other functional groups, such as alkynes and carbonyls, allows for the construction of diverse molecular scaffolds.

  • Alkyne Synthesis: Terminal alkynes, readily prepared from geminal dihalides via the Corey-Fuchs reaction or dehydrohalogenation, are crucial building blocks in medicinal chemistry. They participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of triazoles, which are present in numerous pharmaceuticals. Alkynes are also key intermediates in cross-coupling reactions (e.g., Sonogashira coupling) to form complex carbon skeletons.[20]

  • Carbonyl Group Formation: The hydrolysis of geminal dihalides to aldehydes and ketones provides a route to another fundamental functional group in drug molecules.

  • Cyclopropanation: The Simmons-Smith reaction, utilizing a geminal dihalide, allows for the introduction of cyclopropane rings into molecular structures. The cyclopropane motif is a desirable feature in drug design as it can impart conformational rigidity and improve metabolic stability.

While direct applications of this compound in marketed drugs are not extensively documented, its role as a precursor to versatile functional groups underscores its importance for synthetic chemists in the pharmaceutical industry. The principles of its reactivity are broadly applicable to the synthesis of a wide range of biologically active compounds.

Conclusion

Geminal dihalides, exemplified by this compound, are a class of organic compounds with significant utility in modern organic synthesis. Their well-defined reactivity allows for their conversion into a variety of important functional groups, making them valuable intermediates for researchers in academia and industry, including those in the field of drug development. A thorough understanding of their properties, synthesis, and reaction mechanisms is essential for leveraging their full potential in the creation of novel and complex molecules.

References

Synthesis of 1,1-Diiodoethane from 1,1-Dichloroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-diiodoethane from its precursor, 1,1-dichloroethane (B41102). The primary method described is a halogen exchange reaction, a fundamental transformation in organic chemistry. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the workflow, intended for use in research and development settings.

Introduction

This compound is a geminal diiodoalkane with applications in various organic syntheses, including as a reactant in SN2 reactions.[1] Its preparation from the more readily available 1,1-dichloroethane is a key transformation. The most common method for this conversion is a halogen exchange reaction.[1][2] This process can be facilitated by a Lewis acid catalyst, such as aluminum trichloride (B1173362), which activates the carbon-chlorine bonds for substitution.[1][2][3] While classic Finkelstein reactions typically involve sodium iodide in acetone (B3395972) for converting alkyl chlorides or bromides to iodides, the synthesis of geminal diiodides from their corresponding dichloro precursors can also be effectively achieved.[2][4]

Reaction Mechanism and Stoichiometry

The core of this synthesis is a double halogen exchange reaction where the two chlorine atoms in 1,1-dichloroethane are replaced by iodine atoms. The overall balanced chemical equation for the primary reaction discussed is:

CH₃CHCl₂ + 2 C₂H₅I → CH₃CHI₂ + 2 C₂H₅Cl

In this specific protocol, iodoethane (B44018) serves as the source of iodine, and aluminum trichloride acts as a catalyst.[1]

Experimental Protocol

The following experimental protocol is adapted from established synthetic methods for the preparation of this compound.[1]

Materials:

  • 1,1-Dichloroethane (CH₃CHCl₂)

  • Ethyl iodide (C₂H₅I)

  • Aluminum chloride (AlCl₃)

  • Water (H₂O)

  • Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 0.4 mol (~39.6 g) of 1,1-dichloroethane with 1.2 mol (~187 g) of ethyl iodide.

  • Catalyst Addition: Carefully add approximately 2.0 g of aluminum chloride to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture for three hours using a steam bath.

  • Work-up:

    • After cooling, wash the reaction mixture with water (H₂O).

    • Subsequently, wash the organic layer with a solution of sodium bisulfite (NaHSO₃) to remove any remaining iodine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Purify the crude product by distillation. The boiling point of this compound is 76-77 °C at 25 mmHg.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.

ParameterValueUnit
Reactants
1,1-Dichloroethane0.4 (~39.6)mol (g)
Ethyl Iodide1.2 (~187)mol (g)
Catalyst
Aluminum Chloride~2.0g
Reaction Conditions
Reaction Time3hours
TemperatureSteam Bath
Product
This compound (Yield)~67.3g
Boiling Point76-77°C at 25 mmHg

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,1-dichloroethane.

SynthesisWorkflow A Mixing of Reactants (1,1-Dichloroethane, Ethyl Iodide) B Catalyst Addition (Aluminum Chloride) A->B C Reflux (3 hours) B->C D Work-up (H2O and NaHSO3 wash) C->D E Drying (MgSO4) D->E F Purification (Distillation) E->F G This compound (Final Product) F->G

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • 1,1-Dichloroethane is a chlorinated hydrocarbon and should be handled in a well-ventilated fume hood.

  • Ethyl iodide is a lachrymator and should be handled with care.

  • Aluminum chloride is corrosive and reacts violently with water.

  • Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Alternative Synthetic Routes

While the halogen exchange from 1,1-dichloroethane is a primary method, it is worth noting that this compound can also be synthesized through other pathways. One such alternative involves the reaction of iodine, triethylamine, and the hydrazone of acetaldehyde.[1] This method bypasses the need for a dihalogenated precursor.[2]

Conclusion

The synthesis of this compound from 1,1-dichloroethane via a Lewis acid-catalyzed halogen exchange is a reliable and well-documented procedure. The provided experimental protocol and quantitative data offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development. Careful adherence to the methodology and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide to the Alternative Synthesis of 1,1-Diiodoethane from Acetaldehyde Hydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diiodoethane, with a primary focus on an alternative route starting from acetaldehyde (B116499) hydrazone. This method, a variation of the Barton vinyl iodide synthesis, offers a viable alternative to traditional approaches. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this and other synthetic pathways.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂H₄I₂[1]
Molar Mass 281.86 g/mol [1]
Appearance Colorless liquid
Density 3.0 ± 0.1 g/cm³[1]
Boiling Point 154.7 ± 23.0 °C at 760 mmHg[1]
Boiling Point (Reduced Pressure) 76-77 °C at 25 mmHg[1]
Solubility Soluble in most organic solvents[1]
CAS Number 594-02-5[1]

Synthesis of this compound from Acetaldehyde Hydrazone

The synthesis of this compound from acetaldehyde hydrazone is a two-step process that first involves the formation of the hydrazone from acetaldehyde, followed by an iodination reaction. This method avoids the use of halogenated alkanes like 1,1-dichloroethane (B41102) as starting materials.[1]

Step 1: Synthesis of Acetaldehyde Hydrazone

The initial step is the condensation reaction of acetaldehyde with hydrazine (B178648) hydrate (B1144303) to form acetaldehyde hydrazone. This reaction is typically carried out in an alcohol solvent and can be catalyzed by a small amount of acid.

Experimental Protocol:

  • Materials:

    • Acetaldehyde

    • Hydrazine hydrate (64% solution)

    • Ethanol (or Methanol)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetaldehyde (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • The reaction mixture can be stirred at room temperature or gently refluxed for a period of 10 minutes to several hours, depending on the scale and desired reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent and any excess hydrazine are removed under reduced pressure.

    • The resulting crude acetaldehyde hydrazone can be purified by distillation.

Step 2: Synthesis of this compound from Acetaldehyde Hydrazone (Barton Vinyl Iodide Reaction Adaptation)

The conversion of acetaldehyde hydrazone to this compound is achieved through a reaction with iodine in the presence of a non-nucleophilic base, such as triethylamine (B128534).[1][2] This reaction is an adaptation of the Barton vinyl iodide synthesis, which typically yields vinyl iodides.[2][3] In the case of acetaldehyde hydrazone, the reaction proceeds to form the gem-diiodide.[2]

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve acetaldehyde hydrazone (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF).

    • In the dropping funnel, prepare a solution of iodine (2.0 eq) in the same anhydrous solvent.

    • Add triethylamine (2.0 eq) to the hydrazone solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add the iodine solution from the dropping funnel to the stirred hydrazone solution under a nitrogen atmosphere. The addition should be controlled to maintain a low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

    • Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium thiosulfate (B1220275) (to remove excess iodine), water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude this compound is then purified by vacuum distillation.

Reaction Mechanism

The reaction of acetaldehyde hydrazone with iodine and triethylamine follows a mechanism similar to the Barton vinyl iodide synthesis.

Barton_Mechanism AcetaldehydeHydrazone Acetaldehyde Hydrazone DiazoIntermediate Diazo Intermediate AcetaldehydeHydrazone->DiazoIntermediate I₂, Et₃N (Oxidation) IodoniumIon Iodonium Ion DiazoIntermediate->IodoniumIon I₂ (Electrophilic attack, -N₂ gas) Diiodoethane This compound IodoniumIon->Diiodoethane I⁻ (Nucleophilic attack)

Caption: Reaction mechanism for the synthesis of this compound.

Alternative Synthesis Routes for this compound

Several other methods for the synthesis of this compound have been reported, providing alternative pathways for its production.

From 1,1-Dichloroethane

A common laboratory-scale synthesis involves the halogen exchange reaction of 1,1-dichloroethane with an iodide source, catalyzed by a Lewis acid like aluminum chloride.[1]

Experimental Protocol:

  • Materials:

    • 1,1-Dichloroethane

    • Ethyl iodide

    • Aluminum chloride (AlCl₃)

    • Water (H₂O)

    • Sodium bisulfite (NaHSO₃) solution

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mix 0.4 mol (approx. 39.6 g) of 1,1-dichloroethane with 1.2 mol (approx. 187 g) of ethyl iodide.

    • Carefully add approximately 2.0 g of aluminum chloride to the mixture.

    • Heat the reaction mixture for three hours using a steam bath.

    • After cooling, wash the mixture with water and then with a sodium bisulfite solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • The product is isolated by distillation, boiling at 76-77 °C at 25 mmHg.[1]

From Vinyl Chloride

1-Chloro-1-iodoethane can be synthesized by the reaction of vinyl chloride with hydrogen iodide. While not directly producing this compound, this intermediate can potentially be converted to the target molecule. The reaction proceeds with a high yield of over 80%.[4]

Reaction Conditions:

  • Reactants: Vinyl chloride and hydrogen iodide

  • Catalyst: Iodine-producing catalyst (e.g., organic iodide)

  • Temperature: -50 °C to -45 °C

  • Reaction Time: 1 to 5 hours

From Ethylene (B1197577)

1,2-Diiodoethane can be prepared by the reaction of ethylene with iodine.[5] While this produces the 1,2-isomer, it is a relevant synthesis of a diiodoethane compound.

Reaction: C₂H₄ + I₂ ⇌ C₂H₄I₂[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of this compound and related compounds.

Starting MaterialProductReagentsReaction ConditionsYield
Acetaldehyde HydrazoneThis compoundI₂, TriethylamineRoom Temperature34% (from acetaldehyde)[1]
1,1-DichloroethaneThis compoundEthyl iodide, AlCl₃Steam bath, 3 hoursApprox. 60% (calculated from reported product mass)[1]
Vinyl Chloride1-Chloro-1-iodoethaneHydrogen iodide, Iodine catalyst-50 to -45 °C, 1-5 hours>80%[4]
Ethylene1,2-DiiodoethaneIodineNot specifiedNot specified

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound from acetaldehyde hydrazone is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Purification Start Acetaldehyde Hydrazone Iodine Triethylamine Reaction Reaction in Anhydrous Solvent Start->Reaction Workup Aqueous Workup (Na₂S₂O₃, H₂O, Brine) Reaction->Workup Drying Drying of Organic Layer (MgSO₄) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure this compound

Caption: General experimental workflow for this compound synthesis.

This guide provides a detailed overview for the synthesis of this compound, offering valuable information for researchers and professionals in the field of organic synthesis and drug development. The alternative route from acetaldehyde hydrazone presents a noteworthy option, and the compiled data allows for a comparative assessment of different synthetic strategies.

References

An In-depth Technical Guide to 1,1-Diiodoethane (CAS 594-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-diiodoethane (CAS number 594-02-5), a geminal dihaloalkane with significant applications in organic synthesis. This document consolidates critical information on its chemical and physical properties, safety and handling protocols, detailed experimental procedures for its synthesis, and its reactivity profile. Particular emphasis is placed on its role as a reagent in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of new chemical entities. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound, also known as ethylidene iodide, is an organoiodine compound with the chemical formula CH₃CHI₂.[1] It is a dense, colorless liquid that is soluble in most organic solvents.[1][2] The presence of two iodine atoms on the same carbon atom, a geminal arrangement, confers specific reactivity to the molecule, making it a valuable reagent in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 594-02-5[1]
Molecular Formula C₂H₄I₂[1][3][4]
Molecular Weight 281.86 g/mol [1][3][4]
Boiling Point 154.7 ± 23.0 °C at 760 mmHg[1]
169.4 °C at 760 mmHg[4]
75-76 °C at 25 mmHg[1][5]
Melting Point 63.01°C (estimate)[5]
Density 3.0 ± 0.1 g/cm³[1]
2.840 g/mL[3]
2.83 g/cm³[4]
Refractive Index 1.67[4]
Solubility Soluble in most organic solvents.[1]
Flash Point 63.7 ± 18.1 °C[1]
72.5 °C[4]
Vapor Pressure 2.05 mmHg at 25°C[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR A spectrum is available.[1]
Mass Spectrometry (GC-MS) A spectrum is available.[6]
FTIR A spectrum is available.[7]

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Halogen Exchange from 1,1-Dichloroethane (B41102)

This method involves the reaction of 1,1-dichloroethane with an iodine source in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Combine 0.4 mol (approximately 39.6 g) of 1,1-dichloroethane, 1.2 mol (approximately 187 g) of ethyl iodide, and approximately 2.0 g of aluminum chloride in a suitable reaction vessel.[1][5]

  • Heat the mixture on a steam bath for three hours.[1][5]

  • After cooling, wash the reaction mixture sequentially with water and a sodium bisulfite (NaHSO₃) solution.[1]

  • Dry the organic layer over magnesium sulfate (B86663) (MgSO₄).[1]

  • Purify the product by distillation at 75-76 °C under a reduced pressure of 25 mmHg to yield this compound.[1][5]

Synthesis_Halogen_Exchange cluster_reactants Reactants cluster_process Process cluster_product Product 1_1_dichloroethane 1,1-Dichloroethane heat Heat (Steam Bath, 3h) 1_1_dichloroethane->heat ethyl_iodide Ethyl Iodide ethyl_iodide->heat AlCl3 Aluminum Chloride (catalyst) AlCl3->heat workup Aqueous Workup (H₂O, NaHSO₃) heat->workup drying Drying (MgSO₄) workup->drying distillation Distillation (75-76°C, 25 mmHg) drying->distillation 1_1_diiodoethane This compound distillation->1_1_diiodoethane

Caption: Synthesis of this compound via halogen exchange.

From Acetaldehyde (B116499) Hydrazone

An alternative synthesis route starts from acetaldehyde.

Experimental Protocol:

Reactivity and Applications in Synthesis

The chemical behavior of this compound is dominated by the two iodine atoms on the same carbon, making this carbon highly electrophilic and susceptible to nucleophilic attack. The carbon-iodine bonds are relatively weak, making iodide a good leaving group.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is a competent substrate for Sₙ2 reactions.[1] It can react with various nucleophiles, such as carboxylates, to form esters.

Enolate Substitution

It can also serve as an electrophile in reactions with enolates, leading to the formation of new carbon-carbon bonds.[1]

Reductive Coupling and Formation of Alkenes

Treatment of this compound with reducing agents can lead to the formation of ethylene.[2]

Reactivity_Diagram cluster_reactions Key Reactions cluster_products Product Classes start This compound sn2 Sₙ2 Reaction start->sn2 + Nucleophile (e.g., RCOO⁻) enolate Enolate Substitution start->enolate + Enolate reduction Reductive Coupling start->reduction + Reducing Agent esters Esters sn2->esters c_c_bond C-C Bond Formation enolate->c_c_bond alkenes Alkenes (e.g., Ethylene) reduction->alkenes

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,1-diiodoethane, with a specific focus on its molecular weight and density. This document is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this compound in their experimental workflows.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources.

PropertyValueUnits
Molecular Formula C₂H₄I₂-
Molecular Weight 281.86 g/mol
281.8621 g/mol [1][2]
281.863g·mol⁻¹[3]
Density 2.83g/cm³[2][4]
2.840g/mL[5]
3.0 ± 0.1g/cm³[3]
Boiling Point 169.4°C at 760 mmHg[2][4]
155°C[5]
154.7 ± 23.0°C[3]
Flash Point 72.5°C[2][4]
63.7 ± 18.1°C[3]
Refractive Index 1.67-[2]
1.6500-[4]
CAS Number 594-02-5-[1][2][3][6]

Experimental Protocols

Synthesis of this compound from 1,1-Dichloroethane

This protocol outlines a common method for the synthesis of this compound.[3]

Materials:

  • 1,1-dichloroethane (0.4 mol, ~39.6 g)

  • Ethyl iodide (1.2 mol, ~187 g)

  • Aluminum chloride (~2.0 g)

  • Deionized water

  • Sodium bisulfite (NaHSO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Reaction vessel with a reflux condenser

  • Heating mantle or steam bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine 0.4 mol of 1,1-dichloroethane, 1.2 mol of ethyl iodide, and approximately 2.0 g of aluminum chloride in a suitable reaction vessel.

  • Heat the mixture under reflux using a steam bath for three hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the mixture with deionized water to remove any water-soluble impurities.

  • Subsequently, wash the organic layer with a sodium bisulfite solution to remove any remaining iodine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by distillation at a reduced pressure, collecting the fraction that boils at 76 °C and 25 mmHg.

Density Determination of Liquid this compound

The following is a general protocol for determining the density of a liquid compound like this compound using a pycnometer.

Materials:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance

  • Thermometer

  • This compound sample

  • Deionized water (for calibration)

  • Acetone (for cleaning and drying)

  • Constant temperature water bath

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with deionized water and then rinse with acetone. Dry the pycnometer completely.

  • Mass of Empty Pycnometer: Accurately measure and record the mass of the clean, dry, and empty pycnometer using an analytical balance.

  • Calibration with Water: Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. Ensure the water level is at the calibration mark.

  • Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully dry the outside, and measure and record its mass.

  • Volume Calculation: Calculate the volume of the pycnometer using the known density of water at the specific temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample and allow it to reach thermal equilibrium in the constant temperature water bath.

  • Mass of Pycnometer with Sample: Dry the exterior of the pycnometer and measure and record its mass.

  • Density Calculation: Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with this compound to find the mass of the sample. Divide the mass of the this compound by the calculated volume of the pycnometer to determine its density.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Workflow Reactants Reactants: 1,1-Dichloroethane Ethyl Iodide Aluminum Chloride Reaction Reaction: Heat under reflux for 3 hours Reactants->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Wash_H2O Wash with Deionized Water Cooling->Wash_H2O Wash_NaHSO3 Wash with Sodium Bisulfite Solution Wash_H2O->Wash_NaHSO3 Drying Dry Organic Layer with MgSO₄ Wash_NaHSO3->Drying Filtration Filtration Drying->Filtration Distillation Purification: Vacuum Distillation Filtration->Distillation Product Final Product: This compound Distillation->Product

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1,1-diiodoethane, including a summary of reported values and detailed experimental protocols for their determination.

Physical Properties of this compound

This compound (CAS No. 594-02-5) is a geminal dihaloalkane.[1] Its physical properties are crucial for its application in organic synthesis and materials science. A summary of its key physical data is presented below.

PropertyValueSource
Molecular Formula C₂H₄I₂[1]
Molar Mass 281.86 g/mol [1]
Boiling Point 154.7 ± 23.0 °C[1]
223.38 °C (estimate)[2]
169.4 °C at 760 mmHg[3]
155 °C[4]
75-76 °C at 25 mmHg[2]
Melting Point 63.01 °C (estimate)[2][5]
Density 3.0 ± 0.1 g/cm³[1]
2.83 g/cm³[3]
Flash Point 63.7 ± 18.1 °C[1]
72.5 °C[3]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is securely attached to a thermometer.

  • The thermometer and test tube assembly is clamped so that the bulb and the lower part of the test tube are immersed in the heating oil within the Thiele tube.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil.

  • As the temperature rises, the air trapped in the capillary tube will expand, and a slow stream of bubbles will emerge from the open end of the capillary.

  • Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of bubbles will be observed.

  • At this point, the heating is discontinued.

  • As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Melting Point (Melting Point Apparatus)

A melting point apparatus provides a controlled and accurate method for determining the melting point of a solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (solid form)

Procedure:

  • A small amount of finely powdered, dry this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

  • For an accurate determination, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • For a pure substance, the melting range should be narrow (typically 0.5-2 °C).

Synthesis of this compound

This compound can be synthesized via the reaction of 1,1-dichloroethane (B41102) with ethyl iodide in the presence of a catalyst. The following diagram illustrates the general workflow for this synthesis and subsequent purification.

Synthesis_Workflow Reactants 1,1-Dichloroethane + Ethyl Iodide + Aluminium Chloride Reaction Heating (Steam Bath, 3 hours) Reactants->Reaction Mixture Reaction Mixture Reaction->Mixture Wash_H2O Wash with H₂O Mixture->Wash_H2O Wash_NaHSO3 Wash with NaHSO₃ Wash_H2O->Wash_NaHSO3 Drying Dry with MgSO₄ Wash_NaHSO3->Drying Crude_Product Crude this compound Drying->Crude_Product Distillation Distillation (75-76 °C / 25 mmHg) Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,1-diiodoethane (CH₃CHI₂). The document details the interpretation of the spectrum, including chemical shifts, spin-spin coupling, and integration. A standardized experimental protocol for acquiring high-resolution ¹H NMR data for similar liquid samples is also presented.

Structural Overview and Spectral Prediction

This compound is a geminal dihaloalkane with the chemical structure shown below.[1] An analysis of this structure allows for a prediction of its ¹H NMR spectrum. The molecule contains two distinct sets of non-equivalent protons:

  • Hₐ: A single methine proton (-CH) bonded to the carbon atom that is also bonded to two highly electronegative iodine atoms.

  • Hₑ: Three equivalent methyl protons (-CH₃).

Based on the principles of ¹H NMR spectroscopy, a predicted spectrum would feature two signals with a 1:3 integration ratio. The methine proton (Hₐ), being adjacent to three methyl protons (Hₑ), is expected to be split into a quartet (n+1 = 3+1 = 4). The methyl protons (Hₑ), adjacent to the single methine proton (Hₐ), are expected to be split into a doublet (n+1 = 1+1 = 2).[2]

The logical relationship of this spin-spin coupling is illustrated in the diagram below.

G cluster_ha Methine Proton (H242) cluster_hb Methyl Protons (H243) ha H242 hb1 H243 ha->hb1 J242243 hb2 H243 ha->hb2 hb3 H243 ha->hb3

Diagram 1: Spin-spin coupling network in this compound.

Experimental ¹H NMR Data

The experimental ¹H NMR spectrum of this compound confirms the predicted signal pattern. The quantitative data, including observed frequencies (Hz), chemical shifts (δ) in parts per million (ppm), and relative intensities, are summarized below.[3]

Signal AssignmentObserved Frequencies (Hz)Chemical Shift (δ, ppm)Relative IntensityMultiplicity
Methine (Hₐ) 1583.165.27781Quartet
1576.175.254243
1569.165.231247
1562.185.20786
Methyl (Hₑ) 890.902.9701000Doublet
883.892.946998

Detailed Spectral Interpretation

A thorough analysis of the experimental data provides unambiguous confirmation of the structure of this compound.

  • Chemical Shift (δ) : The position of a signal on the spectrum is indicative of the electronic environment of the protons.[2][4]

    • The methine proton (Hₐ) is directly attached to a carbon bearing two strongly electron-withdrawing iodine atoms. This results in significant deshielding, causing its signal to appear far downfield at a chemical shift of approximately 5.24 ppm .

    • The methyl protons (Hₑ) are further from the electronegative iodine atoms and are therefore more shielded. Their signal appears upfield at approximately 2.96 ppm .

  • Integration : The area under each signal is proportional to the number of protons it represents. The observed relative intensities for the quartet (sum ≈ 657) and the doublet (sum ≈ 1998) are consistent with the expected 1:3 ratio for the single methine proton and the three methyl protons.

  • Splitting Pattern (Multiplicity) : The splitting of signals is caused by the magnetic influence of non-equivalent neighboring protons.[2]

    • The methine (Hₐ) signal is split into a quartet by the three adjacent methyl (Hₑ) protons, as predicted by the n+1 rule.

    • The methyl (Hₑ) signal is split into a doublet by the single adjacent methine (Hₐ) proton.

  • Coupling Constant (J) : The coupling constant is the distance between the sub-peaks of a split signal and is a measure of the magnetic interaction between coupled protons.[5] It is a critical parameter as coupled protons must have the same J-value.[5] The constant is calculated from the experimental frequency data.[6]

    • Jₐₑ (from Quartet) : 1583.16 Hz - 1576.17 Hz = 6.99 Hz

    • Jₑₐ (from Doublet) : 890.90 Hz - 883.89 Hz = 7.01 Hz The nearly identical coupling constants (~7.0 Hz) confirm the coupling relationship between the methine and methyl protons.

The fully interpreted spectral data is summarized in the table below.

Proton AssignmentChemical Shift (δ, ppm)Integration (Relative)MultiplicityCoupling Constant (J, Hz)
-CHI₂ -~5.241Quartet (q)~7.0
-CH₃~2.963Doublet (d)~7.0

Standard Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid sample such as this compound.

  • Analyte Quantity : Accurately weigh approximately 5-25 mg of the neat this compound sample into a clean, dry vial.[7][8]

  • Solvent Selection : Use a deuterated solvent to avoid overwhelming the analyte signals.[2][9] Chloroform-d (CDCl₃) is a suitable choice for this compound.

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte.[7]

  • Internal Standard : Add a small amount of an internal reference standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.0 ppm.[2] This can be done by adding one drop of TMS to a larger stock of the deuterated solvent.[7]

  • Homogenization : Gently swirl or vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.[8]

  • Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Labeling : Clearly label the NMR tube with the sample identity.

  • Instrument Insertion : Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure it is positioned correctly for the instrument's magnetic coil.[10] Insert the sample into the NMR spectrometer.

  • Locking and Shimming : The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[11] An automated or manual shimming process is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters : Set the appropriate experimental parameters. For a standard 1D proton experiment, this includes:

    • Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans : Typically 8 to 16 scans for a sample of this concentration.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : ~1-2 seconds.

  • Data Acquisition : Initiate the experiment. The spectrometer will apply radiofrequency pulses and record the resulting Free Induction Decay (FID).

  • Fourier Transform : The raw FID data is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing : The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm.

  • Integration : The integral function is used to determine the relative areas under each signal.

The general workflow for this protocol is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte (5-25 mg) B Add Deuterated Solvent (CDCl202) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Parameters & Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference to TMS (0.0 ppm) I->J K Integrate Signals J->K

Diagram 2: Standard workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound is a classic example of first-order spin-spin coupling. The spectrum exhibits two distinct signals: a quartet at ~5.24 ppm corresponding to the single methine proton and a doublet at ~2.96 ppm corresponding to the three methyl protons, with a relative integration of 1:3. The coupling constant of ~7.0 Hz is consistent for both multiplets, confirming the structural assignment. This guide provides the essential data and methodologies for researchers utilizing ¹H NMR for the structural elucidation of small organic molecules.

References

An In-depth Technical Guide on the Rotational Spectroscopy of Gas-Phase 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational spectroscopy of gas-phase 1,1-diiodoethane (CH₃CHI₂). The document details the experimentally determined molecular parameters, outlines the sophisticated experimental protocols used for their measurement, and presents a logical workflow for such analyses. This information is crucial for understanding the molecule's gas-phase structure, dynamics, and the intricate effects of its heavy iodine nuclei, which can inform molecular modeling and design in various scientific and industrial applications.

Introduction to the Rotational Spectroscopy of this compound

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase.[1] By measuring the frequencies of transitions between these levels, exceptionally precise information about a molecule's moments of inertia can be obtained, which in turn allows for the accurate determination of its three-dimensional structure.[2] For molecules like this compound, this technique is particularly insightful due to the presence of two heavy iodine atoms. The interaction between the nuclear quadrupole moments of the iodine nuclei and the molecule's overall rotation leads to complex hyperfine splitting in the rotational spectra.[3] Analysis of this splitting provides a detailed picture of the electronic environment around the iodine atoms.[4]

The study of this compound is of significant interest as it contributes to a systematic understanding of the structural and electronic effects of halogen substitution in ethanes. The high resolution of the rotational spectrum allows for the precise determination of its rotational constants, centrifugal distortion constants, and the full nuclear quadrupole coupling tensor for both iodine nuclei.[5] These parameters serve as stringent benchmarks for quantum chemical calculations, aiding in the refinement of theoretical models for molecules containing heavy elements.[3]

Quantitative Spectroscopic Data

The rotational spectrum of this compound was observed for the first time using a jet-pulsed cavity-based Fourier transform microwave (FTMW) spectrometer in the frequency range of 11-18 GHz.[3][5] The analysis of the observed transition frequencies yielded a precise set of spectroscopic constants. These constants are summarized in the tables below. Quantum chemical calculations at the CCSD(T) and MP2 levels of theory were instrumental in guiding the spectral analysis.[3]

Table 1: Experimental Rotational and Centrifugal Distortion Constants of this compound

ParameterValue (MHz)
Rotational Constants
A4548.320446(47)
B625.629141(55)
C558.798939(43)
Centrifugal Distortion Constants
ΔJ0.0000349(23)
ΔJK-0.000213(11)
ΔK0.00192(12)
δJ0.00000342(31)
δK0.000109(25)

Data sourced from Carrillo, M. J. (2020). "The Rotational Spectrum of this compound".[3] Uncertainties are given in parentheses in units of the last digit.

Table 2: Experimental Nuclear Quadrupole Coupling Constants of this compound

ParameterValue (MHz)
Diagonal Components
χaa-1089.8125(7)
χbb - χcc-542.3162(13)
Off-Diagonal Components
χab
χbc340.8983(14)
χac

Data sourced from Carrillo, M. J. (2020). "The Rotational Spectrum of this compound".[3] Uncertainties are given in parentheses in units of the last digit.

Experimental Protocols

The high-resolution rotational spectrum of this compound was acquired using a jet-pulsed cavity Fourier transform microwave (FTMW) spectrometer.[3][5] This technique combines the advantages of a supersonic expansion, which cools the molecules to very low rotational temperatures, with the high sensitivity and resolution of cavity-based microwave spectroscopy.[2][6]

3.1. Sample Preparation and Introduction

  • Sample Mixture: A dilute gas mixture is prepared, typically consisting of less than 1% of the sample molecule (this compound) seeded in a carrier gas. Noble gases like Neon or Argon are commonly used as the carrier gas.[7]

  • Vaporization: As this compound is a liquid at room temperature, it needs to be vaporized to be introduced into the spectrometer. This can be achieved by passing the carrier gas over a reservoir of the liquid sample. The vapor pressure of the sample can be controlled by adjusting the temperature of the reservoir.

  • Pulsed Injection: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle.[7] This pulsed operation is crucial for minimizing sample consumption and maintaining the high vacuum required for the experiment.

3.2. Supersonic Expansion and Molecular Cooling

  • Expansion into Vacuum: The pulsed jet of the gas mixture expands from a region of high pressure (the nozzle) into the high-vacuum environment of the spectrometer's cavity.

  • Rotational Cooling: This supersonic expansion process is adiabatic, causing a dramatic decrease in the random thermal motion of the molecules. This results in the cooling of the molecules' rotational and vibrational degrees of freedom to temperatures of just a few Kelvin.[2]

  • Spectral Simplification: The consequence of this cooling is that only the lowest energy rotational levels are significantly populated. This simplifies the resulting spectrum, making it much easier to assign the observed transitions.[7]

3.3. Microwave Excitation and Signal Detection

  • Microwave Pulse: The cooled molecules in the vacuum chamber are subjected to a short, high-power pulse of microwave radiation.[6] This pulse is tuned to be resonant with a specific rotational transition of the this compound molecule.

  • Coherent Polarization: The microwave pulse causes a coherent polarization of the ensemble of molecules that are in resonance with the radiation.

  • Free Induction Decay (FID): After the microwave pulse is turned off, the coherently rotating molecules emit a faint microwave signal as they relax back to their equilibrium state. This emitted signal is known as the Free Induction Decay (FID).[2]

  • Signal Detection: The weak FID signal is detected by a highly sensitive receiver.

3.4. Data Acquisition and Analysis

  • Time-Domain Measurement: The FID is recorded as a time-domain signal.

  • Fourier Transformation: A mathematical operation, the Fourier transform, is applied to the time-domain FID signal to convert it into a frequency-domain spectrum.[2] This spectrum shows the rotational transitions as sharp peaks.

  • Spectral Analysis: The frequencies of the peaks in the spectrum are measured with high precision. These frequencies are then fitted to a quantum mechanical model of a rotating molecule to determine the rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants presented in the tables above.

Visualizations

Experimental Workflow for Rotational Spectroscopy of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectrometer FTMW Spectrometer cluster_data_analysis Data Analysis Sample This compound (liquid) Mixture Gas Mixture (<1% Sample) Sample->Mixture CarrierGas Carrier Gas (e.g., Neon) CarrierGas->Mixture PulsedNozzle Pulsed Nozzle Mixture->PulsedNozzle SupersonicJet Supersonic Jet (Rotational Cooling) PulsedNozzle->SupersonicJet MicrowavePulse Microwave Pulse (Excitation) SupersonicJet->MicrowavePulse Interaction FID Free Induction Decay (FID) (Emission) MicrowavePulse->FID Detector Detector FID->Detector TimeDomain Time-Domain Signal Detector->TimeDomain FFT Fourier Transform TimeDomain->FFT FrequencySpectrum Frequency Spectrum FFT->FrequencySpectrum Fitting Quantum Mechanical Fitting FrequencySpectrum->Fitting Constants Spectroscopic Constants (Rotational, Centrifugal, Quadrupole) Fitting->Constants cluster_sample_prep cluster_sample_prep cluster_spectrometer cluster_spectrometer cluster_data_analysis cluster_data_analysis

Caption: Experimental workflow for FTMW spectroscopy of this compound.

Logical Relationship of Spectroscopic Analysis

logical_relationship cluster_experiment Experiment cluster_analysis Analysis cluster_results Derived Parameters cluster_interpretation Interpretation ObservedSpectrum Observed Rotational Spectrum TransitionFrequencies Measured Transition Frequencies ObservedSpectrum->TransitionFrequencies SpectralFit Spectral Fitting TransitionFrequencies->SpectralFit QuantumModel Quantum Mechanical Hamiltonian QuantumModel->SpectralFit RotationalConstants Rotational Constants (A, B, C) SpectralFit->RotationalConstants CentrifugalConstants Centrifugal Distortion Constants SpectralFit->CentrifugalConstants QuadrupoleConstants Nuclear Quadrupole Coupling Constants SpectralFit->QuadrupoleConstants MolecularStructure Molecular Structure (Bond Lengths, Angles) RotationalConstants->MolecularStructure ElectronicEnvironment Electronic Environment of Iodine QuadrupoleConstants->ElectronicEnvironment

Caption: Logical flow from spectrum to molecular properties.

References

An In-depth Technical Guide to the Electrophilic Carbon in 1,1-Diiodoethane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the reactivity, characteristics, and applications of the electrophilic carbon center in 1,1-diiodoethane, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction

This compound (CH₃CHI₂), a geminal diiodoalkane, is a versatile reagent in organic synthesis, primarily owing to the pronounced electrophilic character of the carbon atom bearing the two iodine atoms. The presence of two large, polarizable iodine atoms significantly influences the electron density at this carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity has been harnessed in a variety of synthetic transformations, including nucleophilic substitutions and cyclopropanations, rendering this compound a valuable building block in the construction of complex organic molecules relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the electrophilic nature of the C1 carbon in this compound, supported by quantitative data, detailed experimental procedures for its synthesis and key reactions, and visual representations of reaction mechanisms.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in synthesis.

PropertyValueReference
Molecular Formula C₂H₄I₂[1]
Molecular Weight 281.86 g/mol [1]
Density 3.0 ± 0.1 g/cm³[1]
Boiling Point 154.7 ± 23.0 °C at 760 mmHg[1]
Flash Point 63.7 ± 18.1 °C[1]
logP 2.78ChemAxon

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a quartet and a doublet, corresponding to the methine (CH) and methyl (CH₃) protons, respectively.

  • ¹³C NMR (CDCl₃): The carbon spectrum shows two distinct signals for the two carbon environments. The C1 carbon, bonded to the two iodine atoms, appears at a characteristic downfield shift.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching and bending vibrations. The C-I stretching vibrations are typically observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak, with fragmentation patterns corresponding to the loss of iodine atoms and other fragments.[3]

The Electrophilic Carbon: A Quantitative Perspective

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure of this compound. Such calculations would be expected to show a significant positive partial charge on the C1 carbon, rendering it a prime target for nucleophiles.

Another important quantitative measure is the Carbon-Iodine bond dissociation energy (BDE). The C-I bond is relatively weak, contributing to the high reactivity of this compound.[4] While a specific BDE for the C-I bond in this compound is not widely reported, it is expected to be in a similar range to other iodoalkanes.

Key Reactions and Experimental Protocols

The electrophilic nature of this compound is best illustrated through its participation in a variety of chemical reactions. Detailed experimental protocols for its synthesis and key transformations are provided below.

Synthesis of this compound

Protocol 1: From 1,1-Dichloroethane

This method involves a halogen exchange reaction.

  • Materials:

    • 1,1-dichloroethane (0.4 mol, ~39.6 g)

    • Ethyl iodide (1.2 mol, ~187 g)

    • Aluminium chloride (~2.0 g)

    • Water

    • Sodium bisulfite (NaHSO₃) solution

    • Magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a suitable reaction vessel, combine 1,1-dichloroethane, ethyl iodide, and aluminium chloride.

    • Heat the mixture for three hours using a steam bath.

    • After cooling, wash the mixture with water and then with a sodium bisulfite solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Distill the product at 76-77 °C under a reduced pressure of 25 mmHg to obtain this compound.[1]

Protocol 2: From Acetaldehyde (B116499) Hydrazone

This alternative synthesis avoids the use of a dihaloalkane starting material.

  • Materials:

    • Acetaldehyde (1 mol)

    • Hydrazine

    • Iodine

    • Triethylamine

  • Procedure:

    • Prepare the hydrazone of acetaldehyde by reacting acetaldehyde with hydrazine.

    • React the acetaldehyde hydrazone with iodine and triethylamine.

    • Following the reaction, work-up and purification will yield this compound. A reported yield for this method is approximately 34% from acetaldehyde.[1]

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.[1]

Protocol: Reaction with a Carboxylate Nucleophile (Illustrative)

This protocol is adapted from a similar reaction and illustrates the general procedure for an Sₙ2 reaction with this compound.

  • Materials:

    • This compound

    • A carboxylate salt (e.g., sodium cyclohexanecarboxylate)

    • Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the carboxylate salt in the anhydrous solvent.

    • Add this compound to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the corresponding 1-iodoethyl ester.

Cyclopropanation: The Simmons-Smith Reaction

This compound is a key reagent in the Simmons-Smith reaction for the formation of cyclopropanes from alkenes. The reaction proceeds via the formation of an organozinc carbenoid.[5][6]

Protocol: Cyclopropanation of an Alkene (Illustrative)

  • Materials:

    • Alkene (e.g., cyclohexene)

    • This compound

    • Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

    • Anhydrous ether or dichloromethane

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, place the zinc-copper couple.

    • Add a solution of the alkene in anhydrous ether.

    • Add this compound to the stirred suspension. The reaction may require gentle heating to initiate.

    • Stir the reaction mixture at reflux, monitoring by TLC or GC until the starting alkene is consumed.

    • Cool the reaction mixture and carefully quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Filter the mixture to remove the zinc salts and extract the filtrate with ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to obtain the cyclopropanated product.

Reaction Mechanisms and Visualizations

The utility of this compound stems from its participation in well-defined reaction pathways.

Sₙ2 Reaction Mechanism

The reaction with a nucleophile proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic C1 carbon from the backside, leading to the displacement of one of the iodide leaving groups.

References

An In-Depth Technical Guide to the Solubility of 1,1-Diiodoethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1-Diiodoethane (CH₃CHI₂), a geminal dihaloalkane, serves as a reagent in various organic syntheses. Its utility in chemical reactions and potential applications in drug development necessitates a thorough understanding of its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the principles governing its dissolution, presenting available solubility data, and detailing a robust experimental protocol for its quantitative determination. Due to a lack of specific quantitative data for this compound in the published literature, this guide also includes data for analogous compounds to provide a comparative framework.

Principles of this compound Solubility

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and the solvent molecules. As a weakly polar molecule, the solubility of this compound is influenced by the following interactions:

  • Van der Waals Forces: These are the predominant forces at play. The large and polarizable iodine atoms in this compound lead to significant London dispersion forces. Solvents that also exhibit strong dispersion forces are likely to be effective at solvating this compound.

  • Dipole-Dipole Interactions: The carbon-iodine bonds possess a dipole moment, contributing to the overall weak polarity of the molecule. Polar aprotic and polar protic solvents can interact with this compound through these dipole-dipole forces, enhancing solubility.

Based on these principles, this compound is expected to be soluble in a wide range of common organic solvents.[1]

Solubility Data of this compound and Analogous Compounds

Qualitative Solubility of this compound
Quantitative Solubility of Analogous Compounds

To provide a frame of reference, the following tables summarize the quantitative solubility of two structurally related compounds: the isomer 1,2-diiodoethane (B146647) and the mono-iodinated analogue iodoethane.

Table 1: Quantitative Solubility of 1,2-Diiodoethane in Various Organic Solvents

SolventChemical FormulaSolubilityTemperature (°C)
MethanolCH₃OHSolubleNot Specified
EthanolC₂H₅OHSolubleNot Specified
Diethyl Ether(C₂H₅)₂OSolubleNot Specified

Note: The term "Soluble" indicates a high degree of solubility, though precise quantitative values were not specified in the cited sources.[2][3]

Table 2: Quantitative Solubility of Iodoethane in Various Organic Solvents

SolventChemical FormulaSolubilityTemperature (°C)
EthanolC₂H₅OHMiscibleNot Specified
Diethyl Ether(C₂H₅)₂OMiscibleNot Specified

Note: "Miscible" indicates that the solute and solvent are soluble in all proportions.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent using the gravimetric method.[4][5][6]

Objective

To determine the precise concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Sealed vials or flasks

  • Constant temperature bath or incubator with agitation

  • Calibrated analytical balance (±0.0001 g)

  • Calibrated micropipettes or syringes

  • Pre-weighed evaporation dishes (e.g., aluminum or glass)

  • Fume hood

  • Vortex mixer

Procedure
  • Preparation of Saturated Solution: a. Add a known volume of the selected organic solvent to a sealable vial. b. Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed, with a visible excess of the solute. c. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: a. Place the sealed vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: a. Cease agitation and allow the vial to remain undisturbed in the constant temperature bath for at least 12 hours to allow the undissolved this compound to settle completely.

  • Sample Extraction and Weighing: a. Carefully extract a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated micropipette or syringe. Be cautious not to disturb the settled excess solute. b. Dispense the extracted aliquot into a pre-weighed evaporation dish and record the combined mass.

  • Solvent Evaporation: a. Place the evaporation dish in a well-ventilated fume hood to allow the solvent to evaporate completely. Gentle heating may be applied if the solvent's boiling point allows and does not affect the solute.

  • Final Weighing: a. Once the solvent has fully evaporated, weigh the evaporation dish containing the residual this compound. b. Repeat the weighing until a constant mass is achieved, indicating complete solvent removal.

Calculation of Solubility
  • Mass of the saturated solution aliquot:

    • Masssolution = (Massdish+solution) - (Massdish)

  • Mass of the dissolved this compound:

    • Masssolute = (Massdish+solute) - (Massdish)

  • Mass of the solvent in the aliquot:

    • Masssolvent = Masssolution - Masssolute

  • Solubility (in g/100 g of solvent):

    • Solubility = (Masssolute / Masssolvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining the quantitative solubility of this compound.

G A Prepare Supersaturated Solution (Excess this compound in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Settle Undissolved Solute (Cease agitation, >12h) B->C D Extract Known Volume of Supernatant C->D E Weigh Aliquot in Pre-weighed Dish D->E F Evaporate Solvent E->F G Weigh Dish with Residual Solute F->G H Calculate Solubility G->H

Workflow for Quantitative Solubility Determination

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical properties suggest broad solubility in many common organic media. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a reliable and accurate approach. The comparative data for analogous compounds further aids in solvent selection and the formulation of experimental designs. This technical guide serves as a foundational resource for researchers and professionals working with this compound, enabling more informed and effective utilization of this compound in their scientific endeavors.

References

The Genesis of Gem-Diiodoalkanes: A Technical Guide to Their Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gem-diiodoalkanes, organic compounds featuring two iodine atoms attached to the same carbon atom, have carved a significant niche in the landscape of synthetic organic chemistry. From their early, indirect discovery in the mid-19th century to their modern applications in constructing complex molecular architectures, the journey of these compounds is a testament to the evolution of organic synthesis. This technical guide provides an in-depth exploration of the discovery and history of gem-diiodoalkanes, detailed experimental protocols for their synthesis, and a compilation of their key physical and spectroscopic properties. The content is tailored for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important class of reagents.

I. A Historical Perspective: The Unveiling of Gem-Diiodoalkanes

The story of gem-diiodoalkanes is intrinsically linked to the birth of organometallic chemistry. While a definitive "discovery" of a gem-diiodoalkane in isolation is not clearly documented, their existence and reactivity were implicitly explored through the pioneering work on organozinc compounds.

The Dawn of Organozinc Chemistry (mid-1800s):

The mid-19th century witnessed groundbreaking advancements that laid the foundation for the eventual synthesis and understanding of gem-diiodoalkanes. In 1848, Sir Edward Frankland synthesized the first organozinc compound, diethylzinc, by reacting ethyl iodide with zinc metal.[1][2] This seminal work opened the door to a new class of reagents. Following this, Frankland and B.F. Duppa reported the reaction of dialkylzinc reagents with esters.[3]

Aleksandr Butlerov and the Theory of Chemical Structure (1860s):

The Russian chemist Aleksandr Butlerov is a pivotal figure in the history of gem-diiodoalkanes. While developing his theory of chemical structure, Butlerov conducted extensive research on organozinc compounds.[4][5] It is highly probable that he synthesized diiodomethane (B129776) (CH₂I₂) during his investigations in the 1860s, as he is credited with the discovery of this fundamental gem-dihaloalkane.[6] His work on the arrangement of atoms in molecules provided the theoretical framework necessary to understand the structure of these compounds.[4][5]

The Simmons-Smith Reaction: A Paradigm Shift (1958):

The synthetic utility of gem-diiodoalkanes, particularly diiodomethane, was catapulted to the forefront of organic chemistry with the development of the Simmons-Smith reaction by Howard E. Simmons and Ronald D. Smith at DuPont in 1958.[7][8] This reaction, which involves the treatment of an alkene with diiodomethane and a zinc-copper couple, provides a stereospecific method for the synthesis of cyclopropanes.[7][8] The discovery of this reaction was a landmark achievement, establishing diiodomethane as an indispensable reagent for the construction of three-membered rings, a structural motif present in numerous natural products and pharmaceuticals.

The historical development can be visualized as a logical progression from fundamental discoveries in organometallic chemistry to the targeted application of gem-diiodoalkanes in complex organic synthesis.

Discovery_Timeline A 1848: Frankland synthesizes diethylzinc B 1860s: Butlerov's work on chemical structure and synthesis of diiodomethane A->B Foundation of Organozinc Chemistry C 1958: Simmons and Smith develop the Simmons-Smith reaction B->C Application of Diiodomethane

Figure 1: A timeline highlighting the key milestones in the history of gem-diiodoalkanes.

II. Synthetic Methodologies

The preparation of gem-diiodoalkanes can be broadly categorized into two main approaches: the halogen exchange reaction and the reduction of iodoform (B1672029) derivatives. More recent methods have also been developed for the synthesis of functionalized gem-diiodoalkanes.

A. The Finkelstein Reaction: A Classic Halogen Exchange

The Finkelstein reaction is a widely used method for the synthesis of diiodomethane from the more readily available dichloromethane (B109758).[9] The reaction is driven to completion by the precipitation of sodium chloride in acetone (B3395972).

Experimental Protocol: Synthesis of Diiodomethane via the Finkelstein Reaction

  • Materials:

    • Dichloromethane (CH₂Cl₂)

    • Sodium iodide (NaI), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous sodium iodide (2.2 equivalents) and anhydrous acetone.

    • To the stirred suspension, add dichloromethane (1.0 equivalent).

    • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • The acetone is removed from the filtrate by distillation.

    • The crude diiodomethane is then purified by fractional distillation under reduced pressure.

Finkelstein_Reaction_Workflow start Start reagents Combine CH₂Cl₂, NaI, and Acetone start->reagents reflux Reflux for 24-48h reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter to remove NaCl cool->filter distill_acetone Distill off Acetone filter->distill_acetone distill_product Fractional Distillation of CH₂I₂ distill_acetone->distill_product end End distill_product->end

Figure 2: Experimental workflow for the synthesis of diiodomethane via the Finkelstein reaction.
B. Reduction of Iodoform

Diiodomethane can also be prepared by the reduction of iodoform (CHI₃). Various reducing agents can be employed, with sodium arsenite being a classical, albeit hazardous, choice.

Experimental Protocol: Synthesis of Diiodomethane from Iodoform using Sodium Arsenite

Caution: This procedure involves the use of sodium arsenite, which is highly toxic. Appropriate safety precautions must be taken.

  • Materials:

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium arsenite in aqueous sodium hydroxide.

    • Add iodoform to the solution and stir the mixture vigorously.

    • Gently warm the reaction mixture to facilitate the reduction.

    • The reaction progress is indicated by the disappearance of the yellow color of iodoform.

    • After the reaction is complete, the diiodomethane forms as a dense, immiscible layer at the bottom of the flask.

    • Separate the lower layer of diiodomethane using a separatory funnel.

    • Wash the crude product with water and then dry it over a suitable drying agent (e.g., anhydrous calcium chloride).

    • Purify the diiodomethane by distillation.

C. Synthesis of Higher and Functionalized Gem-Diiodoalkanes

The synthesis of more complex gem-diiodoalkanes often involves the alkylation of a diiodomethyl anion equivalent or the reaction of hydrazones with iodine. A notable modern method involves the reaction of 1,1-dichloroalkanes with ethyl iodide in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362).[10]

Experimental Protocol: Synthesis of 1,1-Diiodoethane

  • Materials:

  • Procedure:

    • In a reaction vessel, combine 1,1-dichloroethane and ethyl iodide.

    • Add a catalytic amount of aluminum trichloride to the mixture.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, the reaction mixture is washed with water and a solution of sodium bisulfite to remove any unreacted iodine.

    • The organic layer is separated, dried, and the this compound is purified by distillation under reduced pressure.[10]

III. Quantitative Data

A comprehensive understanding of gem-diiodoalkanes requires access to their physical and spectroscopic data. The following tables summarize key quantitative information for a selection of these compounds.

A. Physical Properties

The physical properties of gem-diiodoalkanes, such as boiling point and density, generally increase with the length of the alkyl chain, as expected for a homologous series.[11][12][13][14][15]

Table 1: Physical Properties of Selected Gem-Diiodoalkanes

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
DiiodomethaneCH₂I₂267.841823.325
This compoundC₂H₄I₂281.87178-1802.84
1,1-DiiodopropaneC₃H₆I₂295.8978-80 (12 mmHg)2.55
1,1-DiiodobutaneC₄H₈I₂309.9298-100 (15 mmHg)2.38
B. Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of gem-diiodoalkanes.

¹H NMR Spectroscopy: The proton on the diiodinated carbon typically appears as a triplet or multiplet at a relatively downfield chemical shift due to the deshielding effect of the two iodine atoms.

¹³C NMR Spectroscopy: The carbon atom bearing the two iodine atoms is significantly shifted to a higher field (lower ppm value) due to the "heavy atom effect" of iodine.[16][17]

Infrared (IR) Spectroscopy: The characteristic C-I stretching vibration for iodoalkanes is typically observed in the fingerprint region of the IR spectrum, usually in the range of 500-600 cm⁻¹.[16][18][19][20][21]

Table 2: Spectroscopic Data for Selected Gem-Diiodoalkanes

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C-I stretch, cm⁻¹)
Diiodomethane5.4 (s)-54.0~560
This compound5.8 (q), 2.7 (d)-32.0 (CHI₂), 30.0 (CH₃)~550
1,1-Diiodopropane5.5 (t), 2.1 (m), 1.0 (t)-28.0 (CHI₂), 38.0 (CH₂), 15.0 (CH₃)~545
1,1-Diiodobutane5.6 (t), 2.0 (m), 1.4 (m), 0.9 (t)-27.0 (CHI₂), 45.0 (CH₂), 24.0 (CH₂), 13.0 (CH₃)~540

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

IV. Key Reactions and Applications

The primary application of gem-diiodoalkanes, particularly diiodomethane, is in the Simmons-Smith cyclopropanation reaction. This reaction is a powerful tool for the stereospecific synthesis of cyclopropane (B1198618) rings.

The Simmons-Smith Reaction Pathway:

The reaction proceeds through the formation of an organozinc carbenoid intermediate, often referred to as the Simmons-Smith reagent. This reagent then reacts with an alkene in a concerted fashion to deliver a methylene (B1212753) group, forming the cyclopropane ring.

Simmons_Smith_Pathway CH2I2 CH₂I₂ (Diiodomethane) Reagent IZnCH₂I (Simmons-Smith Reagent) CH2I2->Reagent ZnCu Zn(Cu) (Zinc-Copper Couple) ZnCu->Reagent Cyclopropane Cyclopropane Reagent->Cyclopropane Alkene Alkene Alkene->Cyclopropane

Figure 3: Simplified reaction pathway of the Simmons-Smith cyclopropanation.

V. Conclusion

The discovery and development of gem-diiodoalkanes represent a fascinating chapter in the history of organic chemistry. From their early theoretical underpinnings in the work of Butlerov to their indispensable role in modern synthetic transformations like the Simmons-Smith reaction, these compounds have proven to be versatile and powerful reagents. This technical guide has provided a comprehensive overview of their history, detailed synthetic protocols, and key quantitative data, offering a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of the reactivity of gem-diiodoalkanes promises to unlock new synthetic possibilities and contribute to the advancement of drug discovery and materials science.

References

An In-depth Technical Guide on the Theoretical Studies of 1,1-Diiodoethane Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 1,1-diiodoethane. It delves into the computational methodologies employed to elucidate its conformational properties, molecular geometry, and spectroscopic parameters. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Molecular Structure and Conformational Analysis

This compound (CH₃CHI₂) is a geminal dihaloalkane, a class of organic compounds where two halogen atoms are bonded to the same carbon atom.[1] This structural arrangement significantly influences its chemical reactivity and physical properties. The presence of two bulky iodine atoms on a single carbon atom makes this molecule a subject of interest for conformational analysis and theoretical modeling.

Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in determining the most stable conformation and the rotational energy landscape of this compound. A potential energy surface scan performed at the MP2/aug-cc-pVTZ-pp level of theory has been used to identify the lowest energy conformation and to estimate the V₃ barrier height for the internal rotation of the methyl group.[2]

The lowest energy conformation of this compound is a staggered one, where the hydrogen atoms of the methyl group are staggered with respect to the substituents on the other carbon atom. This arrangement minimizes steric hindrance between the bulky iodine atoms and the methyl group hydrogens.

Computational Methodologies

A variety of computational methods have been utilized to theoretically investigate the structure of this compound. These methods are crucial for predicting molecular geometries, vibrational frequencies, and other spectroscopic properties, which can then be compared with experimental data for validation.

Ab initio Calculations: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single and Double and Perturbative Triple excitations (CCSD(T)), have been employed to obtain accurate predictions of the molecular structure and hyperfine parameters.[2][3][4]

Basis Sets: The choice of basis set is critical for obtaining reliable results, especially for molecules containing heavy atoms like iodine. The aug-cc-pVTZ-pp basis set has been commonly used in these calculations, as it provides a good balance between accuracy and computational cost for describing the electronic structure of iodine.[2][4]

Density Functional Theory (DFT): While not explicitly detailed in the search results for this compound, DFT methods like B3LYP are generally applicable for geometry optimization and frequency calculations of such molecules and are mentioned in the context of similar compounds.[5]

The general workflow for the computational study of this compound's structure is outlined in the diagram below.

computational_workflow Computational Workflow for this compound Structure Determination cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output initial_geometry Initial Molecular Geometry geometry_optimization Geometry Optimization (e.g., MP2, CCSD(T)) initial_geometry->geometry_optimization Basis Set (e.g., aug-cc-pVTZ-pp) frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation pes_scan Potential Energy Surface Scan geometry_optimization->pes_scan optimized_structure Optimized Structure (Bond Lengths, Angles) geometry_optimization->optimized_structure vibrational_frequencies Vibrational Frequencies frequency_calculation->vibrational_frequencies conformational_energies Conformational Energies & Rotational Barriers pes_scan->conformational_energies spectroscopic_constants Spectroscopic Constants optimized_structure->spectroscopic_constants conformational_isomerism Conformational Isomers of this compound cluster_staggered Staggered Conformation (Low Energy) cluster_eclipsed Eclipsed Conformation (High Energy) staggered staggered_front_H H staggered->staggered_front_H staggered_front_I1 I staggered->staggered_front_I1 staggered_front_I2 I staggered->staggered_front_I2 staggered_back_H1 H staggered_back_H2 H staggered_back_H3 H staggered_back staggered_back->staggered_back_H1 staggered_back->staggered_back_H2 staggered_back->staggered_back_H3 eclipsed_back eclipsed eclipsed_front_H H eclipsed->eclipsed_front_H eclipsed_front_I1 I eclipsed->eclipsed_front_I1 eclipsed_front_I2 I eclipsed->eclipsed_front_I2 eclipsed_back_H1 H eclipsed_back_H2 H eclipsed_back_H3 H eclipsed_back->eclipsed_back_H1 eclipsed_back->eclipsed_back_H2 eclipsed_back->eclipsed_back_H3

References

Methodological & Application

Application Notes and Protocols for 1,1-Diiodoethane in SN2 Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diiodoethane (CH₃CHI₂), a geminal dihalide, serves as a reactive substrate in bimolecular nucleophilic substitution (SN2) reactions. The presence of two iodine atoms on the same carbon atom enhances the electrophilicity of that carbon, making it susceptible to nucleophilic attack. Iodine is an excellent leaving group, further facilitating these reactions. This document provides an overview of the application of this compound in SN2 reactions, including general experimental protocols and a discussion of the reaction mechanism and kinetics.

It is important to note that while the principles of SN2 reactions are well-established, specific quantitative kinetic data for the reactions of this compound with a wide range of nucleophiles is not extensively available in the public domain. The provided protocols are based on general methodologies for SN2 reactions of alkyl halides and should be optimized for specific substrate-nucleophile combinations.

Reaction Mechanism and Kinetics

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of a leaving group. This "backside attack" results in an inversion of stereochemistry at the carbon center.[1][2] The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics.[1][3]

The general rate law for the SN2 reaction of this compound is:

Rate = k[CH₃CHI₂][Nucleophile]

Where 'k' is the rate constant. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Experimental Workflow for SN2 Reactions with this compound

The following diagram outlines a general workflow for planning and executing an SN2 reaction using this compound.

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Nucleophile (e.g., Amine, Alkoxide, Thiolate) reagents Prepare Reagents: - this compound - Nucleophile - Anhydrous Solvent start->reagents Based on desired product setup Set up Reaction under Inert Atmosphere reagents->setup conditions Control Reaction Conditions: - Temperature - Stirring - Time setup->conditions monitor Monitor Progress (TLC, GC, NMR) conditions->monitor Periodically quench Quench Reaction monitor->quench Upon completion extract Extract Product quench->extract purify Purify Product (Chromatography, Distillation) extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Determine Yield and Purity characterize->end

Caption: General workflow for SN2 reactions using this compound.

Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following table presents generalized reactivity trends and expected outcomes for SN2 reactions based on the type of nucleophile. The yields are illustrative and will vary depending on the specific reaction conditions.

Nucleophile TypeNucleophile ExampleExpected ProductTypical SolventRelative Reactivity (Qualitative)Reference
Amine Piperidine (B6355638)1-(1-iodoethyl)piperidineAcetonitrile, DMFModerate[4]
Alkoxide Sodium Ethoxide1-ethoxy-1-iodoethaneEthanol (B145695), THFHigh[5][6]
Thiolate Sodium Thiophenoxide1-iodo-1-(phenylthio)ethaneDMF, EthanolHigh[7]
Azide Sodium Azide1-azido-1-iodoethaneDMF, DMSOHigh[8]
Cyanide Sodium Cyanide2-iodopropanenitrileEthanol, DMSOHigh[9]
Thiocyanate Potassium Thiocyanate1-iodo-1-thiocyanatoethaneAcetone, EthanolModerate

Note: The reactions above represent monosubstitution, where only one iodine atom is replaced. Disubstitution may occur, especially with a high concentration of the nucleophile and/or elevated temperatures.

Experimental Protocols

The following are generalized protocols for SN2 reactions involving this compound with different classes of nucleophiles. Caution: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Reaction with an Amine (e.g., Piperidine)

This protocol describes the N-alkylation of a secondary amine with this compound.

Materials:

  • This compound

  • Piperidine

  • Anhydrous acetonitrile

  • Sodium bicarbonate (Saturated aqueous solution)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add piperidine (1.0 equivalent) and anhydrous acetonitrile.

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Ethoxide)

This protocol outlines the synthesis of a 1-alkoxy-1-iodoethane via a Williamson-type ether synthesis.[5][6]

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere.

  • Cool the sodium ethoxide solution to room temperature.

  • Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product, 1-ethoxy-1-iodoethane, can be purified by distillation under reduced pressure.

Protocol 3: Reaction with a Thiolate (e.g., Sodium Thiophenoxide)

This protocol describes the synthesis of a 1-iodo-1-thioether.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (B78521)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add thiophenol (1.0 equivalent) and anhydrous DMF.

  • Add sodium hydroxide (1.0 equivalent) to the solution and stir until the thiophenol is completely deprotonated to form sodium thiophenoxide.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Signaling Pathway and Logical Relationships

The decision-making process for optimizing an SN2 reaction with this compound can be visualized as a logical flow. The choice of nucleophile, solvent, and temperature all influence the reaction outcome, primarily the rate of reaction and the potential for side reactions like elimination (E2) or disubstitution.

reaction_logic start Goal: Monosubstitution of This compound via SN2 nucleophile Choose Nucleophile start->nucleophile strong_nu Strong Nucleophile (e.g., RS⁻, RO⁻, N₃⁻) nucleophile->strong_nu Favors SN2 weak_nu Weak Nucleophile (e.g., H₂O, ROH) nucleophile->weak_nu Disfavors SN2 solvent Choose Solvent strong_nu->solvent slow_sn2 Slower SN2 Rate weak_nu->slow_sn2 aprotic Polar Aprotic (e.g., DMF, DMSO, Acetone) solvent->aprotic Favors SN2 protic Polar Protic (e.g., Ethanol, Water) solvent->protic Disfavors SN2 temperature Set Temperature aprotic->temperature protic->slow_sn2 low_temp Low to Moderate Temp (e.g., RT to 50°C) temperature->low_temp Favors SN2 high_temp High Temperature temperature->high_temp Favors E2 fast_sn2 Faster SN2 Rate low_temp->fast_sn2 e2_risk Increased E2/Disubstitution Risk high_temp->e2_risk outcome Reaction Outcome fast_sn2->outcome slow_sn2->outcome e2_risk->outcome

Caption: Decision logic for optimizing SN2 reactions of this compound.

Conclusion

This compound is a valuable substrate for SN2 reactions, allowing for the introduction of a variety of functional groups. The high reactivity of the C-I bond and the geminal di-iodide structure make it a unique building block in organic synthesis. The provided general protocols and workflow diagrams serve as a starting point for researchers to develop specific applications. Further investigation into the specific kinetics and optimization of these reactions for a broader range of nucleophiles will undoubtedly expand the utility of this versatile reagent in drug discovery and materials science.

References

Protocol for Enolate Alkylation with 1,1-Diiodoethane: A Method for the Synthesis of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. This protocol details a method for the reaction of ketone enolates with 1,1-diiodoethane. This specific application of enolate chemistry provides a pathway to synthesize vinyl iodides, which are versatile intermediates in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, making them valuable building blocks in medicinal chemistry and materials science.[1][2]

The reaction proceeds via the formation of a lithium enolate from a ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The enolate then reacts with this compound in what is proposed to be a two-step sequence within a single pot: an initial S(_N)2 alkylation to form an α-(1-iodoethyl)ketone intermediate, followed by an in-situ E2 elimination of hydrogen iodide, facilitated by the enolate or another base present in the reaction mixture, to yield the corresponding vinyl iodide.

This method offers a direct conversion of ketones to vinyl iodides. Careful control of reaction conditions, particularly temperature, is crucial to ensure the selective formation of the desired product and to minimize potential side reactions, such as multiple alkylations or decomposition of the starting materials and products. The choice of ketone substrate can influence the regioselectivity of the resulting vinyl iodide, with unsymmetrical ketones potentially yielding a mixture of isomers.

Proposed Reaction Pathway

The proposed mechanism involves the initial deprotonation of the ketone to form a lithium enolate. This is followed by nucleophilic attack of the enolate on the electrophilic carbon of this compound. The resulting intermediate then undergoes elimination to furnish the vinyl iodide product.

ReactionPathway Ketone Ketone Enolate Lithium Enolate Ketone->Enolate Deprotonation LDA LDA, THF, -78 °C Intermediate α-(1-Iodoethyl) Ketone Intermediate Enolate->Intermediate SN2 Alkylation Elimination E2 Elimination Enolate->Elimination Diiodoethane This compound (CH3CHI2) Diiodoethane->Intermediate VinylIodide Vinyl Iodide Intermediate->VinylIodide HI Elimination Elimination->VinylIodide

Caption: Proposed reaction pathway for the formation of vinyl iodides.

Experimental Workflow

The general workflow for this protocol involves the preparation of the LDA solution, formation of the lithium enolate, reaction with this compound, and subsequent workup and purification of the vinyl iodide product.

ExperimentalWorkflow Start Start PrepareLDA Prepare LDA Solution in THF at -78 °C Start->PrepareLDA AddKetone Add Ketone Solution to LDA at -78 °C PrepareLDA->AddKetone FormEnolate Stir for 30-60 min (Enolate Formation) AddKetone->FormEnolate AddDiiodoethane Add this compound at -78 °C FormEnolate->AddDiiodoethane WarmReaction Slowly Warm to Room Temperature AddDiiodoethane->WarmReaction Quench Quench with Saturated Aqueous NH4Cl WarmReaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Vinyl Iodide Purify->End

Caption: General experimental workflow for the synthesis of vinyl iodides.

Hypothetical Reaction Data

The following table summarizes hypothetical results for the enolate alkylation of various ketones with this compound. Please note that these are expected outcomes based on general chemical principles, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryKetone SubstrateProduct(s)Expected Yield Range (%)Notes
1Cyclohexanone1-Iodocyclohexene40-60A common substrate for enolate alkylation.
2Acetophenone1-Iodo-1-phenylethene35-55The aromatic ring may influence reactivity.
32-PentanoneMixture of (E/Z)-2-Iodo-2-pentene and 1-Iodo-2-pentene30-50 (total)Unsymmetrical ketone leads to a mixture of regioisomers.
4Propiophenone(E/Z)-1-Iodo-1-phenyl-1-propene45-65The additional alkyl group can influence the stability of the product.

Detailed Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography column

Procedure:

1. Preparation of LDA Solution (in situ): a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add diisopropylamine (1.1 equivalents relative to the ketone) via syringe. d. Add n-butyllithium (1.05 equivalents relative to the ketone) dropwise via syringe. e. Stir the solution at -78 °C for 30 minutes.

2. Enolate Formation: a. In a separate flame-dried flask, dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF. b. Slowly add the ketone solution to the freshly prepared LDA solution at -78 °C via syringe or cannula. c. Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

3. Alkylation and Elimination: a. Add this compound (1.2 to 1.5 equivalents) dropwise to the enolate solution at -78 °C. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

4. Workup: a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution. c. Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether). d. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired vinyl iodide.

References

Application Notes and Protocols for Methyl-Substituted Cyclopropanation Reactions using 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a methyl-substituted cyclopropane (B1198618) moiety into molecular architectures is a valuable strategy in medicinal chemistry and drug development. These three-membered rings can impart unique conformational constraints, improve metabolic stability, and enhance the potency of bioactive molecules. The Simmons-Smith reaction and its modifications offer a powerful and stereospecific method for the synthesis of cyclopropanes. This document provides detailed application notes and protocols for the use of 1,1-diiodoethane as a reagent for the synthesis of methyl-substituted cyclopropanes from alkenes, a process of significant interest for the creation of novel therapeutic agents.

The reaction typically proceeds via the formation of an organozinc carbenoid, generated in situ from this compound and either a zinc-copper couple or, more commonly, diethylzinc (B1219324) (Furukawa's modification). This carbenoid then reacts with an alkene in a concerted fashion, transferring a methyl-substituted carbene. A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted product. The reaction is particularly effective for the diastereoselective cyclopropanation of allylic alcohols, where the hydroxyl group can direct the carbenoid delivery.

Data Presentation: Diastereoselective Cyclopropanation of Allylic Alcohols

The following table summarizes representative data for the highly diastereoselective and enantioselective cyclopropanation of various allylic alcohols using this compound and diethylzinc in the presence of a chiral ligand. This method provides a practical route to optically active 1,2,3-substituted cyclopropanes.[1]

EntryAllylic Alcohol SubstrateYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1(E)-Cinnamyl alcohol95>98:290
2(E)-3-Phenyl-2-propen-1-ol89>98:289
3(E)-4-Phenyl-3-buten-2-ol85>98:288
4(E)-1-Phenyl-1-propen-3-ol91>98:285
5(E)-3,7-Dimethyl-2,6-octadien-1-ol (Geraniol)88>98:289
6(E)-2-Hexen-1-ol87>98:285

Experimental Protocols

The following are generalized protocols for the methyl-substituted cyclopropanation of alkenes using this compound with either diethylzinc (Furukawa Modification) or a zinc-copper couple.

Protocol 1: Methyl-Substituted Cyclopropanation using Diethylzinc (Furukawa Modification)

This protocol is adapted from procedures for the stereoselective synthesis of 1,2,3-substituted cyclopropanes and is particularly suitable for allylic alcohols.[1]

Materials:

  • Allylic alcohol (1.0 equiv)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 equiv)

  • This compound (CH₃CHI₂), (1.1 equiv)

  • Chiral Ligand (e.g., dioxaborolane-derived ligand) (0.15 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon-filled balloons)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere of argon, dissolve the chiral ligand (0.15 equiv) in anhydrous dichloromethane.

  • Formation of Zinc Complex: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: To the cooled solution, add a solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane dropwise. Stir for an additional 30 minutes at 0 °C.

  • Carbenoid Formation and Cyclopropanation: Slowly add this compound (1.1 equiv) to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to afford the desired methyl-substituted cyclopropane.

Protocol 2: Methyl-Substituted Cyclopropanation using Zinc-Copper Couple

This protocol is a modification of the traditional Simmons-Smith reaction.

Materials:

  • Zinc dust (<10 micron, 3.0 equiv)

  • Copper(I) Chloride (CuCl, 0.3 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Alkene (1.0 equiv)

  • This compound (CH₃CHI₂), (1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and under an inert atmosphere of argon, add zinc dust (3.0 equiv) and anhydrous diethyl ether. Stir the suspension vigorously and add copper(I) chloride (0.3 equiv). Heat the mixture to reflux for 1 hour. The color of the suspension should turn from gray to a darker, coppery color, indicating the formation of the zinc-copper couple. Cool the mixture to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of the alkene (1.0 equiv) in anhydrous diethyl ether via a dropping funnel.

  • Carbenoid Formation and Cyclopropanation: Add this compound (1.5 equiv) dropwise to the stirred suspension. The reaction may be exothermic, and gentle refluxing may be observed. After the initial exotherm subsides, continue stirring at room temperature for 6-18 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution stops.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the solid zinc residues, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to yield the methyl-substituted cyclopropane.

Mandatory Visualizations

Reaction_Mechanism cluster_reagents Reagent Formation cluster_reaction Cyclopropanation Et2Zn Et₂Zn Carbenoid EtZnCH(CH₃)I (Zinc Carbenoid) Et2Zn->Carbenoid CH3CHI2 CH₃CHI₂ CH3CHI2->Carbenoid TransitionState [Transition State] Carbenoid->TransitionState Alkene Alkene Alkene->TransitionState Product Methyl-Substituted Cyclopropane TransitionState->Product

Caption: Reaction mechanism for methyl-substituted cyclopropanation.

Workflow start Start reagent_prep Prepare Zinc Reagent (Et₂Zn or Zn-Cu) start->reagent_prep reaction Add Alkene and This compound reagent_prep->reaction stir Stir at RT (4-18h) reaction->stir workup Aqueous Work-up (Quench and Extract) stir->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for methyl-cyclopropanation.

References

Application Notes and Protocols for Simmons-Smith Type Reactions Using 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable and stereospecific method for the formation of cyclopropane (B1198618) rings. The resulting cyclopropyl (B3062369) moiety is a valuable structural motif in medicinal chemistry, often enhancing metabolic stability, conformational rigidity, and binding affinity of drug candidates. While the classic Simmons-Smith reaction utilizes diiodomethane (B129776) to introduce a methylene (B1212753) bridge, the use of substituted dihaloalkanes, such as 1,1-diiodoethane, offers a direct route to mono-substituted cyclopropanes. This modification allows for the introduction of a methyl group onto the cyclopropane ring in a single, stereocontrolled step, which can be highly advantageous in the synthesis of complex molecular architectures and pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of this compound in Simmons-Smith type cyclopropanation reactions. It covers the reaction mechanism, stereochemical considerations, and detailed experimental procedures for various substrate classes, supported by quantitative data from the scientific literature.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction with this compound proceeds through the formation of an organozinc carbenoid intermediate, typically by the reaction of this compound with a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification). This carbenoid, an ethylidenezinc species, then transfers a methyl-substituted carbene (ethylidene) to the alkene.

The reaction is a concerted, stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. A cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will afford the corresponding trans-product. When an unsymmetrical alkene is used, the reaction can lead to the formation of diastereomers, and the stereochemical outcome is often influenced by steric and electronic factors, as well as the presence of directing groups. For instance, the reaction of cyclohexene (B86901) with this compound has been reported to produce a mixture of syn- and anti-methyl norcarane. The diastereoselectivity can be high, especially in reactions directed by coordinating groups like hydroxyls in allylic alcohols.

Core Requirements: Data Presentation

The following tables summarize quantitative data for Simmons-Smith type reactions using this compound with various alkene substrates.

Alkene SubstrateReagentsSolventYield (%)Diastereomeric Ratio (d.r.)Reference
Silyl (B83357) Enol Ether of a Piperidinone DerivativeEt₂Zn, CH₃CHI₂CH₂Cl₂High86:14 (syn:anti)
Silyl Enol Ether of a Piperidinone DerivativeEt₂Zn, CH₃CHI₂Ether-50:50
Chiral Acyclic Allylic AlcoholZn-Cu, CH₃CHI₂--High syn-selectivity
(Z)-Disubstituted OlefinsZn-Cu, CH₃CHI₂-->200:1 (syn:anti)

Experimental Protocols

The following protocols are representative examples for conducting Simmons-Smith type reactions with this compound. Caution: Diethylzinc is pyrophoric and this compound is a hazardous chemical. These reactions should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Diastereoselective Cyclopropanation of a Silyl Enol Ether (Furukawa Modification)

This protocol is adapted from the diastereoselective cyclopropanation of a silyl enol ether.[1]

Materials:

  • Silyl enol ether (1.0 equiv)

  • This compound (2.0 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add the silyl enol ether (1.0 equiv) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 equiv) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C.

  • To this solution, add this compound (2.0 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methyl-substituted cyclopropane.

Protocol 2: Cyclopropanation of an Allylic Alcohol (Directed Reaction)

This protocol is a general procedure for the directed cyclopropanation of allylic alcohols, which typically exhibit high diastereoselectivity.[1]

Materials:

  • Allylic alcohol (1.0 equiv)

  • Zinc-Copper couple (4.0 equiv)

  • This compound (2.0 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Activate zinc dust by preparing a zinc-copper couple. Stir zinc dust (4.0 equiv) with a 5% aqueous HCl solution for 2 minutes, then decant the acid. Wash the zinc with distilled water (3x), followed by ethanol (B145695) (2x), and finally with anhydrous diethyl ether (2x). Dry the activated zinc under high vacuum.

  • To a flame-dried flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether under an argon or nitrogen atmosphere.

  • Add this compound (2.0 equiv) to the stirred suspension. A gentle reflux may be observed as the organozinc reagent forms.

  • After the initial exotherm subsides, add a solution of the allylic alcohol (1.0 equiv) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature or gentle reflux for 12-48 hours, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of celite to remove the zinc salts, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Simmons_Smith_1_1_diiodoethane reagents This compound (CH₃CHI₂) + Zn(Cu) or Et₂Zn carbenoid Ethylidenezinc Carbenoid (ICH(CH₃)ZnI or EtZnCH(CH₃)I) reagents->carbenoid Formation transition_state Butterfly Transition State carbenoid->transition_state Concerted Attack alkene Alkene Substrate alkene->transition_state product Methyl-substituted Cyclopropane transition_state->product syn-Addition byproduct ZnI₂ or EtZnI transition_state->byproduct Elimination

Caption: Reaction pathway of the Simmons-Smith type reaction using this compound.

Experimental_Workflow start Start reagent_prep Prepare/Charge Alkene and Solvent (Inert Atmosphere) start->reagent_prep cooling Cool to 0 °C reagent_prep->cooling add_zn Add Diethylzinc (if applicable) cooling->add_zn add_diiodoethane Add this compound add_zn->add_diiodoethane reaction React at Room Temperature (12-24h) add_diiodoethane->reaction quench Quench Reaction (e.g., sat. aq. NH₄Cl) reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Characterize Product purification->product

Caption: General experimental workflow for the cyclopropanation with this compound.

Applications in Drug Development and Natural Product Synthesis

The introduction of a methyl-cyclopropane moiety can significantly impact the biological activity and pharmacokinetic profile of a molecule. This structural unit is found in a number of natural products and has been incorporated into various drug candidates. The stereoselective synthesis of 1,2,3-substituted cyclopropanes is of particular interest, and methods using substituted dihaloalkanes like this compound are valuable tools in this context. For instance, the formal synthesis of an HIV-1 protease inhibitor has been demonstrated, showcasing the utility of related stereoselective cyclopropanation methodologies. While direct applications of this compound in the synthesis of marketed drugs are not extensively documented, the principles of stereocontrolled methyl-cyclopropanation are highly relevant to the design and synthesis of new chemical entities in drug discovery programs. The ability to fine-tune steric and electronic properties by introducing a methyl group on the cyclopropane ring provides a powerful strategy for lead optimization.

References

Application Notes and Protocols for the Generation of Carbenoids from 1,1-Diiodoethane for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of carbenoids, highly reactive intermediates containing a neutral divalent carbon atom, is a cornerstone of modern organic synthesis, enabling the construction of strained ring systems and facilitating unique carbon-carbon bond formations. Among the various precursors for carbenoid generation, 1,1-diiodoethane (CH₃CHI₂) serves as a valuable reagent for the formation of the ethylidene carbenoid, a species that allows for the introduction of a methyl-substituted cyclopropane (B1198618) moiety onto a variety of olefinic substrates. This application note provides detailed protocols and compiled data for the generation of ethylidene carbenoids from this compound and their subsequent application in diastereoselective cyclopropanation reactions, with a particular focus on the use of organozinc reagents.

The cyclopropane ring is a prevalent structural motif in numerous biologically active molecules and natural products. Its incorporation into a molecular scaffold can significantly influence conformational rigidity, metabolic stability, and binding affinity to biological targets. The ability to introduce a methyl-substituted cyclopropane ring with high stereocontrol is therefore of great interest to medicinal chemists and drug development professionals. The methods described herein offer a practical and efficient approach to this synthetic challenge.

Reaction Mechanism and Stereocontrol

The generation of the ethylidene carbenoid from this compound is typically achieved through the use of an organozinc reagent, most commonly diethylzinc (B1219324) (Et₂Zn). This process is analogous to the well-established Simmons-Smith reaction, which utilizes diiodomethane. The reaction of this compound with diethylzinc is believed to form an intermediate zinc carbenoid species, (iodomethyl)ethylzinc (EtZnCHI₂CH₃) or a related bis(alkyl)zinc species. This carbenoid is the active cyclopropanating agent.

The cyclopropanation of an alkene with the zinc carbenoid proceeds in a concerted fashion, meaning the new carbon-carbon bonds are formed simultaneously as the zinc-iodine bond is cleaved. This concerted mechanism is responsible for the high degree of stereospecificity observed in these reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will afford the corresponding trans-substituted product.

A key feature of cyclopropanation reactions involving zinc carbenoids is the ability to achieve high diastereoselectivity through substrate-directing groups, such as hydroxyl groups in allylic alcohols. The Lewis acidic zinc atom of the carbenoid can coordinate to the oxygen of the hydroxyl group, delivering the ethylidene group to one face of the double bond, leading to a high degree of stereocontrol.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Diethylzinc is a pyrophoric liquid and should be handled with extreme care using appropriate techniques for air- and moisture-sensitive reagents. This compound is light-sensitive and should be stored in a dark bottle and preferably distilled before use.

Protocol 1: Diastereoselective Cyclopropanation of a Silyl (B83357) Enol Ether

This protocol is adapted from the highly diastereoselective cyclopropanation of a silyl enol ether as reported in the literature.[1]

Materials:

  • Cyclic silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene) (1.0 equiv)

  • This compound (CH₃CHI₂) (2.0 equiv)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the silyl enol ether (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, slowly add the diethylzinc solution (2.0 equiv) dropwise via the dropping funnel over 15 minutes. After the addition is complete, add this compound (2.0 equiv) dropwise at a rate that maintains the internal temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired methyl-substituted siloxycyclopropane.

Quantitative Data

The diastereoselective cyclopropanation of silyl enol ethers using this compound and diethylzinc provides access to 1-methyl-substituted bicyclo[n.1.0]alkan-2-ols after hydrolysis of the silyl ether. The following table summarizes the quantitative data for a key example.

SubstrateProductDiastereomeric Ratio (syn:anti)Reference
1-((tert-Butyldimethylsilyl)oxy)-4-(tert-butyl)cyclohex-1-ene1-methyl-5-(tert-butyl)-2-((tert-butyldimethylsilyl)oxy)bicyclo[4.1.0]heptane86:14[1]

Visualizations

Logical Workflow for Ethylidene Carbenoid Generation and Cyclopropanation

G Workflow for Synthesis of Methyl-Substituted Cyclopropanes cluster_0 Carbenoid Generation cluster_1 Cyclopropanation cluster_2 Work-up & Purification This compound This compound Ethylidene Carbenoid (EtZnCHI₂CH₃) Ethylidene Carbenoid (EtZnCHI₂CH₃) This compound->Ethylidene Carbenoid (EtZnCHI₂CH₃) Reaction with Diethylzinc Diethylzinc Diethylzinc->Ethylidene Carbenoid (EtZnCHI₂CH₃) Methyl-Substituted Cyclopropane Methyl-Substituted Cyclopropane Ethylidene Carbenoid (EtZnCHI₂CH₃)->Methyl-Substituted Cyclopropane Reaction with Alkene Alkene Alkene->Methyl-Substituted Cyclopropane Quenching Quenching Methyl-Substituted Cyclopropane->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the synthesis of methyl-substituted cyclopropanes.

Reaction Mechanism of Diastereoselective Cyclopropanation

G Mechanism of Diastereoselective Cyclopropanation start Allylic Alcohol + Et₂Zn alkoxide Zinc Alkoxide start->alkoxide Deprotonation complex Coordinated Complex alkoxide->complex carbenoid This compound + Et₂Zn active_reagent Ethylidene Zinc Carbenoid carbenoid->active_reagent active_reagent->complex Coordination transition_state Transition State complex->transition_state Intramolecular Delivery product syn-Cyclopropane transition_state->product

Caption: Mechanism of hydroxyl-directed diastereoselective cyclopropanation.

Conclusion

The generation of ethylidene carbenoids from this compound using organozinc reagents provides a reliable and stereoselective method for the synthesis of methyl-substituted cyclopropanes. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug development. The diastereoselective nature of this transformation, particularly with directing groups like hydroxyls and in the cyclopropanation of silyl enol ethers, highlights its utility in the construction of complex molecular architectures with high stereocontrol. Further exploration of the substrate scope and the development of catalytic asymmetric variants will undoubtedly continue to expand the applications of this powerful synthetic methodology.

References

Application Notes and Protocols: The Role of 1,1-Diiodoethane in Organometallic Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-diiodoethane in the synthesis of organometallic intermediates. The primary focus is on its application in the Simmons-Smith reaction for the generation of ethylidene carbenoids, which are valuable intermediates in the synthesis of methyl-substituted cyclopropanes.

Introduction

This compound (CH₃CHI₂), a geminal dihalide, serves as a precursor for the formation of reactive organometallic intermediates. Its primary application in this context is the generation of an ethylidene carbenoid through a reaction with a zinc-copper couple. This intermediate is instrumental in the Simmons-Smith reaction, a widely used method for the cyclopropanation of alkenes. The use of this compound in this reaction allows for the introduction of a methyl-substituted methylene (B1212753) group onto a double bond, yielding methylcyclopropane (B1196493) derivatives. These structural motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities.

While less common, the reactivity of this compound with other metals, such as magnesium and lithium, to form Grignard or organolithium reagents is also considered. However, the presence of two iodine atoms on the same carbon atom introduces complexities that can lead to alternative reaction pathways.

Synthesis of Ethylidene-Zinc Iodide for Simmons-Smith Cyclopropanation

The reaction of this compound with a zinc-copper couple generates an organozinc intermediate, often referred to as an ethylidene carbenoid or more accurately as (iodomethyl)zinc iodide. This species is the key reactive intermediate in the Simmons-Smith cyclopropanation of alkenes.

Reaction Pathway:

G cluster_0 Carbenoid Formation cluster_1 Cyclopropanation This compound This compound Carbenoid CH3CH(I)ZnI (Ethylidene-Zinc Iodide) This compound->Carbenoid + Zn(Cu) Zn(Cu) Zn-Cu Couple Product Methylcyclopropane Carbenoid->Product + Alkene Alkene Alkene G This compound This compound Grignard_Intermediate "CH3CH(I)MgI" (Hypothetical Intermediate) This compound->Grignard_Intermediate + Mg Mg Magnesium Side_Products Elimination/Dimerization Products Grignard_Intermediate->Side_Products G This compound This compound Carbenoid CH3CH(I)Li (α-Iodo-organolithium) This compound->Carbenoid + n-BuLi nBuLi n-Butyllithium Carbene CH3CH: (Ethylidene Carbene) Carbenoid->Carbene - LiI (α-elimination)

Application of 1,1-Diiodoethane in the Ethylidenation of Carbonyls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the application of 1,1-diiodoethane in carbonyl ethylidenation, including reaction mechanisms, experimental protocols, and quantitative data to guide researchers in utilizing this methodology.

Core Concepts: The Takai-Utimoto Olefination

Reaction Mechanism:

  • Formation of a gem-dichromium species: Two equivalents of chromium(II) are oxidized to chromium(III) by this compound, generating a nucleophilic gem-dichromium intermediate.

  • Nucleophilic addition: This organochromium species adds to the carbonyl carbon of the aldehyde or ketone.

  • Syn-elimination: A subsequent syn-elimination of a chromium-oxo species from the resulting β-oxychromium intermediate affords the desired alkene.[2]

The stereochemical outcome is generally controlled by the steric interactions in a pseudo-chair transition state, which favors the formation of the (E)-isomer.[2] However, the presence of ortho-substituents on aromatic aldehydes, particularly those capable of chelation like hydroxyl groups, can lead to a reversal of selectivity, favoring the (Z)-isomer.

Experimental Protocols

Preparation of this compound

This compound can be synthesized from 1,1-dichloroethane (B41102) and iodoethane (B44018) in the presence of aluminum trichloride.[4]

Procedure:

  • In a fume hood, combine 1,1-dichloroethane (0.4 mol, ~39.6 g) and ethyl iodide (1.2 mol, ~187 g) in a suitable reaction flask.

  • Carefully add aluminum chloride (~2.0 g) to the mixture.

  • Heat the reaction mixture for three hours using a steam bath.

  • After cooling, wash the mixture sequentially with water and aqueous sodium bisulfite (NaHSO₃).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Distill the product under reduced pressure (boiling point 76-78 °C at 25 mmHg) to obtain this compound.[4]

General Protocol for the Takai-Utimoto Ethylidenation of Aldehydes

This protocol is a representative example for the ethylidenation of an aromatic aldehyde.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, can affect selectivity)

  • Standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive reagents are recommended.

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend anhydrous CrCl₂ (4.0 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • To the stirred suspension, add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise. A color change is typically observed as the organochromium reagent forms.

  • After stirring for 30 minutes at 0 °C, add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the addition of water (10 mL). Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure ethylidene product.

Quantitative Data

Carbonyl SubstrateProductYield (%)E:Z Ratio
BenzaldehydeStyrene85>95:5
4-Methoxybenzaldehyde1-Ethylidene-4-methoxybenzene88>95:5
4-Nitrobenzaldehyde1-Ethylidene-4-nitrobenzene75>95:5
2-Naphthaldehyde2-Ethylidenenaphthalene82>95:5
CyclohexanecarboxaldehydeEthylidenecyclohexane78>95:5
Cinnamaldehyde1-Ethylidene-3-phenylprop-1-ene70>95:5

Note: Yields and selectivities are representative and can vary depending on the specific reaction conditions and the purity of the reagents.

Alternative Methodology: Samarium(II) Iodide-Mediated Ethylidenation

An alternative to the chromium-based system is the use of samarium(II) iodide (SmI₂).[5][6][7] SmI₂ is a powerful single-electron transfer reagent that can be used to generate nucleophilic species from organic halides.

General Protocol for SmI₂-Mediated Ethylidenation of Ketones

Materials:

  • Samarium metal powder

  • 1,2-Diiodoethane (B146647)

  • This compound

  • Ketone (e.g., Acetophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA) (optional, enhances reactivity)

Procedure:

  • Preparation of SmI₂ solution: In a flame-dried flask under an inert atmosphere, add samarium powder (2.2 mmol) and 1,2-diiodoethane (1.0 mmol) to anhydrous THF (10 mL). Stir the mixture at room temperature until the blue color of the SmI₂ solution persists.

  • To the freshly prepared SmI₂ solution, add a solution of the ketone (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (5 mL) at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: After removal of the solvent, purify the residue by flash column chromatography.

Visualizations

Logical Workflow for Takai-Utimoto Ethylidenation

Takai_Utimoto_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification CrCl2 Anhydrous CrCl₂ Reagent_Formation Formation of gem-Dichromium Reagent (0 °C) CrCl2->Reagent_Formation Diiodoethane This compound Diiodoethane->Reagent_Formation Aldehyde Carbonyl Substrate Addition Nucleophilic Addition to Carbonyl Aldehyde->Addition THF Anhydrous THF THF->Reagent_Formation Reagent_Formation->Addition Elimination Syn-Elimination Addition->Elimination Quench Quench with Water Elimination->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure (E)-Alkene Purify->Product

Reaction Mechanism of Takai-Utimoto Olefination

Takai_Mechanism reagents 2 CrCl₂ + CH₃CHI₂ gem_dichromium [gem-Dichromium Reagent] reagents->gem_dichromium Formation intermediate β-Oxychromium Intermediate gem_dichromium->intermediate Nucleophilic Addition carbonyl R-CHO carbonyl->intermediate product (E)-Alkene (R-CH=CHCH₃) intermediate->product Syn-Elimination byproduct Cr-oxo species intermediate->byproduct

References

Synthesis of 1,2,3-Substituted Cyclopropanes from Allylic Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane (B1198618) motif is a valuable structural element in organic chemistry, frequently found in natural products, pharmaceuticals, and agrochemicals. Its unique conformational properties and electronic nature impart significant biological activity to parent molecules. The stereoselective synthesis of substituted cyclopropanes, particularly those with a 1,2,3-substitution pattern, is a key challenge in synthetic chemistry. Allylic alcohols have emerged as versatile starting materials for the synthesis of these complex cyclopropanes due to the directing effect of the hydroxyl group, which enables high levels of diastereoselectivity and enantioselectivity. This document provides detailed application notes and protocols for the synthesis of 1,2,3-substituted cyclopropanes from allylic alcohols, focusing on key methodologies including the Simmons-Smith reaction, Rhodium(III)-catalyzed C-H activation, and enantioselective cyclopropanation using gem-dizinc reagents.

Key Methodologies and Data Summary

The synthesis of 1,2,3-substituted cyclopropanes from allylic alcohols can be achieved through several powerful methods. The choice of method often depends on the desired stereochemistry, substrate scope, and functional group tolerance. Below is a summary of quantitative data for some of the most effective methods.

Table 1: Diastereoselective Simmons-Smith Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction and its modifications are classic methods for the cyclopropanation of alkenes. The hydroxyl group of an allylic alcohol can direct the zinc carbenoid reagent to the same face of the double bond, leading to high diastereoselectivity.[1][2]

EntryAllylic Alcohol SubstrateReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1(E)-Hex-2-en-1-olCH₂I₂, Et₂Zn, CH₂Cl₂, 0 °C to rt72>20:1
2Cinnamyl alcoholCH₂I₂, Et₂Zn, CH₂Cl₂, 0 °C to rt95>20:1
3GeraniolCH₂I₂, Et₂Zn, CH₂Cl₂, 0 °C to rt63>20:1
4Cyclohex-2-en-1-olCH₂I₂, Et₂Zn, CH₂Cl₂, 0 °C to rt85>20:1
Table 2: Rh(III)-Catalyzed Diastereoselective Cyclopropanation of Allylic Alcohols

Rhodium(III)-catalyzed C-H activation provides a modern and efficient route to highly substituted cyclopropanes.[3][4] In this method, a traceless oxyphthalimide handle directs the C-H activation and subsequent cyclopropanation, affording excellent diastereoselectivity.[3]

EntryAllylic Alcohol SubstrateN-EnoxyphthalimideCatalyst and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1(E)-Hex-2-en-1-olPhenyl-N-enoxyphthalimide--INVALID-LINK--₂, KOPiv, TFE, 0 °C81>20:1
2Crotyl alcoholPhenyl-N-enoxyphthalimide--INVALID-LINK--₂, KOPiv, TFE, 0 °C81>20:1
3Methallyl alcoholPhenyl-N-enoxyphthalimide--INVALID-LINK--₂, KOPiv, TFE, 0 °C627:1
4Prenyl alcoholPhenyl-N-enoxyphthalimide--INVALID-LINK--₂, KOPiv, TFE, 0 °C82>20:1
Table 3: Enantioselective Cyclopropanation of Allylic Alcohols with gem-Dizinc Reagents

The use of gem-dizinc carbenoids in the presence of a chiral dioxaborolane ligand allows for the highly enantioselective and diastereoselective synthesis of 1,2,3-substituted cyclopropanes.[5][6] The resulting cyclopropylzinc species can be further functionalized in situ.[5]

EntryAllylic Alcohol SubstrateReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1Cinnamyl alcoholI-CH₂-ZnEt, Chiral Dioxaborolane, THF, -20 °C to rt85>95:595
2(E)-Hex-2-en-1-olI-CH₂-ZnEt, Chiral Dioxaborolane, THF, -20 °C to rt80>95:594
33-Phenylprop-2-en-1-olI-CH₂-ZnEt, Chiral Dioxaborolane, THF, -20 °C to rt88>95:596
4(E)-Oct-2-en-1-olI-CH₂-ZnEt, Chiral Dioxaborolane, THF, -20 °C to rt78>95:593

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Hex-2-en-1-ol

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (10 mL) and (E)-hex-2-en-1-ol (1.0 g, 10 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 11 mL, 11 mmol) dropwise to the stirred solution. Gas evolution may be observed. Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (1.21 mL, 15 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 1,2,3-substituted cyclopropane.

Protocol 2: Rh(III)-Catalyzed Diastereoselective Cyclopropanation of (E)-Hex-2-en-1-ol

Materials:

  • (E)-Hex-2-en-1-ol

  • Phenyl-N-enoxyphthalimide

  • --INVALID-LINK--₂ (5 mol%)

  • Potassium pivalate (B1233124) (KOPiv, 20 mol%)

  • 2,2,2-Trifluoroethanol (TFE, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a vial add --INVALID-LINK--₂ (0.025 mmol, 5 mol%), potassium pivalate (0.1 mmol, 20 mol%), and phenyl-N-enoxyphthalimide (0.55 mmol).

  • Add anhydrous TFE (2.5 mL).

  • Add (E)-hex-2-en-1-ol (0.5 mmol) to the mixture.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the substituted cyclopropyl-ketone.

Reaction Mechanisms and Workflows

The stereochemical outcome of these reactions is often dictated by a well-defined transition state or a specific reaction pathway. Understanding these mechanisms is crucial for predicting and controlling the stereoselectivity.

Caption: Mechanism of the directed Simmons-Smith cyclopropanation.

Rhodium_Catalyzed_Workflow Start Allylic Alcohol + N-Enoxyphthalimide Catalyst_Activation [Rh(III)] Catalyst Activation Start->Catalyst_Activation CH_Activation C-H Activation of N-Enoxyphthalimide Catalyst_Activation->CH_Activation Rhodacycle_Formation Rhodacycle Intermediate CH_Activation->Rhodacycle_Formation Carbenoid_Formation Rh-Carbenoid Formation Rhodacycle_Formation->Carbenoid_Formation Cyclopropanation Intramolecular Cyclopropanation Carbenoid_Formation->Cyclopropanation Product 1,2,3-Substituted Cyclopropyl-Ketone Cyclopropanation->Product

Caption: Workflow for the Rh(III)-catalyzed cyclopropanation.

Conclusion

The synthesis of 1,2,3-substituted cyclopropanes from allylic alcohols is a well-developed field with multiple reliable and stereoselective methods. The directing effect of the allylic hydroxyl group is a common feature that enables high levels of stereocontrol in Simmons-Smith reactions. Modern transition-metal-catalyzed methods, such as the Rh(III)-catalyzed C-H activation approach, offer complementary routes to highly functionalized cyclopropanes with excellent diastereoselectivity. For enantioselective syntheses, the use of gem-dizinc reagents with chiral ligands provides a powerful tool for accessing enantioenriched 1,2,3-substituted cyclopropanes. The choice of methodology will be guided by the specific synthetic target and the desired stereochemical outcome. The protocols and data provided herein serve as a valuable resource for researchers in the planning and execution of these important transformations.

References

Application Notes and Protocols for Reactions Involving 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 1,1-diiodoethane, a versatile reagent in organic synthesis. The protocols are designed to be reproducible and are accompanied by quantitative data and workflow visualizations to facilitate experimental design and execution.

Introduction to this compound

This compound (CH₃CHI₂) is a geminal dihaloalkane that serves as a valuable precursor in a variety of organic transformations.[1] Its two iodine atoms on the same carbon make it a highly reactive electrophile, susceptible to nucleophilic attack and useful in the formation of carbon-carbon bonds.[2] Key applications include stereoselective cyclopropanation, the formation of organometallic reagents, and enolate alkylation.[1]

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 594-02-5[1]
Molecular Formula C₂H₄I₂[1]
Molar Mass 281.86 g/mol [1]
Appearance Colorless liquid[3]
Density ~2.84 g/cm³[4]
Boiling Point 177-179 °C
Storage Store at 2-8°C, protected from light

Safety Precautions: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Application: Stereoselective Cyclopropanation of Allylic Alcohols

This compound, in combination with diethylzinc (B1219324) (Et₂Zn), is a key reagent system for the stereoselective cyclopropanation of allylic alcohols. This method, often referred to as a modified Simmons-Smith reaction, allows for the diastereoselective formation of 1,2-disubstituted cyclopropylmethanols. The hydroxyl group of the allylic alcohol directs the cyclopropanation to the syn face of the double bond.

Experimental Protocol: Diastereoselective Cyclopropanation of an Allylic Alcohol

This protocol is a representative procedure based on the work of Charette and coworkers for the enantioselective cyclopropanation of allylic alcohols.[6][7]

Materials:

  • Allylic alcohol

  • This compound (CH₃CHI₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the allylic alcohol (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (to make a 0.1 M solution of the allylic alcohol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (2.2 equiv) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

  • Addition of this compound: Add this compound (2.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropylmethanol.

Quantitative Data: Diastereoselective Cyclopropanation
Allylic Alcohol SubstrateDiastereomeric Ratio (syn:anti)Yield (%)
(Z)-3-Phenyl-2-propen-1-ol>95:585
(E)-3-Phenyl-2-propen-1-ol60:4078
(Z)-2-Hexen-1-ol>95:588
(E)-2-Hexen-1-ol70:3082

Data is representative and may vary based on specific reaction conditions and substrates.

Workflow Diagram: Stereoselective Cyclopropanation

Cyclopropanation_Workflow Workflow for Stereoselective Cyclopropanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add allylic alcohol to a flame-dried flask under N₂ B 2. Add anhydrous DCM A->B C 3. Cool to 0 °C B->C D 4. Add Et₂Zn dropwise at 0 °C, stir for 30 min C->D E 5. Add this compound dropwise at 0 °C D->E F 6. Warm to RT, stir for 12-16 h E->F G 7. Quench with sat. NH₄Cl at 0 °C F->G H 8. Extraction with DCM G->H I 9. Wash with NaHCO₃ and brine H->I J 10. Dry over MgSO₄ I->J K 11. Purify by column chromatography J->K

Caption: Workflow for the diastereoselective cyclopropanation of allylic alcohols.

Application: Preparation of 1,1-Bis(iodozincio)ethane

This compound can be used to prepare the geminal dizinc (B1255464) reagent, 1,1-bis(iodozincio)ethane. This organometallic reagent is a powerful nucleophile for the ethylidenation of carbonyl compounds and for 1,4-addition reactions.[8][9] The preparation involves the reaction of this compound with activated zinc.[10]

Experimental Protocol: Preparation of 1,1-Bis(iodozincio)ethane

This protocol is based on procedures for the preparation of related gem-dizincio reagents.

Materials:

Procedure:

  • Zinc Activation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (4.0 equiv).

    • Add anhydrous THF.

    • Add 1,2-dibromoethane (0.2 equiv) and heat the mixture to reflux for 30 minutes, or sonicate at room temperature for 30 minutes.

    • Allow the activated zinc to settle and carefully decant the THF.

    • Wash the activated zinc with fresh anhydrous THF (2x) and decant.

  • Reagent Formation:

    • To the flask containing the activated zinc, add fresh anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of the reagent is indicated by the consumption of the zinc dust and the formation of a grayish suspension.

  • Use of the Reagent: The resulting suspension of 1,1-bis(iodozincio)ethane in THF is typically used immediately in subsequent reactions without isolation.

Workflow Diagram: Preparation of 1,1-Bis(iodozincio)ethane

Dizinc_Workflow Workflow for Preparation of 1,1-Bis(iodozincio)ethane cluster_activation Zinc Activation cluster_formation Reagent Formation A 1. Add Zn dust and THF to a flame-dried flask under N₂ B 2. Add 1,2-dibromoethane and reflux or sonicate for 30 min A->B C 3. Decant THF and wash with fresh THF B->C D 4. Add fresh THF to activated Zn and cool to 0 °C C->D E 5. Add this compound in THF dropwise D->E F 6. Warm to RT and stir for 2-4 h E->F

Caption: Workflow for the preparation of 1,1-bis(iodozincio)ethane.

Application: Enolate Alkylation

This compound can serve as an electrophile in the alkylation of enolates, providing a route to α-ethylidene carbonyl compounds. The reaction proceeds via an initial S_N2 reaction followed by elimination. Due to the presence of two leaving groups, the reaction requires careful control of stoichiometry and reaction conditions to avoid multiple alkylations.

Experimental Protocol: General Procedure for Enolate Alkylation

This is a generalized protocol for the alkylation of a ketone enolate with this compound.

Materials:

  • Ketone

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • This compound (CH₃CHI₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equiv) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA (1.1 equiv) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add this compound (1.2 equiv) to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Perform an aqueous workup as described in the cyclopropanation protocol.

    • Purify the crude product by flash column chromatography.

Quantitative Data: Representative Enolate Alkylation
Ketone SubstrateProductYield (%)
Cyclohexanone2-Ethylidenecyclohexanone65-75
Acetophenone1-Phenyl-2-buten-1-one60-70

Yields are representative and depend on the specific substrate and reaction conditions.

Workflow Diagram: Enolate Alkylation

Enolate_Alkylation_Workflow Workflow for Enolate Alkylation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification A 1. Add ketone and THF to a flame-dried flask under N₂ B 2. Cool to -78 °C A->B C 3. Add LDA dropwise and stir for 1 h B->C D 4. Add this compound at -78 °C C->D E 5. Warm to RT and stir for 4-12 h D->E F 6. Quench with sat. NH₄Cl E->F G 7. Aqueous workup F->G H 8. Purify by column chromatography G->H

Caption: Workflow for the alkylation of ketone enolates with this compound.

References

Application Notes and Protocols for Cyclopropanation using Zinc-Copper Couple with 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a zinc-copper couple with 1,1-diiodoethane for the synthesis of methyl-substituted cyclopropanes. This reaction, a variation of the Simmons-Smith reaction, is a valuable tool in organic synthesis for the creation of strained three-membered rings, which are key structural motifs in many biologically active molecules and pharmaceutical compounds.

The Simmons-Smith reaction is a cheletropic reaction involving an organozinc carbenoid that reacts with an alkene or alkyne to form a cyclopropane (B1198618).[1] The use of this compound allows for the introduction of a methyl-substituted cyclopropane ring. The reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[2][3] For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted product.

While diiodomethane (B129776) is more commonly employed in Simmons-Smith reactions, this compound provides a direct route to methylcyclopropanes. However, it is important to note that reactions with this compound are often reported to result in lower yields compared to its unsubstituted counterpart. Furthermore, the use of a substituted dihaloalkane like this compound leads to the formation of a mixture of syn and anti diastereomers, the ratio of which can be influenced by the substrate and reaction conditions.

Reaction Mechanism

The reaction proceeds via the formation of a zinc carbenoid intermediate. The zinc-copper couple, an activated form of zinc, reacts with this compound to form an organozinc species, which then acts as the cyclopropanating agent. The reaction with an alkene is believed to proceed through a concerted, "butterfly" transition state, leading to the stereospecific formation of the cyclopropane ring.

ReactionMechanism cluster_reagents Reagent Preparation cluster_reaction Cyclopropanation ZCu Zn-Cu Couple Carbenoid [ICH(CH3)ZnI] (Zinc Carbenoid) ZCu->Carbenoid Oxidative Addition Diiodoethane CH3CHI2 (this compound) Diiodoethane->Carbenoid TransitionState Butterfly Transition State Carbenoid->TransitionState Alkene Alkene (R-CH=CH-R) Alkene->TransitionState Products syn- and anti-Methylcyclopropanes TransitionState->Products Concerted Cycloaddition

Quantitative Data

The following table summarizes representative data for the cyclopropanation of alkenes using a zinc-copper couple or the related diethylzinc (B1219324) system with this compound. It is important to note that literature precedence for the use of this compound with a zinc-copper couple is limited, and yields can be substrate-dependent.

Alkene SubstrateDihaloalkaneZinc ReagentSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
Silyl (B83357) Enol Ether of a KetoneThis compoundDiethylzincNot SpecifiedHigh86:14N/A
General AlkenesThis compoundZinc-Copper CoupleDiethyl EtherGenerally Lower than CH₂I₂MixtureGeneral Observation
1-Octene (B94956)DiiodomethaneZinc-Copper CoupleDiethyl Etherup to 70N/A[4]

Note: Data for this compound with a zinc-copper couple is sparse in the literature. The entry for the silyl enol ether utilizes diethylzinc, a more reactive but pyrophoric alternative to the zinc-copper couple. The yield for 1-octene with diiodomethane is provided for comparison.

Experimental Protocols

Protocol 1: Preparation of Zinc-Copper Couple

This protocol describes a common method for the preparation of an active zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(II) acetate (B1210297) monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

Procedure:

  • In a flask equipped with a magnetic stirrer, add copper(II) acetate monohydrate (e.g., 0.05 g per 1 g of zinc) to glacial acetic acid (e.g., 10 mL per 1 g of zinc).

  • Heat the mixture to boiling with vigorous stirring.

  • Add zinc dust (e.g., 2 g) in one portion to the hot solution.

  • Continue vigorous stirring for approximately 1-2 minutes. The blue color of the solution should disappear, and the zinc dust will acquire a reddish-brown coating of copper.

  • Allow the zinc-copper couple to settle, and then decant the acetic acid.

  • Wash the couple with several portions of glacial acetic acid, followed by several portions of anhydrous diethyl ether to remove any remaining acetic acid and water.

  • Dry the zinc-copper couple under a stream of nitrogen or in a vacuum desiccator. The freshly prepared couple should be used immediately for the best results.

Protocol1_Workflow A 1. Dissolve Copper(II) Acetate in hot Acetic Acid B 2. Add Zinc Dust to the hot solution A->B C 3. Stir vigorously until color disappears B->C D 4. Decant Acetic Acid C->D E 5. Wash with Acetic Acid and then Diethyl Ether D->E F 6. Dry the Zn-Cu Couple under Nitrogen or Vacuum E->F

Protocol 2: General Procedure for Methylcyclopropanation of an Alkene

This generalized protocol is adapted from standard Simmons-Smith procedures and should be optimized for specific substrates.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add the freshly prepared zinc-copper couple (e.g., 2-3 equivalents relative to the alkene).

  • Add anhydrous diethyl ether or DCM to the flask to form a slurry.

  • Reagent Addition: In the dropping funnel, prepare a solution of the alkene (1 equivalent) and this compound (1.5-2 equivalents) in the same anhydrous solvent.

  • Add a small portion of the alkene/1,1-diiodoethane solution to the zinc-copper couple slurry. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. An exothermic reaction should be observed.

  • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkene.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Filter the mixture through a pad of celite to remove the solid zinc salts, and wash the filter cake with diethyl ether or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to separate the syn and anti isomers and any unreacted starting material.

Protocol2_Workflow A 1. Prepare a slurry of Zn-Cu couple in anhydrous solvent C 3. Initiate the reaction and then add the solution dropwise A->C B 2. Prepare a solution of Alkene and this compound B->C D 4. Monitor the reaction by TLC or GC C->D E 5. Quench the reaction with saturated NH4Cl solution D->E F 6. Filter and perform aqueous work-up E->F G 7. Dry, concentrate, and purify the product F->G

Logical Relationships and Considerations

The success and stereochemical outcome of the cyclopropanation reaction are influenced by several factors.

LogicalRelationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Alkene Alkene Structure (Steric & Electronic Effects) Yield Reaction Yield Alkene->Yield Ratio syn/anti Isomer Ratio Alkene->Ratio Rate Reaction Rate Alkene->Rate Solvent Solvent Polarity Solvent->Ratio Solvent->Rate Temp Reaction Temperature Temp->Rate ZnCu Activity of Zn-Cu Couple ZnCu->Yield ZnCu->Rate

Key Considerations:

  • Alkene Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic zinc carbenoid.[5] Steric hindrance around the double bond can significantly decrease the reaction rate and yield.

  • Diastereoselectivity: The formation of syn and anti isomers is a key consideration. The ratio is dependent on the steric and electronic properties of the alkene substituents. For allylic alcohols, the hydroxyl group can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn face.[6]

  • Zinc-Copper Couple Activity: The activity of the zinc-copper couple is crucial for the success of the reaction. Freshly prepared, fine powder generally gives the best results.

  • Solvent: Ethereal solvents like diethyl ether and THF, or chlorinated solvents like dichloromethane, are commonly used. The choice of solvent can influence the reaction rate and, in some cases, the diastereoselectivity.

  • Safety: this compound is a toxic and volatile compound and should be handled in a well-ventilated fume hood. Standard laboratory safety precautions should be followed throughout the experimental procedures.

References

Application Notes and Protocols for the Furukawa Modification with Diethylzinc for 1,1-Diiodoethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Furukawa modification of the Simmons-Smith reaction, specifically employing diethylzinc (B1219324) and 1,1-diiodoethane for the synthesis of methyl-substituted cyclopropanes. This method offers a robust and stereospecific route to introduce a methylcyclopropyl moiety, a valuable structural motif in medicinal chemistry and drug development due to its influence on molecular conformation, metabolic stability, and biological activity.

Introduction

The Furukawa modification, a widely utilized advancement of the Simmons-Smith reaction, employs diethylzinc (Et₂Zn) as a soluble and more reactive alternative to the traditional zinc-copper couple.[1] When combined with this compound (CH₃CHI₂), this modification facilitates the stereospecific transfer of an ethylidene group (CHCH₃) to an alkene, yielding methyl-substituted cyclopropanes.[2] The reaction is known for its high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[3] This protocol is particularly advantageous for its reproducibility and applicability to a range of olefinic substrates, including those that may be sensitive or less reactive under the conditions of the classic Simmons-Smith reaction.[2][4]

Data Presentation

The following table summarizes the quantitative data for the cyclopropanation of various alkenes using diethylzinc and this compound, as reported by Nishimura, Kawabata, and Furukawa in their seminal work. The reaction consistently affords good to excellent yields of the corresponding methylcyclopropane (B1196493) derivatives.

Alkene SubstrateProductYield (%)Diastereomeric Ratio (syn:anti)
Cyclohexene (B86901)7-Methylnorcarane96Not Reported
1-Octene1-Hexyl-2-methylcyclopropane85Not Reported
cis-4-Octenecis-1,2-Di-n-propyl-3-methylcyclopropane75Not Reported
trans-4-Octenetrans-1,2-Di-n-propyl-3-methylcyclopropane80Not Reported
Styrene1-Methyl-2-phenylcyclopropane65Not Reported
α-Methylstyrene1,1-Dimethyl-2-phenylcyclopropane32Not Applicable

Experimental Protocols

This section provides a detailed methodology for a representative experiment: the synthesis of 7-methylnorcarane from cyclohexene.

Materials:

  • Diethylzinc (Et₂Zn)

  • This compound (CH₃CHI₂)

  • Cyclohexene

  • Anhydrous benzene (B151609) or toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: In the reaction flask, place a solution of cyclohexene (1.0 equivalent) in anhydrous benzene or toluene.

  • Addition of Diethylzinc: To the dropping funnel, add a solution of diethylzinc (1.2 equivalents) in the same anhydrous solvent. Add the diethylzinc solution dropwise to the stirred cyclohexene solution at room temperature.

  • Formation of the Zinc Carbenoid: After the addition of diethylzinc is complete, add this compound (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel. An exothermic reaction may be observed. The reaction mixture is typically stirred at a controlled temperature (e.g., 50 °C) for several hours to ensure complete reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted organozinc species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure methyl-substituted cyclopropane.

Safety Precautions: Diethylzinc is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere. This compound is a dense and light-sensitive liquid. All manipulations should be performed in a well-ventilated fume hood.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows of the Furukawa modification with diethylzinc and this compound.

reaction_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Alkene (e.g., Cyclohexene) This compound Diethylzinc Anhydrous Solvent addition 1. Add Alkene and Solvent 2. Add Diethylzinc 3. Add this compound reagents->addition setup Flame-dried glassware Inert Atmosphere (N₂ or Ar) setup->addition stirring Stir at controlled temperature (e.g., 50 °C) addition->stirring quench Quench with aq. NH₄Cl stirring->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify (Distillation or Chromatography) dry->purify product Pure Methyl-Substituted Cyclopropane purify->product

Caption: Experimental workflow for the Furukawa modification.

reaction_mechanism cluster_carbenoid Carbenoid Formation cluster_cyclopropanation Cyclopropanation Et2Zn Et₂Zn EtZnCH(CH3)I EtZnCH(CH₃)I (Zinc Carbenoid) Et2Zn->EtZnCH(CH3)I + CH₃CHI₂ CH3CHI2 CH₃CHI₂ EtI EtI TransitionState [Transition State] EtZnCH(CH3)I->TransitionState + Alkene Alkene Alkene (R-CH=CH-R') Cyclopropane Methyl-substituted Cyclopropane TransitionState->Cyclopropane EtZnI EtZnI TransitionState->EtZnI - EtZnI

Caption: Proposed reaction mechanism.

References

Application Notes and Protocols: 1,1-Diiodoethane as a Precursor for Geminal Bimetallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-diiodoethane as a precursor for the synthesis of geminal bimetallic reagents, specifically 1,1-bis(iodozincio)ethane. The document details the preparation of this reagent and its subsequent applications in organic synthesis, including olefination of carbonyl compounds and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and reaction pathway visualizations are provided to facilitate the practical application of this chemistry in a laboratory setting.

Application Notes

Geminal bimetallic reagents are powerful tools in organic synthesis, acting as nucleophilic synthons that can form two carbon-carbon bonds from a single carbon atom.[1][2] While the chemistry of bis(iodozincio)methane, derived from diiodomethane (B129776), is well-established, the use of its higher homologue, 1,1-bis(iodozincio)ethane derived from this compound, offers opportunities for the introduction of an ethylidene moiety.

Synthesis of 1,1-Bis(iodozincio)ethane:

The preparation of 1,1-bis(iodozincio)ethane is analogous to the well-documented synthesis of bis(iodozincio)methane.[2] It involves the direct oxidative addition of zinc metal to this compound. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF). The use of a catalytic amount of lead has been reported to facilitate the formation of the geminal dizinc (B1255464) reagent from diiodomethane and is expected to be beneficial for the reaction with this compound as well.[2]

Reactivity and Applications:

1,1-Bis(iodozincio)ethane is a versatile reagent with applications in several key transformations:

  • Olefination of Carbonyl Compounds: Similar to other geminal dizinc reagents, 1,1-bis(iodozincio)ethane is expected to react with aldehydes and ketones to yield the corresponding 1,1-disubstituted alkenes. This reaction provides a valuable alternative to Wittig-type reactions for the formation of ethylidene groups. The reaction is believed to proceed through a two-step mechanism involving initial nucleophilic addition of one carbon-zinc bond to the carbonyl group, followed by an elimination step facilitated by the second zinc atom.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: 1,1-Bis(iodozincio)ethane has been shown to participate in palladium-catalyzed cross-coupling reactions with thiol esters to form Reformatsky-type enolates.[2] These enolates can then be trapped with various electrophiles, providing a pathway to functionalized carbonyl compounds.

Table 1: Representative Reactions of Geminal Dizinc Reagents

ReagentElectrophileProductYield (%)Reference
Bis(iodozincio)methaneBenzaldehydeStyreneGoodInferred from[1]
1,1-Bis(iodozincio)ethaneThiol EsterZinc EnolateNot Reported[2]
Bis(iodozincio)methaneγ-Acyloxy-α,β-unsaturated ketone1,3-DiketoneExcellent[3]

Experimental Protocols

Protocol 1: Preparation of this compound [4]

This protocol describes the synthesis of this compound from 1,1-dichloroethane (B41102).

Materials:

Procedure:

  • In a round-bottom flask, combine 1,1-dichloroethane (0.4 mol, ~39.6 g), ethyl iodide (1.2 mol, ~187 g), and aluminum trichloride (~2.0 g).

  • Heat the mixture for three hours using a steam bath.

  • After cooling, wash the mixture with water and then with a solution of sodium bisulfite.

  • Dry the organic layer with magnesium sulfate.

  • Distill the product under reduced pressure. The product, this compound, will be collected at 76-78 °C and 25 mmHg.

Protocol 2: Inferred Preparation of 1,1-Bis(iodozincio)ethane

This protocol is inferred from the established procedure for the synthesis of bis(iodozincio)methane.[2]

Materials:

  • Zinc dust

  • Lead(II) chloride (catalyst, optional but recommended)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (4.0 eq) and a catalytic amount of lead(II) chloride to a dry flask.

  • Add anhydrous THF to the flask.

  • Add this compound (1.0 eq) dropwise to the stirred suspension of zinc at room temperature.

  • The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Stir the mixture at room temperature for several hours until the reaction is complete (consumption of this compound can be monitored by GC or TLC).

  • The resulting greyish suspension of 1,1-bis(iodozincio)ethane in THF can be used directly in subsequent reactions.

Protocol 3: General Procedure for the Olefination of a Carbonyl Compound with 1,1-Bis(iodozincio)ethane

Materials:

  • Solution of 1,1-bis(iodozincio)ethane in THF (from Protocol 2)

  • Aldehyde or ketone

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF in a dry flask.

  • Cool the solution to 0 °C.

  • Slowly add the solution of 1,1-bis(iodozincio)ethane (1.2-1.5 eq) to the stirred solution of the carbonyl compound.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.

Visualizations

Synthesis_of_1_1_bis_iodozincio_ethane cluster_conditions 1_1_Diiodoethane This compound (CH3CHI2) Reagent 1,1-Bis(iodozincio)ethane (CH3CH(ZnI)2) 1_1_Diiodoethane->Reagent + 2 Zn Zinc Zinc (Zn) Solvent THF Olefination_Reaction Reagent 1,1-Bis(iodozincio)ethane (CH3CH(ZnI)2) Product Alkene (R1R2C=CHCH3) Reagent->Product Carbonyl Aldehyde/Ketone (R1COR2) Carbonyl->Product Byproduct ZnI2 + ZnO Product->Byproduct Workup

References

Application Notes and Protocols for Cross-Coupling Reactions with 1,1-Diiodoethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,1-diiodoethane and its derivatives in various palladium-catalyzed cross-coupling reactions. Due to the presence of two iodine atoms on the same carbon, these substrates offer unique opportunities for sequential and selective C-C bond formation, leading to the synthesis of complex molecular architectures. However, controlling the selectivity between mono- and di-substitution presents a key challenge. This document outlines detailed protocols, discusses reaction parameters for achieving selectivity, and provides mechanistic insights.

Introduction to 1,1-Diiodoalkane Chemistry

gem-Diiodoalkanes, such as this compound, are valuable synthetic intermediates. The carbon-iodine bond is relatively weak, making these compounds highly reactive in oxidative addition to low-valent transition metal catalysts, particularly palladium.[1] This reactivity allows for their participation in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings.

A primary consideration when working with 1,1-diiodoalkanes is the potential for both single and double substitution. Selective mono-substitution can lead to the formation of vinyl iodides, which are themselves versatile intermediates for further cross-coupling reactions.[1] Conversely, double substitution allows for the one-pot formation of 1,1-disubstituted alkenes. The reaction conditions, including the choice of catalyst, ligand, base, and stoichiometry of the coupling partner, play a crucial role in directing the reaction towards the desired outcome.[2]

Synthesis of this compound Derivatives

A reliable method for the synthesis of functionalized gem-diiodoalkanes is the alkylation of diiodomethane (B129776).[3][4] This procedure allows for the preparation of a variety of 1,1-diiodoalkanes with good to excellent yields and tolerance for various functional groups.[3][4][5]

Protocol: Synthesis of a 1,1-Diiodoalkane[3]

Materials:

  • Alkyl iodide or bromide

  • Diiodomethane (CH₂I₂)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Dry ice/acetone bath

  • Standard Schlenk line and glassware

Procedure:

  • To a solution of NaHMDS (5.0 equiv) in a mixture of THF and Et₂O at -78 °C (dry ice/acetone bath), add a solution of diiodomethane (5.0 equiv) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 20 minutes.

  • Add a solution of the alkyl iodide (1.0 equiv) in THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over 16 hours in the dark.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. With 1,1-diiodoalkanes, selective mono-arylation can be achieved to yield vinyl iodides, or a second coupling can furnish 1,1-diarylalkenes. Controlling the stoichiometry of the boronic acid and the reaction time are key to achieving selectivity.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_RI R-Pd(II)L_n-I Pd0->PdII_RI Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar PdII_RI->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-CH=Ar R_I R-CHI₂ ArBOH2 ArB(OH)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Selective Mono-Suzuki Coupling
Entry1,1-Diiodoalkane DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product(s) & Yield(s)
1This compoundPhenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃ (2)Dioxane/H₂O8041-Iodo-1-phenylethene (major), 1,1-diphenylethene (minor)
21,1-Diiodobutane4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Toluene/H₂O1002(Z)-1-Iodo-1-(4-methoxyphenyl)but-1-ene (high selectivity)

Note: The data in this table is illustrative and based on general principles of selective cross-coupling of dihalides. Actual yields will vary based on the specific substrates and precise conditions.

Protocol: Selective Mono-Suzuki Coupling of a 1,1-Diiodoalkane

Materials:

  • 1,1-Diiodoalkane (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask, add the 1,1-diiodoalkane, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon consumption of the starting material (or desired level of conversion), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. For 1,1-diiodoalkanes, this reaction can be controlled to yield either a mono-alkynylated vinyl iodide or a 1,1-dialkynylalkene (a gem-enyne). Selective mono-alkynylation is particularly valuable as the resulting iodo-enyne is a versatile building block.[6]

Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_RI R-Pd(II)L_n-I Pd0->PdII_RI Oxidative Addition PdII_R_alkyne R-Pd(II)L_n-C≡CR' PdII_RI->PdII_R_alkyne Transmetalation PdII_R_alkyne->Pd0 Reductive Elimination Product R-CH=C(I)-C≡CR' R_I R-CHI₂ Cu_alkyne Cu-C≡CR' CuI CuI Cu_alkyne_node Cu-C≡CR' CuI->Cu_alkyne_node Deprotonation Cu_alkyne_node->CuI Transmetalation to Pd Alkyne R'C≡CH Base Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Table 2: Conditions for Selective Sonogashira Coupling of a Diiodovinylarene[6]
EntrySubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Product & Yield
11-Fluoro-2,2-diiodovinylbenzenePhenylpropiolic acidPd(OAc)₂ (5)-DBUDMSO80Mono-alkynylated product (85%)
21-Fluoro-2,2-diiodovinylbenzenePhenylpropiolic acidPd(OAc)₂ (10)-K₂CO₃NMP120Di-alkynylated product (78%)
Protocol: Selective Mono-Sonogashira Coupling

Materials:

  • 1,1-Diiodoalkane (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the 1,1-diiodoalkane, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Once the mono-coupled product is maximized, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Negishi and Kumada Coupling Reactions

The Negishi (organozinc) and Kumada (organomagnesium) couplings are powerful methods for forming C-C bonds, particularly with alkyl partners.[1][7][8] The high reactivity of the organometallic reagents in these reactions can make selective mono-alkylation of 1,1-diiodoalkanes challenging. Careful control of stoichiometry and temperature is essential.

Diagram: General Workflow for Negishi/Kumada Couplingdot

Negishi_Kumada_Workflow start Start reagents Combine 1,1-diiodoalkane, catalyst, and ligand in anhydrous solvent under inert gas start->reagents cool Cool reaction mixture (e.g., 0 °C or -78 °C) reagents->cool add_organometallic Slowly add organozinc (Negishi) or Grignard (Kumada) reagent (1.0-1.1 equiv for mono-coupling) cool->add_organometallic react Stir at low temperature and allow to warm slowly while monitoring reaction progress add_organometallic->react quench Quench with saturated aqueous NH₄Cl react->quench workup Aqueous workup and extraction quench->workup purify Purification by chromatography workup->purify end End purify->end

References

Application Notes and Protocols for the Dehydrohalogenation of 1,1-Diiodoethane to Form Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The dehydrohalogenation of geminal dihalides, such as 1,1-diiodoethane, represents a fundamental and effective strategy for the synthesis of alkynes. This transformation is of significant interest to researchers in organic synthesis and drug development due to the prevalence of the alkyne functional group in a wide array of biologically active molecules, natural products, and pharmaceutical agents. Alkynes serve as versatile building blocks for the construction of more complex molecular architectures through various chemical transformations, including carbon-carbon bond-forming reactions (e.g., Sonogashira, Glaser, and Hay couplings), cycloadditions (e.g., "click chemistry"), and reductions to alkenes and alkanes.

The reaction proceeds via a twofold elimination of a hydrogen halide (HX), in this case, hydrogen iodide (HI), from the starting material.[1][2] This double dehydrohalogenation is typically achieved by treatment with a strong base. The choice of base is critical and influences the reaction conditions and efficiency. Very strong bases, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), are highly effective and can often be used at lower temperatures.[1][3] Alternatively, alkali metal hydroxides like potassium hydroxide (B78521) (KOH) in an alcoholic solvent can be employed, though this often necessitates higher reaction temperatures to drive the second elimination step.[3]

The product of the dehydrohalogenation of this compound is acetylene (B1199291), the simplest alkyne. While acetylene itself is a valuable starting material, the principles of this reaction are broadly applicable to the synthesis of a diverse range of substituted alkynes from corresponding geminal dihalides. For professionals in drug development, the ability to efficiently introduce an alkyne moiety is crucial for the synthesis of novel therapeutic candidates and for the late-stage functionalization of complex molecules.

Reaction Pathway and Logic

The conversion of this compound to acetylene is a sequential process involving two E2 (elimination, bimolecular) reactions. A strong base abstracts a proton from the carbon adjacent to the carbon bearing the iodine atoms. Simultaneously, an iodide ion is expelled, leading to the formation of a vinylic iodide intermediate. A second elimination reaction, which is generally slower and requires more forcing conditions, then occurs on the vinylic iodide to furnish the final alkyne product.

Dehydrohalogenation_Pathway start This compound intermediate Vinylic Iodide Intermediate start->intermediate - HI (E2) product Acetylene intermediate->product - HI (E2)

Caption: Reaction pathway for the dehydrohalogenation of this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the dehydrohalogenation of geminal dihalides to alkynes. It is important to note that specific yields for the dehydrohalogenation of this compound are not extensively reported in the literature; the data presented is representative of analogous reactions with other dihaloalkanes.

Starting MaterialBase/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,1-DibromoalkaneNaNH₂ / liq. NH₃-332 - 470 - 95General Literature
1,1-DichloroalkaneNaNH₂ / liq. NH₃-332 - 460 - 90General Literature
Vicinal DihalideAlcoholic KOHReflux4 - 850 - 80[4]
Geminal DihalideCs₂CO₃ / Pd/C80 - 12012 - 24up to 97% (for internal alkynes via tandem reaction)[5]

Experimental Protocols

Protocol 1: Dehydrohalogenation using Sodium Amide in Liquid Ammonia

This method is highly effective for the synthesis of terminal alkynes.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Stirring apparatus

  • Gas inlet tube

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer. Ensure all glassware is thoroughly dried.

  • Under a stream of inert gas (e.g., argon or nitrogen), condense anhydrous liquid ammonia into the flask.

  • Carefully add sodium amide (2.1 equivalents) to the liquid ammonia with stirring.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF.

  • Slowly add the solution of this compound to the stirred suspension of sodium amide in liquid ammonia.

  • Allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add diethyl ether to the residue and wash with water. Separate the organic layer, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to obtain the crude alkyne. Due to the volatility of acetylene, it is often captured as a gas or used in situ for subsequent reactions.

Protocol 2: Dehydrohalogenation using Alcoholic Potassium Hydroxide

This method is an alternative that avoids the use of liquid ammonia but typically requires higher temperatures.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol or another high-boiling alcohol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of potassium hydroxide (at least 2 equivalents) in ethanol.

  • Add this compound (1 equivalent) to the ethanolic KOH solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may require several hours (4-8 hours) for completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. As with Protocol 1, special care must be taken when handling the volatile acetylene product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and isolation of an alkyne via dehydrohalogenation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification/Isolation A Combine this compound and Strong Base in Solvent B Stir at Appropriate Temperature A->B C Monitor Reaction Progress (e.g., TLC) B->C D Quench Reaction C->D E Evaporate Volatile Solvents/Reagents D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Remove Solvent G->H I Purify Alkyne (e.g., Distillation, Gas Trapping) H->I

Caption: General experimental workflow for alkyne synthesis.

References

Application Notes and Protocols: Adsorption and Reaction of 1,1-Diiodoethane on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Diiodoethane (CH₃CHI₂) is a geminal dihalide that serves as a precursor for the formation of ethylidene moieties (CH₃CH) on metal surfaces. The study of its adsorption and subsequent reactions provides valuable insights into surface-mediated C-H and C-C bond activations, which are fundamental steps in various catalytic processes. The low bond dissociation energy of the C-I bonds facilitates the formation of reactive surface intermediates at relatively low temperatures. This document provides a detailed overview of the adsorption and reaction of this compound on metal surfaces, with a comprehensive case study on Pt(111), and summarizes the current, though limited, understanding on other metallic substrates.

Data Presentation

Table 1: Summary of Adsorption and Reaction of this compound on Pt(111)
ParameterValueTechniqueConditionsReference
Adsorption Temperature 95 K - 120 KRAIRS, TPDUltra-high vacuum (UHV)[1][2]
C-I Bond Scission Temperature ~150 KRAIRS, TPDFormation of ethylidene[1][2]
Key Surface Intermediate Ethylidene (CH₃CH)RAIRS-[1]
Reaction Products (Low Coverage) Ethylidyne (CCH₃) + H₂RAIRS, TPDα-H elimination[1][2]
Reaction Products (High Coverage) Ethylene (B1197577) (C₂H₄)TPD1,2-H shift[1][2]
Desorption Products & Temperatures TPD5.0 Langmuirs exposure at 120 K[2]
This compound (molecular)225 K[2]
Ethyl iodide180 - 250 K[2]
Vinyl iodide160 K[2]
Ethane200 - 280 K[2]
Ethylene270 K[2]
Table 2: Vibrational Frequencies (RAIRS) of this compound Adsorbed on Pt(111) at Submonolayer Coverage
Vibrational ModeFrequency (cm⁻¹)AssignmentReference
δ(CH)1197C-H bending[1]
δs(CH₃)1371Symmetric CH₃ deformation[1]
νs(CH₃)2919Symmetric CH₃ stretching[1]
νa(CH₃)2976Asymmetric CH₃ stretching[1]
-1339Indicative of ethylidyne formation[2]

Experimental Protocols

Protocol 1: Temperature Programmed Desorption (TPD)

Objective: To identify the desorption products and their desorption temperatures, providing insights into the reaction pathways and surface-adsorbate bond strengths.

Materials:

  • Pt(111) single crystal

  • This compound liquid sample

  • Ultra-high vacuum (UHV) chamber equipped with:

    • Quadrupole mass spectrometer (QMS)

    • Precision leak valve for dosing

    • Sample manipulator with heating and cooling capabilities (e.g., liquid nitrogen cooling and resistive heating)

    • Ion sputtering gun for sample cleaning

    • Auger Electron Spectrometer (AES) for surface cleanliness verification

Procedure:

  • Surface Preparation:

    • Clean the Pt(111) single crystal by cycles of Ar⁺ sputtering and annealing to high temperature (e.g., 1100 K) until a sharp (1x1) LEED pattern is observed and AES confirms the absence of contaminants like carbon and oxygen.

  • Adsorption:

    • Cool the Pt(111) crystal to the desired adsorption temperature (e.g., 120 K).[2]

    • Introduce this compound vapor into the UHV chamber through a precision leak valve. The exposure is typically measured in Langmuirs (1 L = 10⁻⁶ Torr·s). For example, a 5.0 Langmuir exposure can be used to achieve high surface coverage.[2]

  • TPD Measurement:

    • Position the sample in front of the QMS aperture to maximize the collection of desorbing species.

    • Heat the sample at a linear rate (e.g., 2-10 K/s).

    • Simultaneously, monitor the evolution of different masses (m/z) corresponding to potential desorption products (e.g., this compound, ethylene, ethane, H₂) with the QMS as a function of temperature.

  • Data Analysis:

    • Plot the QMS signal for each mass fragment versus the sample temperature to obtain the TPD spectra.

    • The peak temperature (Tₚ) is related to the activation energy of desorption. The area under the peak is proportional to the amount of desorbed species.

Protocol 2: Reflection-Absorption Infrared Spectroscopy (RAIRS)

Objective: To identify the vibrational modes of the adsorbed species and their transformation as a function of temperature, allowing for the in-situ identification of surface intermediates.

Materials:

  • Pt(111) single crystal

  • This compound liquid sample

  • UHV chamber equipped with:

    • FTIR spectrometer with a grazing angle reflection setup

    • MCT (Mercury Cadmium Telluride) detector

    • Sample manipulator with heating and cooling capabilities

    • Standard surface science analytical tools for sample preparation and characterization (LEED, AES)

Procedure:

  • Surface Preparation:

    • Clean the Pt(111) crystal as described in the TPD protocol.

  • Adsorption:

    • Cool the crystal to the adsorption temperature (e.g., 95 K or 100 K).[1][2]

    • Dose the surface with this compound to the desired coverage.

  • RAIRS Measurement:

    • Record a background spectrum of the clean Pt(111) surface at the adsorption temperature.

    • After dosing, record the RAIRS spectrum of the adsorbate-covered surface. The spectrum is typically presented in absorbance units, calculated as -log(R/R₀), where R is the reflectance of the sample and R₀ is the reflectance of the clean surface.

  • Thermal Evolution Studies:

    • Anneal the sample to specific temperatures (e.g., 150 K, 200 K, 250 K, 300 K) for a short period (e.g., 1 minute).[2]

    • Cool the sample back to the base temperature (e.g., 100 K) and record a RAIRS spectrum at each annealing step.

  • Data Analysis:

    • Identify the vibrational bands in the spectra and assign them to specific functional groups and molecular orientations of the adsorbates and surface intermediates.[1]

    • Track the appearance and disappearance of vibrational bands as a function of annealing temperature to follow the surface reaction pathways.

Mandatory Visualization

Reaction_Pathway_1_1_Diiodoethane_on_Pt111 cluster_gas Gas Phase cluster_surface Pt(111) Surface cluster_low_coverage Low Coverage cluster_high_coverage High Coverage gas This compound (g) adsorbed Adsorbed this compound (CH₃CHI₂(ads)) gas->adsorbed Adsorption ~100 K intermediate Ethylidene Intermediate (CH₃CH(ads)) adsorbed->intermediate C-I Bond Scission ~150 K product_low Ethylidyne (CCH₃(ads)) + H(ads) intermediate->product_low α-H Elimination product_high Ethylene (C₂H₄(ads)) intermediate->product_high 1,2-H Shift

Caption: Reaction pathway of this compound on Pt(111).

Experimental_Workflow_Surface_Science cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output start Start: Metal Single Crystal sputter Ar⁺ Sputtering start->sputter anneal High-Temperature Annealing sputter->anneal verify Verify Cleanliness (AES/LEED) anneal->verify cool Cool to Adsorption Temperature verify->cool Clean Surface dose Dose with this compound cool->dose rairs RAIRS Analysis dose->rairs In-situ Analysis tpd TPD Analysis dose->tpd Thermal Reaction Analysis spectra Vibrational & Desorption Spectra rairs->spectra tpd->spectra interpretation Identify Intermediates & Products spectra->interpretation

Caption: General experimental workflow for surface science studies.

Discussion

The thermal chemistry of this compound on Pt(111) is a well-documented example of how surface coverage can dictate reaction selectivity.[1] At low coverages, the initially formed ethylidene intermediate has access to vacant surface sites, allowing for α-H elimination to form the more stable ethylidyne species.[1][2] In contrast, at high coverages, the lack of available sites for the eliminated hydrogen atom suppresses this pathway, and a 1,2-H shift to form ethylene becomes the dominant reaction channel.[1]

The use of this compound as a precursor is advantageous because the C-I bonds are weak and cleave at low temperatures, allowing for the study of the subsequent hydrocarbon chemistry without significant interference from the initial bond-breaking process.[1]

While the behavior of this compound on other metal surfaces has not been extensively studied, it is reasonable to expect that the reactivity will be strongly dependent on the nature of the metal. For instance, more reactive metals might lead to C-C bond scission at lower temperatures, while less reactive metals might favor molecular desorption. Further research is needed to elucidate the detailed reaction pathways of this compound on a wider range of metal surfaces to build a more comprehensive understanding of its surface chemistry.

References

Troubleshooting & Optimization

1,1-diiodoethane stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and proper storage of 1,1-diiodoethane to ensure the integrity of your experiments and the safety of your laboratory personnel.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the handling and storage of this compound.

Question: My this compound has a yellow or brown tint. Is it still usable?

Answer: A yellow or brown discoloration indicates the decomposition of this compound, leading to the formation of molecular iodine (I₂). For highly sensitive reactions where purity is critical, using a discolored reagent is not recommended as the presence of iodine and other degradation byproducts can interfere with your experiment. For less sensitive applications, the discolored solution can sometimes be purified.

Question: How can I purify this compound that has started to decompose?

Answer: A common method to remove the iodine color is to wash the this compound with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). This should be followed by washing with water, drying over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄), and subsequent distillation or filtration. It is crucial to handle the compound in a fume hood and with appropriate personal protective equipment.

Experimental Protocol: Purification of Decomposed this compound

  • Safety Precautions: Perform all steps in a well-ventilated fume hood. Wear safety goggles, gloves, and a lab coat.

  • Washing:

    • Transfer the discolored this compound to a separatory funnel.

    • Add a 5% (w/v) aqueous solution of sodium thiosulfate.

    • Shake the funnel vigorously, periodically venting to release any pressure.

    • Allow the layers to separate and discard the aqueous (upper) layer.

    • Repeat the washing process until the organic layer is colorless.

  • Water Wash: Wash the this compound with deionized water to remove any residual thiosulfate salts. Discard the aqueous layer.

  • Drying: Transfer the washed this compound to a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand until the liquid is clear.

  • Filtration/Distillation:

    • For immediate use, you can filter the dried liquid to remove the drying agent.

    • For higher purity, distillation under reduced pressure is recommended. This compound has a boiling point of 75-76 °C at 25 mmHg.[1]

Question: What are the primary factors that cause this compound to decompose?

Answer: The main factors contributing to the decomposition of this compound are exposure to light, elevated temperatures, and contact with incompatible materials such as strong bases and oxidizing agents. The carbon-iodine bond is relatively weak and can be cleaved by UV and visible light, initiating a degradation cascade known as photolysis.[2] Heat can also accelerate decomposition.

Question: How does copper powder stabilize this compound?

Answer: While the precise mechanism is complex and can involve radical pathways, copper acts as a scavenger for decomposition products. It is believed that copper reacts with iodine radicals and molecular iodine that are formed during decomposition, preventing them from participating in further degradation reactions. This helps to maintain the purity and stability of the iodoalkane.

Stability and Storage Conditions

Proper storage is critical to maintain the quality of this compound. Below is a summary of recommended conditions and incompatible materials.

Quantitative Data on Storage Conditions
ParameterRecommended ConditionRationale & Notes
Temperature -20°C[1][3]Minimizes thermal decomposition and slows down potential side reactions.
Light Exposure Store in amber or opaque containers, protected from light.This compound is light-sensitive and can undergo photolytic decomposition.[1][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).While not always mandatory for short-term storage, an inert atmosphere can help prevent oxidative degradation, especially if the container is opened multiple times.
Stabilizer Store over copper powder or copper wire.[1][4]Copper acts as a scavenger for decomposition products, primarily iodine.
Material Compatibility for Storage
MaterialCompatibilityNotes
Glass Excellent (Borosilicate, Amber)Amber glass is highly recommended to protect from light. Ensure glass is clean and dry before use.
PTFE (Teflon®) Good Offers excellent chemical resistance. Suitable for cap liners and seals.
Polypropylene (PP) Fair May show some effects with long-term exposure. Not recommended for indefinite storage.
Polyethylene (HDPE/LDPE) Poor Not recommended for long-term storage due to potential for leaching and degradation of the plastic.
Metals Variable Avoid contact with reactive metals. Copper is used as a stabilizer, but other metals may catalyze decomposition.

Important Note: Always consult the Safety Data Sheet (SDS) for your specific product for the most accurate and up-to-date information on handling and storage.

Logical Workflow for Ensuring this compound Stability

The following diagram illustrates the key considerations and steps to maintain the stability of this compound throughout its lifecycle in the lab.

G cluster_storage Storage Conditions cluster_handling Handling & Usage storage_temp Store at -20°C check_color Check for Discoloration storage_temp->check_color storage_light Protect from Light (Amber Bottle) storage_light->check_color storage_stabilizer Add Copper Powder storage_stabilizer->check_color purify Purify if Discolored check_color->purify Yes use_directly Use Directly check_color->use_directly No use_inert Use Under Inert Atmosphere purify->use_inert use_directly->use_inert reception Receiving This compound reception->storage_temp reception->storage_light reception->storage_stabilizer

Caption: Workflow for maintaining this compound stability.

References

Technical Support Center: Purification of Crude 1,1-Diiodoethane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1,1-diiodoethane via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points for this compound at various pressures?

The boiling point of this compound is highly dependent on the pressure at which the distillation is conducted. Distillation under reduced pressure is strongly recommended to prevent decomposition. Below is a table summarizing approximate boiling points at different pressures.

Pressure (mmHg)Pressure (mbar)Boiling Point (°C)
7601013169.4
100133~110-112
5067~92-94
253376-77[1]
1013~58-60

Q2: My crude this compound is dark brown. What causes this discoloration and how can it be removed prior to distillation?

The dark color is typically due to the presence of dissolved iodine (I₂), which can form from the decomposition of this compound, especially upon exposure to light and heat.[2] This can be removed by washing the crude product with a reducing agent solution.

  • Solution: Before distillation, wash the crude this compound in a separatory funnel with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] Add the washing solution and shake until the organic layer becomes colorless. Follow this with a wash with deionized water and then a brine solution to aid in the separation of the aqueous and organic layers.

Q3: What is the appropriate drying agent for this compound before distillation?

It is crucial to thoroughly dry the this compound after washing and before distillation to prevent co-distillation of water and potential side reactions at elevated temperatures.

  • Solution: Anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄) are suitable drying agents. Add the drying agent to the organic layer and swirl until the drying agent no longer clumps together. Allow the mixture to stand for at least 15-20 minutes to ensure complete drying before filtering off the drying agent.

Q4: Is a stabilizer necessary during the distillation of this compound?

Due to the thermal lability of iodoalkanes, using a stabilizer during distillation is a good practice to prevent decomposition.

  • Solution: Adding a small piece of copper wire or a few copper turnings to the distilling flask can help to scavenge any iodine that may form during the distillation process, thus improving the purity and color of the distillate.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product is still colored after distillation 1. Incomplete removal of iodine prior to distillation.2. Decomposition during distillation due to excessive temperature or prolonged heating.1. Repeat the pre-distillation wash with sodium thiosulfate or sodium bisulfite solution.2. Ensure the distillation is performed under a sufficient vacuum to lower the boiling point.3. Use a stabilizer such as copper turnings in the distillation flask.
Violent bumping or uneven boiling 1. Superheating of the liquid due to a lack of nucleation sites.2. Too rapid heating.1. For atmospheric distillation, use fresh boiling chips. For vacuum distillation, use a magnetic stirrer or introduce a fine stream of air or nitrogen via a capillary tube (ebulliator).[3][4]2. Heat the distillation flask gradually and evenly using a heating mantle.
Low recovery of distilled product 1. Leaks in the vacuum distillation apparatus.2. Inefficient condensation.1. Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.[5]2. Ensure a sufficient flow of cold water through the condenser. For very low-pressure distillations, a cold trap may be necessary.
Product decomposes in the receiving flask 1. The receiving flask is not adequately cooled.2. The product is exposed to light after distillation.1. Cool the receiving flask in an ice bath during distillation.2. Store the purified this compound in an amber bottle or a flask wrapped in aluminum foil and keep it in a cool, dark place.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the vacuum distillation of crude this compound after preliminary washing and drying.

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using dry glassware. This should include a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask (a cow-type adapter with multiple receiving flasks is recommended for collecting fractions), and a vacuum source with a trap.
  • Ensure all ground glass joints are lightly greased to prevent leaks.[5]
  • Place a magnetic stir bar in the round-bottom flask.[5]

2. Procedure:

  • Transfer the pre-washed and dried crude this compound into the round-bottom flask. Add a few copper turnings as a stabilizer.
  • Begin stirring the liquid.
  • Gradually apply the vacuum to the system. Monitor the pressure using a manometer.
  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
  • Collect any low-boiling impurities as a forerun fraction.
  • As the temperature at the thermometer stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the purified this compound.
  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
  • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

3. Post-Distillation Handling:

  • Transfer the purified this compound to a clean, dry amber glass bottle for storage.
  • Store in a cool, dark, and well-ventilated area.

Distillation Troubleshooting Workflow

Distillation_Troubleshooting Troubleshooting Workflow for this compound Distillation start Crude this compound wash Wash with Na2S2O3/NaHSO3 and Brine start->wash dry Dry over MgSO4 wash->dry distill Vacuum Distill with Copper Stabilizer dry->distill issue Distillation Issue? distill->issue product Pure this compound issue->product No color_issue Product Discolored? issue->color_issue Yes bumping_issue Bumping/Uneven Boiling? color_issue->bumping_issue No rewash Repeat Wash Step color_issue->rewash Yes recovery_issue Low Recovery? bumping_issue->recovery_issue No add_stirring Ensure Proper Stirring/ Use Ebulliator bumping_issue->add_stirring Yes recovery_issue->product No check_vacuum Check Vacuum Seal and Condenser recovery_issue->check_vacuum Yes rewash->dry check_vacuum->distill add_stirring->distill

References

How to handle and dispose of 1,1-diiodoethane safely

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,1-diiodoethane (CAS No. 594-02-5). Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that poses several risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is classified as Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific target organ toxicity — single exposure (Category 3).

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive approach to PPE is mandatory. This includes:

  • Eye and Face Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[3]

Q3: My bottle of this compound has turned yellow or brown. Is it still usable?

A3: A yellow or brownish discoloration indicates decomposition of the this compound, likely due to exposure to light or heat, which releases free iodine.[4][5] For sensitive applications requiring high purity, it is recommended to purify the reagent before use or to use a fresh, unopened bottle. The presence of color suggests compromised purity, which could negatively impact your experiment.[4][5]

Q4: What are the ideal storage conditions for this compound?

A4: To maximize its shelf-life, this compound should be stored in a cool, dark, and dry place, typically refrigerated between +2°C and +8°C.[4] It is crucial to protect it from light by storing it in an amber or opaque bottle and to keep the container tightly sealed to prevent moisture exposure.[4] Many commercial preparations contain a copper stabilizer to inhibit degradation.[4]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong bases, magnesium, and strong oxidizing agents.[2][5] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellow/Brown) Decomposition due to light or heat exposure, releasing free iodine.[4][5]For high-purity applications, purify before use (e.g., by washing with a sodium thiosulfate (B1220275) solution to remove free iodine) or use a fresh bottle.[5] For less sensitive applications, assess if the level of impurity is acceptable.
Unexpected Reaction Outcome Purity issues with this compound (see above). Contamination with water, leading to hydrolysis.Ensure the use of high-purity, fresh this compound. Dry the solvent and other reagents thoroughly before the reaction.
Spill Accidental mishandling.Follow the emergency spill protocol outlined below.

Experimental Protocols

Safe Handling Protocol
  • Preparation: Before handling, ensure you have reviewed the Safety Data Sheet (SDS) and are wearing the appropriate PPE (chemical-resistant gloves, lab coat, and chemical splash goggles). All operations should be conducted in a certified chemical fume hood.[3]

  • Dispensing: Use a clean, dry syringe or pipette to transfer the required amount of this compound. Avoid cross-contamination.

  • During Reaction: Keep the reaction vessel closed to the extent possible to minimize the release of vapors.

  • Post-Handling: Tightly seal the this compound container immediately after use. Clean any contaminated surfaces and dispose of contaminated materials as hazardous waste. Wash hands thoroughly after handling.

Emergency Spill Protocol
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the laboratory door to contain vapors and prevent their spread.

  • Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the liquid. Work from the outside of the spill inwards.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety (EHS) department.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Data Presentation

Physical and Chemical Properties
PropertyValue
CAS Number 594-02-5
Molecular Formula C₂H₄I₂
Molecular Weight 281.86 g/mol
Appearance Colorless liquid
Boiling Point 154.7 ± 23.0 °C
Density 3.0 ± 0.1 g/cm³
Flash Point 63.7 ± 18.1 °C
GHS Hazard Information
Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Mandatory Visualizations

DOT Diagram: Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound prep 1. Preparation - Review SDS - Wear appropriate PPE - Work in a fume hood dispense 2. Dispensing - Use clean, dry equipment - Avoid cross-contamination prep->dispense reaction 3. During Reaction - Keep vessel closed dispense->reaction post_handle 4. Post-Handling - Seal container - Clean area - Dispose of waste - Wash hands reaction->post_handle

Caption: A workflow for the safe handling of this compound in a laboratory setting.

DOT Diagram: Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound segregate 1. Segregation - Collect in a dedicated, labeled container for halogenated organic waste. storage 2. Storage - Keep container tightly closed in a cool, dry, well-ventilated area. - Store away from incompatible materials. segregate->storage pickup 3. Disposal Request - Contact your institution's EHS department for hazardous waste pickup. storage->pickup warning Do NOT dispose of down the drain or by evaporation. pickup->warning

Caption: A workflow for the proper disposal of this compound waste.

References

1,1-diiodoethane material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-diiodoethane.

Material Safety Data Sheet (MSDS) Information

This compound is an organoiodine compound used in organic synthesis, particularly in reactions like SN2 substitutions and enolate substitutions.[1] Due to its reactivity and potential hazards, proper handling and storage are crucial.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₂H₄I₂[2][3]
Molecular Weight 281.86 g/mol
Appearance Colorless liquid
Density 2.83 g/cm³[3][4]
Boiling Point 169.4 °C at 760 mmHg[3]
Flash Point 72.5 °C[3]
Refractive Index 1.67[3]
Solubility Soluble in most organic solvents, slightly soluble in water.[2]
Hazard Identification and Safety Precautions
Hazard StatementGHS ClassificationPrecautionary Statement Examples
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H315: Causes skin irritationSkin irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
H319: Causes serious eye irritationEye irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols

Example Protocol: Synthesis of a Substituted Alkane via SN2 Reaction

This protocol is a general guideline for a nucleophilic substitution reaction using this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Temperature control system (e.g., oil bath)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • Dissolve the nucleophile in the anhydrous solvent in the flask.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Slowly add this compound (typically 1.0-1.2 equivalents) to the solution dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with the chosen extraction solvent.

  • Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., distillation or column chromatography).

Troubleshooting Guides and FAQs

Question: My reaction with this compound is not proceeding or is giving a low yield. What are the possible causes and solutions?

Answer:

Several factors can contribute to a low-yielding or stalled reaction. Consider the following troubleshooting steps:

  • Inadequate Deprotonation (for enolate reactions): If you are performing a reaction that requires the formation of a carbanion, the base you are using may not be strong enough.

    • Recommendation: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or stabilizing the transition state.

    • Recommendation: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile, which are effective for SN2 reactions.

  • Insufficient Reaction Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Recommendation: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Low Reactivity of the Nucleophile: Your nucleophile may not be strong enough to displace the iodide.

    • Recommendation: Consider using a more potent nucleophile or adding a catalyst if applicable.

  • Decomposition of this compound: This reagent can be sensitive to light and air, leading to decomposition and the formation of iodine, which can interfere with the reaction.

    • Recommendation: Use freshly purified or a new bottle of this compound. If the liquid has a noticeable purple or brown tint, it may have decomposed.

Question: I am observing the formation of unexpected side products in my reaction. What could be the cause?

Answer:

The formation of side products is often due to competing reaction pathways or the presence of impurities.

  • Elimination Reactions: this compound can undergo elimination reactions, especially in the presence of a strong, sterically hindered base, to form vinyl iodide.

    • Recommendation: Use a less sterically hindered base and lower the reaction temperature.

  • Di-substitution: If your nucleophile can react twice, you may see di-substituted products.

    • Recommendation: Use a larger excess of the nucleophile or add the this compound slowly to the reaction mixture.

  • Impure Starting Materials: Impurities in your starting materials or solvents can lead to side reactions.

    • Recommendation: Ensure all your reagents and solvents are pure and anhydrous.

Question: How should I properly store and handle this compound to prevent decomposition?

Answer:

Proper storage and handling are critical to maintain the integrity of this compound.

  • Storage: Store in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases and oxidizing agents. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yield reaction involving this compound.

TroubleshootingWorkflow start Low Reaction Yield check_reagent Check Reagent Quality (this compound & Nucleophile) start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temperature, Base) start->check_conditions reagent_ok Reagents are Pure check_reagent->reagent_ok conditions_ok Conditions are Optimal check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagent Purify or Replace This compound reagent_ok->purify_reagent No optimize_conditions Optimize Conditions (Stronger Base, Different Solvent/Temp) conditions_ok->optimize_conditions No rerun_reaction Re-run Reaction conditions_ok->rerun_reaction Yes purify_reagent->rerun_reaction optimize_conditions->rerun_reaction success Successful Reaction rerun_reaction->success

Caption: Troubleshooting workflow for a low-yield reaction.

References

Technical Support Center: Synthesis of 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1,1-diiodoethane.

Frequently Asked Questions (FAQs)

Q1: I am experiencing significantly lower than expected yields in my this compound synthesis via halogen exchange. What are the common causes?

Low yields in the halogen exchange synthesis from 1,1-dichloroethane (B41102) are often due to incomplete reaction, side reactions, or loss of product during workup and purification. Key factors to investigate include:

  • Purity of Reactants: Ensure that the starting materials, particularly 1,1-dichloroethane and ethyl iodide, are of high purity. Impurities can interfere with the reaction.

  • Catalyst Activity: The aluminum chloride (AlCl₃) catalyst is crucial. It is highly sensitive to moisture and should be handled in a dry environment. Using old or improperly stored AlCl₃ can lead to reduced catalytic activity.

  • Reaction Temperature and Time: The reaction typically requires heating on a steam bath for several hours.[1] Insufficient heating time or temperature can lead to an incomplete reaction. Conversely, overheating can promote side reactions.

  • Inefficient Purification: this compound can be lost during the washing and extraction steps. Ensure proper phase separation and minimize the number of transfers. The product is also sensitive to light and can decompose, so it should be handled accordingly.[2][3]

Q2: My crude product is dark brown or purple. What is the cause and how can I fix it?

A dark coloration in the crude product is typically due to the presence of free iodine (I₂), which can form from the decomposition of iodo-compounds.[2] This can be easily remedied during the workup procedure.

Solution: Wash the crude product with a dilute aqueous solution of a reducing agent such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).[1][4] This will reduce the iodine to colorless iodide ions. The washing should be continued until the organic layer becomes colorless.

Q3: After washing with sodium bisulfite and water, my product is still impure. What further purification steps are recommended?

If impurities persist after the initial washing steps, further purification is necessary to achieve high-purity this compound.

  • Drying: Ensure the product is thoroughly dried after the aqueous washes. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are effective drying agents.[1][4] Residual water can interfere with distillation and affect the final purity.

  • Distillation: The most effective method for final purification is fractional distillation under reduced pressure.[1] This separates the this compound from less volatile impurities and any remaining starting materials. The boiling point of this compound is reported to be 76 °C at 25 mmHg.[1]

Q4: Are there alternative synthesis methods if I cannot use 1,1-dichloroethane?

Yes, an alternative method involves the reaction of the hydrazone of acetaldehyde (B116499) with iodine and triethylamine.[1] This method avoids the use of halogenated starting materials but may have a lower reported yield.

Data Presentation: Synthesis Protocol Comparison

ParameterHalogen Exchange MethodAcetaldehyde Hydrazone Method
Starting Materials 1,1-Dichloroethane, Ethyl iodide, Aluminum chlorideAcetaldehyde hydrazone, Iodine, Triethylamine
Reactant Molar Ratio 1 (1,1-dichloroethane) : 3 (ethyl iodide)Not specified, but based on 1 mol of acetaldehyde
Catalyst Aluminum chlorideNone specified
Reaction Conditions Heating on a steam bath for 3 hoursNot specified
Reported Yield ~60% (based on 67.3 g product from 0.4 mol starting material)[1]34% (based on 95 g product from 1 mol acetaldehyde)[1]
Workup Procedure Wash with H₂O and NaHSO₃, dry with MgSO₄Not specified
Final Purification Distillation at 76-77 °C / 25 mmHgNot specified

Experimental Protocols

Method 1: Halogen Exchange from 1,1-Dichloroethane[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 0.4 mol (~39.6 g) of 1,1-dichloroethane, 1.2 mol (~187 g) of ethyl iodide, and approximately 2.0 g of anhydrous aluminum chloride.

  • Reaction: Heat the mixture on a steam bath for three hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Wash the organic layer with an aqueous solution of sodium bisulfite (NaHSO₃) until the color of free iodine is discharged.

    • Wash again with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and purify the crude this compound by distillation under reduced pressure. Collect the fraction boiling at 76-77 °C and 25 mmHg. This should yield approximately 67.3 g of the product.

Method 2: From Acetaldehyde Hydrazone[1]

This method is an alternative that does not require 1,1-dichloroethane.

  • Reaction: React the hydrazone of acetaldehyde with iodine and triethylamine.

  • Yield: Starting with 1 mole of acetaldehyde, approximately 95 g (a 34% yield) of this compound can be obtained.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine: - 1,1-Dichloroethane - Ethyl Iodide - AlCl3 B Heat on Steam Bath (3 hours) A->B C Cool to RT B->C D Wash with H2O C->D E Wash with NaHSO3 (until colorless) D->E F Wash with H2O E->F G Dry over MgSO4 F->G H Filter G->H I Distill under Vacuum (76-77 °C / 25 mmHg) H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound via halogen exchange.

troubleshooting_guide start Low Yield of This compound q1 Is the crude product darkly colored? start->q1 a1_yes Wash with NaHSO3 or Na2S2O3 q1->a1_yes Yes q2 Was the reaction run to completion? q1->q2 No a1_yes->q2 a2_no Check: - Reaction time and temperature - Catalyst activity (fresh AlCl3) - Purity of starting materials q2->a2_no No q3 Was the product lost during workup/purification? q2->q3 Yes end Improved Yield a2_no->end a3_yes Review: - Phase separation technique - Drying efficiency - Distillation conditions (pressure, temperature) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting guide for low yields in this compound synthesis.

References

Technical Support Center: Cyclopropanation with 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions utilizing 1,1-diiodoethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges and side reactions encountered during the ethylidene transfer process.

Frequently Asked Questions (FAQs)

Q1: What are the primary products when using this compound for cyclopropanation?

When reacting an alkene with this compound and a zinc carbenoid source (e.g., Zn-Cu couple or diethylzinc), the primary products are methyl-substituted cyclopropanes. For a substrate like cyclohexene (B86901), this results in the formation of bicyclo[4.1.0]heptane, also known as norcarane, with a methyl group on the cyclopropane (B1198618) ring. A key challenge is that this reaction can produce two diastereomers: the syn isomer (where the methyl group is on the same side as the larger ring) and the anti isomer (where the methyl group is on the opposite side). The ratio of these isomers is highly dependent on the reaction conditions.

Q2: What are the common side reactions and byproducts observed?

While the formation of diastereomeric cyclopropanes is the main transformation, several side reactions can occur, leading to reduced yields and purification challenges. These include:

  • Formation of Isomeric Mixtures: The most common "side reaction" is the formation of a mixture of syn and anti methylcyclopropane (B1196493) diastereomers. Controlling this stereoselectivity is a primary concern.

  • Reaction with Protic Functional Groups: The organozinc reagent is basic and will react with acidic protons. Substrates with free hydroxyl (-OH) or amine (-NH2) groups can be deprotonated, which consumes the reagent and can complicate the reaction. This can sometimes be mitigated by using excess reagent or by protecting the functional group.

  • Methylation of Heteroatoms: Due to the electrophilic nature of the zinc carbenoid, prolonged reaction times or the use of excess reagent can lead to the methylation of heteroatoms, particularly alcohols.[1]

  • Formation of Gaseous Byproducts: In the presence of basic solvents, such as tetrahydrofuran (B95107) (THF) or triethylamine, the Simmons-Smith reagent can decompose to form byproducts like methane, ethane, and ethylene.

  • Rearrangement of Sulfur Ylides: When using substrates containing allylic thioethers, the diethylzinc (B1219324) and this compound can generate a sulfur ylide, which may undergo a[2][3]-sigmatropic rearrangement instead of cyclopropanation.[1]

Q3: How can I control the diastereoselectivity of the methylcyclopropanation?

Controlling the diastereoselectivity between the syn and anti products is a critical aspect of this reaction. The choice of solvent and the zinc reagent are the most influential factors:

  • Solvent Choice: Non-coordinating, polar solvents tend to favor the formation of the syn isomer. Dichloromethane (B109758) (CH₂Cl₂) is often the solvent of choice for achieving high syn selectivity. In contrast, coordinating solvents like diethyl ether (Et₂O) can lead to a nearly 1:1 mixture of syn and anti diastereomers.

  • Zinc Reagent: The use of diethylzinc (Et₂Zn), known as the Furukawa modification, in combination with this compound, generally provides higher reactivity and better stereocontrol compared to the traditional zinc-copper (Zn-Cu) couple.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclopropanated Product 1. Inactive zinc reagent. 2. Presence of water or protic impurities. 3. Substrate has acidic protons (e.g., -OH, -NH₂). 4. Low reactivity of the alkene.1. Activate the Zn-Cu couple (e.g., with HCl wash followed by drying) or use fresh, high-quality diethylzinc. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Protect the acidic functional groups prior to the reaction or use excess Simmons-Smith reagent. 4. Switch to the more reactive Furukawa conditions (Et₂Zn and this compound).
Poor Diastereoselectivity (Mixture of syn and anti isomers) 1. Use of a coordinating solvent (e.g., diethyl ether, THF). 2. Use of Zn-Cu couple which can give lower selectivity.1. Change the solvent to a non-coordinating one like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE). 2. Employ the Furukawa modification (Et₂Zn and this compound) which generally offers higher diastereoselectivity.
Formation of Gaseous Byproducts (e.g., ethane, ethylene) Use of a basic solvent (e.g., THF, triethylamine).Switch to a non-basic solvent such as dichloromethane or diethyl ether.
Methylation of Heteroatoms (e.g., alcohols) 1. Use of a large excess of the cyclopropanating reagent. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the reagent. 2. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.

Quantitative Data Summary

The diastereomeric ratio of the methylcyclopropane product is highly dependent on the reaction conditions. The following table summarizes the expected outcomes for the cyclopropanation of a simple alkene like cyclohexene with this compound.

Zinc ReagentSolventPredominant IsomerTypical syn:anti Ratio
Diethylzinc (Et₂Zn)Dichloromethane (CH₂Cl₂)syn> 10:1
Diethylzinc (Et₂Zn)Diethyl ether (Et₂O)Mixture~ 1:1
Zinc-Copper (Zn-Cu)Diethyl ether (Et₂O)MixtureVariable, often poor

Experimental Protocols

Protocol 1: Diastereoselective syn-Methylcyclopropanation of Cyclohexene

This protocol is optimized for the formation of the syn-diastereomer of 7-methylbicyclo[4.1.0]heptane.

Materials:

  • Cyclohexene

  • This compound (CH₃CHI₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard glassware (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (sufficient to make a ~0.2 M solution of the alkene).

  • Add cyclohexene (1.0 equivalent) to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.2 equivalents) dropwise via syringe.

  • To this solution, add this compound (1.2 equivalents) dropwise over 10 minutes. A white precipitate may form.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the syn-7-methylbicyclo[4.1.0]heptane.

Visualizations

Reaction_Pathway Start Alkene + this compound + Zinc Reagent Carbenoid Ethylidene Zinc Carbenoid (CH3CHZnI) Start->Carbenoid Reagent Formation TransitionState Transition State Carbenoid->TransitionState Reaction with Alkene Other_Byproducts Other Byproducts (e.g., ethane, methylated substrate) Carbenoid->Other_Byproducts Decomposition/ Side Reactions Syn_Product syn-Methylcyclopropane (Desired Product) TransitionState->Syn_Product Favorable Pathway (e.g., in CH2Cl2) Anti_Product anti-Methylcyclopropane (Side Product) TransitionState->Anti_Product Less Favorable Pathway

Caption: Main reaction pathway and potential side reactions in the cyclopropanation with this compound.

Troubleshooting_Workflow Start Start: Low Yield or Poor Selectivity Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Dry_System Action: Dry all glassware and use anhydrous reagents. Check_Reagents->Dry_System No Check_Substrate Does the substrate have acidic protons (-OH, -NH2)? Check_Reagents->Check_Substrate Yes Dry_System->Check_Substrate Protect_Group Action: Protect the functional group or use excess reagent. Check_Substrate->Protect_Group Yes Check_Conditions What solvent and zinc source are being used? Check_Substrate->Check_Conditions No Protect_Group->Check_Conditions Change_Solvent Action: Switch to CH2Cl2 for syn-selectivity. Check_Conditions->Change_Solvent Coordinating Solvent Use_Et2Zn Action: Use Et2Zn instead of Zn-Cu couple. Check_Conditions->Use_Et2Zn Zn-Cu End Problem Resolved Check_Conditions->End Optimal Change_Solvent->End Use_Et2Zn->End

Caption: A troubleshooting workflow for addressing common issues in cyclopropanation with this compound.

References

Technical Support Center: Optimizing Reactions of 1,1-Diiodoethane with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cyclopropanation of alkenes using 1,1-diiodoethane. This reaction, a modification of the Simmons-Smith reaction, presents unique challenges, including low yields and the formation of diastereomeric products. This guide aims to provide practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of this compound with alkenes often low-yielding?

A1: The reaction of this compound to form a zinc carbenoid is known to be less efficient than with diiodomethane, often resulting in low yields of the desired methylcyclopropane (B1196493) product.[1][2] The increased steric hindrance of the ethylidene iodide compared to methylene (B1212753) iodide can impede the formation of the reactive organozinc intermediate and its subsequent addition to the alkene.

Q2: What is the stereochemical outcome of the reaction of this compound with alkenes?

A2: The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. For example, a cis-alkene will yield a cis-substituted methylcyclopropane, while a trans-alkene will produce a trans-substituted methylcyclopropane.[3] However, with this compound, a mixture of two isomeric methylcyclopropane products (syn and anti to the methyl group on the cyclopropane (B1198618) ring) is typically formed.[1]

Q3: How can I activate the zinc for the reaction?

A3: The activity of the zinc is crucial for the success of the reaction. A zinc-copper couple is typically used. It can be freshly prepared by treating zinc dust with a copper salt solution, such as copper(II) acetate (B1210297) or copper(II) sulfate.[4] The activation process removes the passivating oxide layer from the zinc surface, increasing its reactivity.

Q4: What are the most common side reactions?

A4: Besides the desired cyclopropanation, several side reactions can occur, contributing to low yields. These include the formation of zinc iodide byproducts and the potential for the organozinc reagent to react with certain functional groups on the alkene substrate. In some cases, the use of basic solvents can lead to the formation of byproducts like methane, ethane, and ethylene.[5]

Q5: Are there more reactive alternatives to the standard zinc-copper couple?

A5: Yes, modifications to the standard Simmons-Smith protocol can enhance reactivity. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of a zinc-copper couple, often leads to higher yields and faster reaction times, especially for less reactive alkenes.[6] However, diethylzinc is pyrophoric and requires careful handling.

Troubleshooting Guides

Issue Potential Cause Recommended Solution Citation
Low or No Product Yield Inactive zinc-copper couple.Prepare the zinc-copper couple fresh for each reaction. Ensure the zinc dust is of high quality and the activation procedure is followed meticulously.[4]
Low reactivity of this compound.Consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and this compound). Be aware of the handling requirements for diethylzinc.[6]
Presence of moisture in reagents or solvent.Use anhydrous solvents and dry all glassware thoroughly before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Mixture of Diastereomers Inherent nature of the reaction with this compound.Separation of the diastereomers can be attempted by column chromatography. The ratio of diastereomers may be influenced by the alkene substrate and reaction conditions, but complete control is often difficult to achieve.[1]
For substrates with directing groups (e.g., allylic alcohols), the diastereoselectivity may be higher due to coordination with the zinc reagent.[3]
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. However, be cautious as higher temperatures can lead to side reactions.
Steric hindrance of the alkene.Highly substituted alkenes are less reactive. Using a more reactive carbenoid source (e.g., Furukawa conditions) may improve conversion.[6]
Difficulty in Product Purification Presence of zinc salts in the crude product.Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to dissolve the zinc salts. A thorough aqueous workup is essential.[7]
Co-elution of product with unreacted this compound.This compound is a high-boiling liquid. Purification by column chromatography using a non-polar eluent system is typically effective.

Data Presentation

Due to the limited availability of specific quantitative data for the reaction of this compound with a wide range of alkenes in the reviewed literature, the following table presents illustrative data to demonstrate expected trends. Yields are generally lower than those obtained with diiodomethane, and a mixture of diastereomers is common.

Alkene Solvent Temperature (°C) Reaction Time (h) Yield (%) Diastereomeric Ratio (syn:anti)
Cyclohexene (B86901)Diethyl etherReflux24~151:1.2
Styrene1,2-Dichloroethane5018~251:1.5
(Z)-3-hexeneDiethyl etherReflux24~10>95:5 (cis)
(E)-3-hexeneDiethyl etherReflux24~125:>95 (trans)
1-Octene1,2-Dichloroethane6036~20N/A

Note: This data is illustrative and intended to show general trends. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

Materials:

  • Zinc dust

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

Procedure:

  • In a flask equipped with a magnetic stirrer, add zinc dust.

  • Prepare a solution of copper(II) acetate monohydrate in hot glacial acetic acid.

  • With vigorous stirring, add the hot copper(II) acetate solution to the zinc dust.

  • Stir for approximately 30-60 seconds. The color of the solution should change as the copper deposits on the zinc.

  • Allow the zinc-copper couple to settle, then decant the acetic acid.

  • Wash the zinc-copper couple sequentially with glacial acetic acid and then several times with anhydrous diethyl ether.

  • Dry the activated zinc-copper couple under vacuum and store it under an inert atmosphere until use. It is best to use it immediately.[4]

Protocol 2: Cyclopropanation of Cyclohexene with this compound

Materials:

  • Cyclohexene

  • This compound

  • Freshly prepared zinc-copper couple

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add the freshly prepared zinc-copper couple under a nitrogen atmosphere.

  • Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.

  • In the dropping funnel, prepare a solution of cyclohexene and this compound in anhydrous diethyl ether.

  • Add the solution from the dropping funnel to the stirred suspension of the zinc-copper couple at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture under reflux. Monitor the reaction progress by TLC or GC. Due to the lower reactivity of this compound, a longer reaction time (e.g., 24-48 hours) may be required.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to dissolve the unreacted zinc and zinc salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to separate the isomeric methylcyclopropane products.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_zn_cu Prepare Activated Zinc-Copper Couple add_zn_cu Add Zn-Cu Couple prep_zn_cu->add_zn_cu dry_reagents Dry Solvents and Glassware setup Assemble Flask under Inert Atmosphere dry_reagents->setup setup->add_zn_cu add_reagents Add Alkene and This compound add_zn_cu->add_reagents reflux Reflux and Monitor (TLC/GC) add_reagents->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify Troubleshooting_Tree start Low or No Product Yield? check_zn Is the Zn-Cu couple freshly prepared and activated? start->check_zn inactive_zn Prepare fresh Zn-Cu couple. check_zn->inactive_zn No check_reagents Are reagents and solvents anhydrous? check_zn->check_reagents Yes inactive_zn->start wet_reagents Thoroughly dry all reagents and glassware. check_reagents->wet_reagents No check_reactivity Is the alkene sterically hindered or electron-poor? check_reagents->check_reactivity Yes wet_reagents->start low_reactivity Consider Furukawa modification (Et2Zn). Increase reaction time/temperature. check_reactivity->low_reactivity Yes success Yield Improved check_reactivity->success No low_reactivity->start Reaction_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation alkene Alkene (R-CH=CH-R) transition_state "Butterfly" Transition State alkene->transition_state diiodoethane This compound (CH3CHI2) carbenoid Zinc Carbenoid [CH3CH(I)ZnI] diiodoethane->carbenoid + Zn(Cu) zn_cu Zn-Cu Couple carbenoid->transition_state product Methylcyclopropane + ZnI2 transition_state->product

References

Technical Support Center: Purification of Commercial 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of commercial 1,1-diiodoethane. This guide offers detailed methodologies and data-driven recommendations to enhance the purity and yield of your compound for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial this compound?

A1: Commercial this compound can contain several impurities stemming from its synthesis, storage, or degradation. The most common impurities include:

  • Free Iodine (I₂): This is the most frequent impurity, arising from the decomposition of the product, which is often accelerated by exposure to light and air.[1][2][3] It imparts a yellow or brownish color to the liquid.[1][3]

  • Acidic Impurities: Hydrogen iodide (HI) can form as a degradation product. Depending on the synthetic route, other acidic residues may also be present.

  • Water: Moisture can be introduced during synthesis or workup procedures.

  • Residual Starting Materials and Solvents: Depending on the manufacturing process, trace amounts of reactants (e.g., 1,1-dichloroethane, ethyl iodide) and solvents may remain.[4]

  • Stabilizers: To inhibit decomposition, commercial iodoalkanes are often stabilized with copper, which may be present in trace amounts.[2]

Q2: My this compound has a yellow or brown color. What is the cause and can I still use it?

A2: The yellow or brown tint is a clear indicator of the presence of free iodine (I₂) due to decomposition.[1][3] For applications that are sensitive to impurities or require precise stoichiometry, it is highly recommended to purify the this compound before use. The presence of iodine suggests that the purity of the reagent has been compromised.[3]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maximize the shelf-life and maintain the purity of this compound, it should be stored in a cool, dark place, preferably in a refrigerator.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: The most common and effective methods for determining the purity of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile impurities and confirming the identity of the main component and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and are useful for identifying and quantifying impurities.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and provides systematic approaches to resolve them.

Problem Possible Cause(s) Recommended Solution(s)
Persistent yellow/brown color after washing with sodium thiosulfate (B1220275). Insufficient amount of sodium thiosulfate solution used. The concentration of the sodium thiosulfate solution is too low. Inadequate mixing during the washing step.Add additional portions of the sodium thiosulfate solution and shake vigorously until the organic layer is colorless. Prepare a fresh, more concentrated solution of sodium thiosulfate (e.g., 10% w/v). Ensure thorough mixing in the separatory funnel to maximize contact between the organic and aqueous layers.
Low recovery of this compound after purification. Product loss during aqueous washes due to emulsion formation. Decomposition during distillation due to overheating. Incomplete separation of layers in the separatory funnel.To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently. Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[4] Allow sufficient time for the layers to separate completely. If the interface is unclear, gently rock the separatory funnel.
The purified product becomes colored again after a short period. Incomplete removal of acidic impurities which catalyze decomposition. Exposure to light and/or air after purification.Wash the this compound with a saturated sodium bicarbonate solution to neutralize any residual acidic impurities. Store the purified product in a dark bottle, under an inert atmosphere, and at a low temperature.
Water is still present in the product after drying with magnesium sulfate (B86663). Insufficient amount of drying agent used. Insufficient contact time with the drying agent. The drying agent is no longer anhydrous.Add more anhydrous magnesium sulfate until it no longer clumps together and flows freely. Allow the mixture to stand for at least 15-30 minutes with occasional swirling. Use a fresh supply of anhydrous magnesium sulfate.

Data Presentation

The following table summarizes the expected purity of this compound at different stages of purification.

Purification Stage Key Impurities Present Typical Purity (by GC)
Commercial (Unpurified) Free iodine (I₂), water, acidic impurities (HI), residual solvents.≥98.0%
After Aqueous Washes Residual water, trace organic impurities.>99.0%
After Drying Trace organic impurities.>99.5%
After Fractional Distillation Minimal trace impurities.>99.9%

Experimental Protocols

1. Removal of Free Iodine by Washing with Sodium Thiosulfate

This procedure is designed to remove the colored iodine impurity from this compound.

  • Materials:

    • Commercial this compound

    • 10% (w/v) aqueous sodium thiosulfate solution

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Separatory funnel

    • Erlenmeyer flasks

    • Deionized water

  • Procedure:

    • Place the commercial this compound into a separatory funnel.

    • Add an equal volume of 10% sodium thiosulfate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The lower organic layer should become colorless. If color persists, repeat the wash with a fresh portion of sodium thiosulfate solution.

    • Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.

    • Return the organic layer to the separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

    • Separate the layers and wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.

    • Drain the purified this compound into a clean, dry Erlenmeyer flask.

2. Drying of this compound using Anhydrous Magnesium Sulfate

This step is crucial to remove dissolved water before final purification by distillation.

  • Materials:

    • Washed this compound

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dry Erlenmeyer flask with a stopper

    • Filter funnel and filter paper or cotton plug

  • Procedure:

    • To the flask containing the washed this compound, add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 25 mL of product).

    • Swirl the flask. If the magnesium sulfate clumps together, add more in small portions until some of the powder remains free-flowing.

    • Stopper the flask and let it stand for at least 30 minutes, with occasional swirling.

    • Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation. This can be done by decanting the liquid or by passing it through a filter funnel with a small cotton plug or fluted filter paper.

3. Purification by Fractional Distillation

Fractional distillation is the most effective method for obtaining high-purity this compound.

  • Materials:

    • Dried this compound

    • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

    • Heating mantle

    • Boiling chips

    • Vacuum source (optional, but recommended)

    • Thermometer

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

    • Add the dried this compound and a few boiling chips to the round-bottom flask.

    • If performing a vacuum distillation, connect the apparatus to a vacuum pump and pressure gauge.

    • Begin heating the flask gently.

    • Collect any initial low-boiling fractions in a separate receiving flask and discard.

    • Collect the main fraction of this compound at its boiling point (approximately 178-180 °C at atmospheric pressure, or a lower temperature under vacuum).[4]

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

    • Transfer the purified product to a clean, dry, and labeled storage container.

Mandatory Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Commercial_1_1_diiodoethane Commercial this compound (≥98.0% Purity) Washing Aqueous Washes (Na2S2O3, NaHCO3, Brine) Commercial_1_1_diiodoethane->Washing Remove I2, acids, salts Drying Drying (Anhydrous MgSO4) Washing->Drying Remove H2O Distillation Fractional Distillation Drying->Distillation Separate by boiling point Purified_Product Purified this compound (>99.9% Purity) Distillation->Purified_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Impure this compound Check_Color Is the liquid colored (yellow/brown)? Start->Check_Color Wash_Thiosulfate Wash with aq. Na2S2O3 solution Check_Color->Wash_Thiosulfate Yes Check_Acidity Are acidic impurities (e.g., HI) suspected? Check_Color->Check_Acidity No Wash_Thiosulfate->Check_Acidity Wash_Bicarbonate Wash with aq. NaHCO3 solution Check_Acidity->Wash_Bicarbonate Yes Check_Water Is water present? Check_Acidity->Check_Water No Wash_Bicarbonate->Check_Water Dry_MgSO4 Dry over anhydrous MgSO4 Check_Water->Dry_MgSO4 Yes Final_Purification Consider Fractional Distillation for high purity Check_Water->Final_Purification No Dry_MgSO4->Final_Purification End Purified Product Final_Purification->End

Caption: Troubleshooting logic for purifying this compound.

References

GHS hazard classification for 1,1-diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,1-diiodoethane. It includes safety data, experimental guidance, and troubleshooting in a question-and-answer format.

GHS Hazard Classification and Safety

Q1: What is the GHS hazard classification for this compound?

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Pictogram:

    • alt text

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Hazard Classes:

    • Acute toxicity, Oral (Category 4).[1]

    • Skin irritation (Category 2).[1]

    • Eye irritation (Category 2).[1]

    • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[1]

Q2: What are the recommended precautionary statements for handling this compound?

When handling this compound, it is crucial to follow these precautionary statements to minimize risks:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data

Q3: What are the key physical and chemical properties of this compound?

The following table summarizes the quantitative data for this compound:

PropertyValue
Molecular Formula C₂H₄I₂
Molecular Weight 281.86 g/mol [2]
CAS Number 594-02-5[2]
Appearance Colorless liquid[2]
Density ~3.0 g/cm³[3]
Boiling Point 154.7 ± 23.0 °C[3]
Flash Point 63.7 ± 18.1 °C[3]
Storage Temperature -20°C

Q4: What is the toxicity data for this compound?

Q5: Are there established occupational exposure limits (OELs) for this compound?

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies. For the related compound 1,1-dichloroethane (B41102) , the following OELs have been established:

OrganizationLimit
OSHA (PEL) 100 ppm (8-hour TWA)[6]
NIOSH (REL) 100 ppm (10-hour TWA)[6]
ACGIH (TLV) 100 ppm (8-hour TWA)[6]

These values are provided for context and are not directly applicable to this compound. Always work in a well-ventilated area and use appropriate personal protective equipment to minimize exposure.

Experimental Protocols and Troubleshooting

Q6: How can I synthesize this compound in the lab?

A common method for the synthesis of this compound involves the reaction of 1,1-dichloroethane with an iodine source.[3]

Materials:

  • 1,1-dichloroethane

  • Ethyl iodide

  • Aluminum trichloride (B1173362) (catalyst)

  • Deionized water

  • Sodium bisulfite (NaHSO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 0.4 mol of 1,1-dichloroethane with 1.2 mol of ethyl iodide.

  • Carefully add approximately 2.0 g of aluminum trichloride to the mixture.

  • Attach a reflux condenser and heat the mixture using a steam bath or heating mantle for three hours.

  • After cooling, transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water and a sodium bisulfite solution to remove unreacted iodine.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Purify the product by distillation. The boiling point of this compound is approximately 76-78 °C at 25 mmHg.[3]

Q7: I am getting a low yield in my S(_N)2 reaction using this compound. What are the possible causes and how can I troubleshoot it?

Low yields in S(_N)2 reactions with this compound can be due to several factors. Here is a troubleshooting guide:

  • Purity of Reagents: Ensure that this compound and your nucleophile are pure and dry. Water can interfere with the reaction.

  • Choice of Solvent: Use an appropriate polar aprotic solvent (e.g., acetone, DMF, DMSO) that can dissolve both the substrate and the nucleophile.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions like elimination. Optimize the temperature based on your specific substrate and nucleophile.

  • Strength of Nucleophile: A weak nucleophile will react slowly. If possible, use a stronger, less sterically hindered nucleophile.

  • Steric Hindrance: this compound is a secondary halide, which can be prone to steric hindrance. If your nucleophile is bulky, this can significantly slow down the reaction.

  • Side Reactions: Elimination (E2) can be a competing reaction, especially with strong, sterically hindered bases. Using a less basic nucleophile can favor substitution.

Below is a logical workflow for troubleshooting a low-yield S(_N)2 reaction:

troubleshooting_workflow start Low Yield in S_N2 Reaction check_reagents Check Purity and Dryness of Reagents and Solvents start->check_reagents reagents_ok Reagents are Pure and Dry check_reagents->reagents_ok OK reagents_bad Re-purify/Dry Reagents and Solvents check_reagents->reagents_bad Issue Found check_conditions Review Reaction Conditions reagents_ok->check_conditions reagents_bad->start Retry Reaction conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok OK conditions_bad Optimize Conditions (Temperature, Time) check_conditions->conditions_bad Potential Issue check_nucleophile Evaluate Nucleophile conditions_ok->check_nucleophile conditions_bad->start Retry Reaction nucleophile_strong Nucleophile is Strong and Non-bulky check_nucleophile->nucleophile_strong OK nucleophile_weak Use a Stronger or Less Hindered Nucleophile check_nucleophile->nucleophile_weak Potential Issue check_elimination Check for Elimination Byproducts (e.g., by GC-MS) nucleophile_strong->check_elimination nucleophile_weak->start Retry with Modified Nucleophile elimination_present Elimination is a Significant Side Reaction check_elimination->elimination_present Yes elimination_absent Consider Other Issues (e.g., Substrate Decomposition) check_elimination->elimination_absent No modify_for_elimination Use a Less Basic Nucleophile or Lower Temperature elimination_present->modify_for_elimination modify_for_elimination->start Retry Reaction

Troubleshooting workflow for a low-yield SN2 reaction.

Q8: What are the key considerations for performing an enolate alkylation with this compound?

When using this compound for enolate alkylation, several factors are critical for a successful reaction:

  • Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required to completely deprotonate the carbonyl compound and form the enolate.[2] Using a weaker base like an alkoxide can result in an equilibrium with a low concentration of the enolate, leading to side reactions.

  • Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the choice of base and reaction conditions can determine which enolate is formed. A bulky base like LDA at low temperatures (-78 °C) typically favors the formation of the less substituted (kinetic) enolate. A smaller, stronger base at higher temperatures may allow for equilibration to the more stable, more substituted (thermodynamic) enolate.

  • Electrophile Reactivity: this compound is a secondary alkyl halide. S(_N)2 reactions at secondary centers are slower than at primary centers and can be more susceptible to competing elimination reactions.

  • Over-alkylation: If the product of the initial alkylation still has acidic alpha-protons, it can be deprotonated and react further with this compound, leading to poly-alkylation. Using a full equivalent of a strong base to pre-form the enolate before adding the alkylating agent can help minimize this.

Q9: How should I properly store and handle this compound?

Proper storage and handling are essential for safety and to maintain the quality of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] A recommended storage temperature is -20°C. Protect from light, as iodoalkanes can decompose upon exposure to light.

  • Handling:

    • Work in a well-ventilated chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

    • Avoid inhalation of vapors and contact with skin and eyes.[7]

    • Ground and bond containers when transferring to prevent static discharge.[7]

    • In case of a spill, absorb with an inert material and dispose of as hazardous waste.[7]

References

Preventing decomposition of 1,1-diiodoethane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-diiodoethane. The information provided is intended to help prevent its decomposition during chemical reactions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a pale yellow/brown. What does this indicate and is it still usable?

A yellowish or brownish tint in your this compound solution is a common sign of decomposition. This discoloration is typically due to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine (C-I) bonds. The usability of the discolored reagent depends on the sensitivity of your reaction. For many applications, minor discoloration may not significantly impact the outcome. However, for high-precision or sensitive reactions, it is advisable to purify the this compound before use or to use a fresh, unopened bottle.

Q2: What are the primary causes of this compound decomposition?

The decomposition of this compound is primarily initiated by two factors:

  • Light: Photolytic decomposition can occur upon exposure to light, particularly UV radiation. This energy can induce the homolytic cleavage of the C-I bonds, generating radical intermediates that can propagate further decomposition.

  • Heat: Thermal decomposition can also lead to the cleavage of the C-I bonds. Elevated temperatures provide the necessary activation energy for this process to occur.

The presence of impurities, such as trace metals or acidic residues, can also catalyze the decomposition of this compound.

Q3: How can I prevent the decomposition of this compound during a reaction?

To minimize decomposition, the following precautions should be taken:

  • Protect from Light: Conduct reactions in amber glassware or wrap the reaction vessel with aluminum foil to exclude light.

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Use an ice bath or a cryostat for reactions that can be performed at or below room temperature.

  • Inert Atmosphere: Perform reactions under an inert atmosphere, such as nitrogen or argon. This prevents the involvement of atmospheric oxygen in radical-mediated decomposition pathways.

  • Use of Stabilizers: For reactions where it is compatible, consider adding a stabilizer. Copper, often in the form of a chip or turning, is a commonly used stabilizer for iodoalkanes.[1] It is believed to scavenge iodine radicals, thus inhibiting decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction mixture turns purple/brown during the reaction.Decomposition of this compound leading to the formation of I₂.1. Ensure the reaction is adequately protected from light. 2. Lower the reaction temperature if possible. 3. If compatible with your reaction chemistry, add a small piece of copper wire or a copper chip as a stabilizer.
Low yield of the desired product and formation of vinyl iodide.Elimination of HI from this compound, a common decomposition pathway.1. Use a non-nucleophilic, sterically hindered base if a base is required for the reaction. 2. Maintain a low reaction temperature. 3. Minimize reaction time.
Inconsistent reaction outcomes.Variable purity of the this compound starting material due to decomposition during storage.1. Purify the this compound by passing it through a short plug of deactivated alumina (B75360) or by distillation under reduced pressure immediately before use. 2. Store this compound in a cool, dark place under an inert atmosphere.

Experimental Protocols

Protocol 1: Purification of this compound Prior to Use

This protocol describes the removal of decomposition products (elemental iodine and acidic impurities) from this compound.

Materials:

  • This compound (discolored)

  • Anhydrous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Anhydrous diethyl ether or dichloromethane

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Dissolve the discolored this compound in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate to remove dissolved iodine. The purple/brown color should disappear.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.

  • Wash the organic layer with brine (saturated aqueous NaCl).

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • For highly sensitive reactions, further purification can be achieved by distillation under reduced pressure.

Protocol 2: General Reaction Setup to Minimize Decomposition

This protocol outlines a general setup for reactions involving this compound.

Materials:

  • Round-bottom flask wrapped in aluminum foil or an amber glass flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Septa and needles

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under an inert atmosphere.

  • Wrap the reaction flask with aluminum foil.

  • Charge the flask with all other reagents and solvents under a positive pressure of inert gas.

  • If using a copper stabilizer, add a small piece of activated copper turning to the reaction mixture.

  • Cool the reaction mixture to the desired temperature using a cooling bath.

  • Add the this compound to the reaction mixture dropwise via a syringe through a septum.

  • Maintain the inert atmosphere and the desired temperature throughout the reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

Visualizations

Decomposition_Pathway This compound This compound Radical_Intermediates Ethylidene Radical + Iodine Radical This compound->Radical_Intermediates C-I Bond Cleavage Decomposition_Products Vinyl Iodide + HI Elemental Iodine (I₂) Radical_Intermediates->Decomposition_Products Elimination / Recombination Initiator Initiator Initiator->this compound Light (hν) or Heat (Δ) Experimental_Workflow cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Execution cluster_monitoring Monitoring & Workup Purification Purify this compound (if necessary) Inert_Atmosphere Assemble Dry Glassware under Inert Atmosphere Purification->Inert_Atmosphere Light_Protection Wrap Flask in Foil Inert_Atmosphere->Light_Protection Temperature_Control Cool Reaction to Desired Temperature Light_Protection->Temperature_Control Stabilizer Add Copper Stabilizer (optional) Temperature_Control->Stabilizer Reagent_Addition Add this compound Dropwise Monitoring Monitor Reaction (TLC, GC, etc.) Reagent_Addition->Monitoring Stabilizer->Reagent_Addition Workup Aqueous Workup (if necessary) Monitoring->Workup

References

Technical Support Center: Enolate Substitution Reactions with 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting enolate substitution reactions involving 1,1-diiodoethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this unique geminal dihalide in enolate alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Below are common issues encountered during enolate substitution reactions with this compound, presented in a question-and-answer format.

Q1: I am getting very low to no yield of my desired mono-alkylated product. What are the likely causes?

A1: Low or no yield of the desired mono-alkylated product is a common issue when using this compound. Several factors could be at play:

  • Incomplete Enolate Formation: The first critical step is the quantitative conversion of your carbonyl compound to its enolate.[1][2][3] If enolate formation is incomplete, the remaining starting material can react with the enolate in side reactions like aldol (B89426) condensation.[4] Using a weaker base than required for your specific substrate is a frequent cause.[1]

  • Side Reactions of the Electrophile: this compound is prone to elimination reactions, especially in the presence of strong bases, which can compete with the desired SN2 alkylation.[5][6]

  • Steric Hindrance: Significant steric bulk around the nucleophilic carbon of the enolate or the electrophilic carbon of this compound can hinder the SN2 reaction.[7]

  • Reaction Temperature: Inappropriate temperature control can either prevent the reaction from proceeding or promote undesired side reactions. Enolate formations are typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control.[6]

Troubleshooting Steps:

  • Choice of Base: Ensure you are using a sufficiently strong, non-nucleophilic base to achieve complete enolate formation. Lithium diisopropylamide (LDA) is a common choice for generating the kinetic enolate of ketones.[3][7] For thermodynamic enolates, a less hindered base like sodium hydride (NaH) might be used, but this could increase the likelihood of elimination side reactions with this compound.

  • Reaction Conditions: Strictly maintain anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) as enolates are sensitive to moisture.

  • Temperature Control: Form the enolate at a low temperature (e.g., -78 °C) before adding the this compound. After the addition, the reaction may need to be slowly warmed to proceed.

  • Order of Addition: Add the carbonyl compound to the solution of the base to ensure the base is always in excess during enolate formation.

Q2: Instead of my expected product, I am observing the formation of a vinyl iodide. Why is this happening and how can I prevent it?

A2: The formation of a vinyl iodide is a strong indication that an elimination reaction is outcompeting the desired substitution reaction. This is a known reactivity pathway for geminal dihalides.

  • Mechanism of Elimination: A strong base can abstract a proton from the carbon of this compound, leading to the formation of a carbene-like intermediate which can then rearrange or, more likely, undergo an E2-type elimination facilitated by the enolate acting as a base rather than a nucleophile.

Troubleshooting and Prevention:

  • Base Selection: Using a very bulky base to form the enolate might exacerbate the issue if the enolate itself is too hindered to act as a nucleophile and instead acts as a base.

  • Temperature Management: Higher reaction temperatures generally favor elimination over substitution. Running the reaction at the lowest possible temperature that still allows for the substitution to occur is crucial.

  • Solvent Choice: The choice of solvent can influence the reactivity of the enolate. Aprotic polar solvents like THF are standard for enolate alkylations.

Logical Workflow for Troubleshooting Vinyl Iodide Formation ```dot graph Troubleshooting_Vinyl_Iodide { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

Start [label="Problem: Vinyl Iodide is the Major Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is the base too hindered or too strong?"]; Check_Temp [label="Is the reaction temperature too high?"]; Check_Sterics [label="Is the enolate sterically hindered?"]; Solution_Base [label="Consider a less hindered base\n(e.g., NaH instead of LDA if thermodynamically feasible)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Temp [label="Run reaction at lower temperature\n(e.g., maintain at -78°C for longer)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Sterics [label="Use a less substituted carbonyl starting material if possible", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Desired Alkylation Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Base; Start -> Check_Temp; Start -> Check_Sterics; Check_Base -> Solution_Base; Check_Temp -> Solution_Temp; Check_Sterics -> Solution_Sterics; Solution_Base -> End; Solution_Temp -> End; Solution_Sterics -> End; }``` Caption: Troubleshooting pathway for vinyl iodide formation.

Q3: I am getting a significant amount of di-alkylated product, even when using one equivalent of my enolate. How can I improve the selectivity for mono-alkylation?

A3: The formation of a di-alkylated product, where two molecules of the enolate react with one molecule of this compound, suggests that the mono-alkylated intermediate is either not stable or is more reactive than the starting electrophile.

  • Potential for Double Substitution: The mono-substituted product still contains a good leaving group (iodide), making it susceptible to a second SN2 reaction with another equivalent of the enolate.

Strategies to Favor Mono-alkylation:

  • Stoichiometry: Use a slight excess of the enolate-forming carbonyl compound relative to the base and this compound. However, this may lead to other side reactions if not carefully controlled. A more effective approach is to use an excess of this compound and add the enolate solution slowly to the electrophile solution.

  • Temperature: Lower temperatures will slow down the second substitution reaction more than the first, potentially allowing for better selectivity.

  • Bulky Reagents: Increased steric hindrance on the enolate can disfavor the second substitution.

Reaction Pathway Diagram

Di_alkylation Enolate Enolate Mono_alkylated Mono-alkylated Intermediate Enolate->Mono_alkylated First SN2 Di_alkylated Di-alkylated Product Enolate->Di_alkylated Diiodoethane This compound Diiodoethane->Mono_alkylated Mono_alkylated->Di_alkylated Second SN2

Caption: Pathway showing potential for di-alkylation.

Q4: My reaction is giving a complex mixture of products that I cannot easily identify. What are the possible side reactions?

A4: Reactions with this compound can be complex. Besides the issues mentioned above, other side reactions can lead to a complex product mixture.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. W[8]hile alkyl iodides generally favor C-alkylation, O-alkylation can still occur, leading to the formation of a vinyl ether.

  • Aldol Condensation: If enolate formation is not quantitative, the remaining ketone can be attacked by the enolate, leading to aldol addition or condensation products. *[4] Reaction with Solvent: In some cases, the highly reactive enolate may react with the solvent if it is not sufficiently inert.

  • Decomposition: this compound can be unstable, especially in the presence of strong bases and at higher temperatures, leading to decomposition pathways.

To minimize side reactions:

  • Ensure complete and rapid formation of the enolate before adding the electrophile.

  • Maintain low temperatures throughout the reaction.

  • Use a high-purity, well-dried solvent.

Experimental Protocols

The following are generalized protocols based on standard practices for enolate alkylation. Optimization for specific substrates will be necessary.

Protocol 1: General Procedure for Kinetic Enolate Alkylation with this compound

This protocol is designed to favor the formation of the less substituted (kinetic) enolate.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise with stirring. Allow the solution to stir at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. 3[2][3]. Alkylation: Add this compound (1.2 equivalents) dropwise to the enolate solution at -78 °C. The reaction mixture may be stirred at this temperature for several hours or allowed to slowly warm to a higher temperature (e.g., -40 °C or room temperature), depending on the reactivity of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 50 mL of diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: LDA Preparation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Work-up & Purification LDA_prep Dissolve Diisopropylamine in THF at -78°C Add n-BuLi Enolate_form Add Ketone solution to LDA at -78°C LDA_prep->Enolate_form Alkylation Add this compound at -78°C Enolate_form->Alkylation Workup Quench with NH4Cl Extract with organic solvent Purify Alkylation->Workup

Caption: General workflow for kinetic enolate alkylation.

Data Presentation

While specific yield data for the reaction of enolates with this compound is scarce in the literature, the following table provides a general comparison of reaction conditions for forming kinetic versus thermodynamic enolates, which is a critical first step in the reaction.

ParameterKinetic Enolate FormationThermodynamic Enolate Formation
Base Strong, bulky, non-nucleophilic (e.g., LDA)[6][7] Strong, less hindered (e.g., NaH) or weaker alkoxides
Temperature Low (e.g., -78 °C)[6] Higher (e.g., 0 °C to room temperature)
Solvent Aprotic (e.g., THF)Protic or aprotic
Reaction Time ShortLong (to allow for equilibration)
Product Less substituted enolateMore substituted (more stable) enolate

Note: The conditions that favor the thermodynamic enolate (higher temperature, longer reaction times) may also increase the likelihood of elimination side reactions with this compound.

This technical support guide provides a starting point for troubleshooting your enolate substitution reactions with this compound. Given the unique nature of this electrophile, careful optimization of reaction conditions will be key to achieving your desired outcome.

References

Technical Support Center: Stereoselective Reactions with 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stereoselectivity of reactions involving 1,1-diiodoethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in stereoselective synthesis?

This compound is a valuable reagent in stereoselective synthesis, primarily utilized in two main classes of reactions:

  • Cyclopropanation Reactions: Through the formation of an ethylidene zinc carbenoid (a Simmons-Smith type reagent), this compound is used to create substituted cyclopropanes. The stereochemistry of the resulting cyclopropane (B1198618) can be influenced by chiral auxiliaries or ligands.

  • Samarium(II) Iodide-Mediated Reactions: In the presence of samarium(II) iodide (SmI₂), this compound can participate in various coupling reactions, such as pinacol (B44631) couplings of aldehydes and ketones. These reactions can proceed with high diastereoselectivity, which is often controlled by chelation.[1]

Q2: How can I form the active carbenoid species from this compound for cyclopropanation?

The most common method for generating the active zinc carbenoid from this compound is by reacting it with a zinc-copper couple or, more frequently, with diethylzinc (B1219324) (Et₂Zn). The latter is often referred to as the Furukawa modification of the Simmons-Smith reaction and is known for its reliability and milder reaction conditions.

Q3: What is the role of additives in Samarium(II) Iodide-mediated reactions involving this compound?

Additives play a crucial role in modulating the reactivity and selectivity of SmI₂-mediated reactions. For instance, in pinacol couplings, the addition of a proton source like t-butanol (t-BuOH) is often necessary to protonate the intermediate samarium alkoxides. The choice and amount of additive can significantly impact the diastereoselectivity of the reaction.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Cyclopropanation Reactions

My cyclopropanation reaction using this compound and diethylzinc is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Low diastereoselectivity in this context is a common challenge. Here are several factors to investigate, starting with the most impactful:

  • Presence of a Directing Group: The stereoselectivity of Simmons-Smith type cyclopropanations is highly dependent on the presence of a directing group, typically a hydroxyl group, on the substrate. The zinc carbenoid coordinates to this group, directing the cyclopropanation to one face of the alkene. Ensure your substrate possesses a well-positioned directing group. For acyclic allylic alcohols, high diastereoselectivity is often achieved.[2]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy. We recommend performing the reaction at 0 °C or even lower temperatures (e.g., -20 °C) to find the optimal balance between reaction rate and selectivity.

  • Solvent Choice: The solvent can significantly influence the aggregation state and reactivity of the organozinc reagent, thereby affecting stereoselectivity. While dichloromethane (B109758) (DCM) and diethyl ether are commonly used, screening other solvents may be beneficial. Non-coordinating solvents sometimes lead to higher selectivity.

  • Purity of Reagents: Ensure that your this compound, diethylzinc, and solvent are of high purity and anhydrous. Moisture can quench the organozinc reagent and lead to inconsistent results.

Issue 2: Poor Yield or Incomplete Conversion in Samarium(II) Iodide-Mediated Couplings

I am attempting a pinacol coupling of a ketone using SmI₂ and this compound, but I am observing low yields and significant amounts of starting material. What could be the problem?

Low yields in SmI₂-mediated reactions can stem from several sources. Consider the following troubleshooting steps:

  • Quality of Samarium(II) Iodide: SmI₂ is an oxygen-sensitive reagent. Its quality is paramount for successful reactions. It is often prepared in situ from samarium metal and 1,2-diiodoethane (B146647) or iodine.[3][4] If using a commercially available solution, ensure it has been stored properly under an inert atmosphere. The characteristic deep blue color of the SmI₂ solution in THF is an indicator of its activity.

  • Reaction Conditions and Additives: The reactivity of SmI₂ is highly dependent on the solvent and the presence of co-solvents or additives. Hexamethylphosphoramide (HMPA) is a known additive that can enhance the reducing power of SmI₂, but due to its toxicity, alternatives are often sought. The choice of proton source (e.g., t-butanol) and its stoichiometry are also critical for efficient turnover.

  • Substrate-Related Issues: Sterically hindered ketones may react sluggishly. In such cases, increasing the reaction temperature or using a more potent SmI₂/additive system might be necessary.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of SmI₂ is used. Typically, two equivalents are required for the reductive coupling of two ketone molecules.

Data Presentation

The stereoselectivity of reactions involving gem-diiodoalkanes is highly sensitive to reaction parameters. While specific data for this compound is dispersed, the following tables, based on analogous systems, illustrate key trends that can be applied to optimize your reactions.

Table 1: Effect of Solvent on the Diastereoselectivity of a Simmons-Smith Type Cyclopropanation

(Data extrapolated from analogous cyclopropanation reactions)

SolventDielectric Constant (ε)Typical Diastereomeric Ratio (d.r.)
Dichloromethane8.995:5
Diethyl Ether4.385:15
Toluene2.480:20
Tetrahydrofuran (B95107) (THF)7.570:30

Note: Non-polar, non-coordinating solvents often favor higher diastereoselectivity in hydroxyl-directed cyclopropanations.

Table 2: Influence of Chiral Auxiliary on Diastereoselective Alkylation

(Based on the use of chiral oxazolidinone auxiliaries in alkylation reactions, a strategy applicable to reactions with electrophiles derived from this compound)[5]

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>99:1
(S)-4-Isopropyl-2-oxazolidinoneEthyl iodide95:5
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodide98:2

Note: The choice of a suitable chiral auxiliary can provide excellent stereocontrol in the formation of new stereocenters.[5][6]

Experimental Protocols

Protocol 1: Diastereoselective Cyclopropanation of an Allylic Alcohol

This protocol describes a general procedure for the hydroxyl-directed cyclopropanation of an allylic alcohol using this compound and diethylzinc.

Materials:

  • Allylic alcohol (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • This compound (2.0 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the allylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the diethylzinc solution (2.2 equiv) dropwise. A gas evolution may be observed. Stir the mixture for 20 minutes at 0 °C.

  • Add this compound (2.0 equiv) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropylmethanol.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: Samarium(II) Iodide-Mediated Intramolecular Pinacol Coupling

This protocol provides a general method for the intramolecular pinacol coupling of a diketone using in situ generated SmI₂. This compound can be used as the iodine source.

Materials:

  • Diketone substrate (1.0 equiv)

  • Samarium metal powder (2.2 equiv)

  • This compound (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • t-Butanol (4.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add samarium metal powder (2.2 equiv).

  • Add anhydrous THF via syringe.

  • To the stirred suspension, add a solution of this compound (1.1 equiv) in anhydrous THF dropwise. The solution should turn a deep blue-green color, indicating the formation of SmI₂. Stir for 2-3 hours at room temperature.

  • In a separate flame-dried flask, dissolve the diketone substrate (1.0 equiv) and t-butanol (4.0 equiv) in anhydrous THF.

  • Cool the SmI₂ solution to -78 °C (dry ice/acetone bath).

  • Slowly add the solution of the diketone and t-butanol to the SmI₂ solution via cannula.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to remove any residual iodine.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired diol.

  • Analyze the diastereoselectivity of the product by ¹H NMR or other suitable analytical techniques.

Visualizations

Troubleshooting_Low_Stereoselectivity Troubleshooting Low Stereoselectivity start Low Stereoselectivity Observed (e.g., d.r. < 90:10) check_directing_group Is a stereodirecting group (e.g., -OH) present and optimally positioned? start->check_directing_group optimize_temp Optimize Reaction Temperature check_directing_group->optimize_temp Yes consider_auxiliary Consider a Chiral Auxiliary or Ligand check_directing_group->consider_auxiliary No screen_solvent Screen Solvents optimize_temp->screen_solvent check_reagents Verify Reagent Purity (anhydrous conditions) screen_solvent->check_reagents check_reagents->consider_auxiliary No Improvement end_success Desired Stereoselectivity Achieved check_reagents->end_success Improved consider_auxiliary->end_success Successful end_fail Re-evaluate Synthetic Strategy consider_auxiliary->end_fail Unsuccessful

Caption: A general workflow for troubleshooting low stereoselectivity.

Cyclopropanation_Workflow Experimental Workflow: Diastereoselective Cyclopropanation cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis prep_flask 1. Flame-dry flask under inert atmosphere add_substrate 2. Add allylic alcohol and anhydrous solvent prep_flask->add_substrate cool 3. Cool to 0 °C add_substrate->cool add_zn 4. Add Et2Zn dropwise, stir for 20 min cool->add_zn add_diiodoethane 5. Add this compound dropwise add_zn->add_diiodoethane react 6. Warm to RT, stir 12-24h (Monitor by TLC/GC) add_diiodoethane->react quench 7. Quench with sat. aq. NH4Cl at 0 °C react->quench extract 8. Extract with DCM quench->extract dry 9. Dry, filter, and concentrate extract->dry purify 10. Purify by flash chromatography dry->purify analyze 11. Determine d.r. by NMR/GC purify->analyze

References

Managing exothermic reactions during 1,1-diiodoethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diiodoethane, with a specific focus on managing exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through several routes. A common laboratory method is a halogen exchange reaction starting from 1,1-dichloroethane (B41102), using an iodine source like ethyl iodide in the presence of a Lewis acid catalyst such as aluminum trichloride.[1][2] Another method involves the reaction of acetaldehyde (B116499) hydrazone with iodine and triethylamine.[1] The Finkelstein reaction, a type of SN2 reaction, is a general approach for converting alkyl chlorides or bromides to alkyl iodides using sodium iodide in a solvent like acetone.[3][4][5]

Q2: What makes the synthesis of this compound potentially hazardous?

A2: The primary hazard stems from the potential for exothermic reactions, which can lead to a rapid increase in temperature and pressure, known as thermal runaway.[6] This is particularly a concern when using catalysts like aluminum chloride, which can significantly accelerate the reaction rate.[1] Additionally, the reagents and the product itself are hazardous; this compound is toxic and an irritant.[1] Proper safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), are essential.

Q3: My crude product is dark brown. What causes this discoloration and how can it be removed?

A3: A brown or reddish-brown color in the crude product is typically due to the presence of free iodine (I₂), which can form as a byproduct or from the decomposition of iodine-containing compounds.[7] This can be removed during the workup process by washing the organic layer with a reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[1][8]

Q4: What is the final and most effective purification step for this compound?

A4: After washing and drying the crude product, the most effective method for obtaining high-purity this compound is fractional distillation, often under reduced pressure.[1] Distillation separates the product from non-volatile impurities and any remaining starting materials or solvents.[8] For the synthesis starting from 1,1-dichloroethane, a boiling point of 76 °C at 25 mmHg has been reported.[1]

Troubleshooting Guide: Managing Exothermic Reactions

Q5: My reaction temperature is rising uncontrollably. What are the immediate steps I should take?

A5: An uncontrolled temperature rise indicates a potential thermal runaway. Immediate action is critical to prevent loss of containment and ensure safety.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Enhance Cooling: Increase the cooling capacity of your reaction setup. This can be achieved by lowering the temperature of the cooling bath (e.g., using an ice-salt or dry ice-acetone bath) and ensuring efficient stirring to maximize heat transfer.

  • Alert Personnel: Inform colleagues and a supervisor about the situation.

  • Prepare for Quenching: If cooling is ineffective, be prepared to quench the reaction by adding a large volume of a cold, inert solvent or a suitable quenching agent. The choice of quencher depends on the reaction chemistry.

Q6: How can I prevent a thermal runaway event from occurring in the first place?

A6: Proactive control is the best strategy for managing exothermic reactions.

  • Slow Reagent Addition: Add the most reactive component (e.g., the catalyst) slowly and in small portions to control the rate of heat generation.

  • Maintain Low Temperature: Begin the reaction at a low temperature and maintain it throughout the addition process. Use an efficient cooling bath.

  • Adequate Stirring: Ensure vigorous and constant stirring to prevent localized "hot spots" and ensure even temperature distribution.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.

  • Scale-Up Caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases. Pilot reactions at a small scale are crucial to understand the thermal profile before proceeding to a larger scale.

Q7: What are the signs of a dangerously exothermic reaction besides a rapid temperature increase?

A7: Other indicators of a potential thermal runaway include:

  • A sudden change in reaction color.

  • Vigorous gas evolution or bubbling.

  • An increase in pressure within a closed system.

  • Noticeable fuming from the reaction vessel.

Experimental Protocol: Synthesis from 1,1-Dichloroethane

This protocol is adapted from established literature procedures for the synthesis of this compound via halogen exchange.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (moles)Mass (g)Volume (mL)Density (g/mL)
1,1-Dichloroethane98.960.439.634.61.145
Ethyl Iodide155.971.2187.296.51.94
Aluminum Chloride (anhydrous)133.34~0.0152.0--

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel in a well-ventilated fume hood. Ensure the apparatus is dry. Place the flask in a heating mantle or a steam bath for controlled heating.

  • Mixing Reagents: To the flask, add 0.4 mol (~39.6 g) of 1,1-dichloroethane and 1.2 mol (~187 g) of ethyl iodide.[1]

  • Catalyst Addition: Begin stirring the mixture and slowly add ~2.0 g of anhydrous aluminum chloride in small portions. The addition should be controlled to manage any initial exotherm.

  • Reaction: Once the catalyst is added, heat the mixture using a steam bath for approximately three hours.[1] Monitor the reaction temperature.

  • Workup - Quenching and Washing: After cooling the reaction mixture to room temperature, carefully transfer it to a separatory funnel. Wash the mixture sequentially with water and then with a dilute aqueous solution of sodium bisulfite (NaHSO₃) to remove unreacted iodine.[1]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄).[1][8]

  • Purification: Filter off the drying agent and purify the resulting liquid by distillation under reduced pressure. Collect the fraction boiling at 76 °C and 25 mmHg to obtain the this compound product.[1]

Process Visualizations

Exotherm_Troubleshooting start Unexpected Exotherm Detected (Rapid Temp. Rise) stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Lower Bath Temp) start->enhance_cooling monitor Monitor Temperature stop_addition->monitor enhance_cooling->monitor is_controlled Is Temperature Under Control? monitor->is_controlled continue_monitoring Continue Reaction with Caution is_controlled->continue_monitoring Yes prepare_quench Prepare Emergency Quench (Cold Inert Solvent) is_controlled->prepare_quench No quench Execute Quench prepare_quench->quench shutdown Safe Shutdown quench->shutdown

Caption: Troubleshooting workflow for an unexpected exothermic event.

Synthesis_Workflow reagents 1. Reagent Mixing (1,1-Dichloroethane, Ethyl Iodide) catalyst 2. Catalyst Addition (AlCl₃, Controlled) reagents->catalyst reaction 3. Reaction (Heating) catalyst->reaction workup 4. Workup (Wash with H₂O & NaHSO₃) reaction->workup drying 5. Drying (MgSO₄) workup->drying purification 6. Purification (Reduced Pressure Distillation) drying->purification

Caption: General experimental workflow for this compound synthesis.

References

Analytical methods for assessing 1,1-diiodoethane purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 1,1-diiodoethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: The primary methods for determining the purity of this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages for purity assessment and impurity identification.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the synthesis process or degradation. Common starting materials and potential byproducts include 1,1-dichloroethane (B41102) and ethyl iodide.[1] Degradation can lead to the formation of iodine and hydrogen iodide.

Q3: Can you provide typical spectral data for this compound?

A3: Yes, based on available spectral data, here are the expected chemical shifts for this compound:

  • ¹H NMR (in CDCl₃): A quartet is expected around 5.2-5.3 ppm and a doublet around 2.9-3.0 ppm. Specifically, reported peaks are around 5.277, 5.254, 5.231, 5.207 ppm and 2.970, 2.884 ppm.[2]

  • ¹³C NMR (Predicted): The CH group is predicted to be significantly downfield due to the two iodine atoms, while the CH₃ group will be further upfield.

Analytical Method Protocols and Troubleshooting

This section provides detailed experimental protocols and troubleshooting guides for the recommended analytical methods.

Gas Chromatography (GC)

Experimental Protocol: GC-FID for Purity Assay

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of about 1 mg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

GC-FID Parameters:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Expected Retention Times (Estimated):

CompoundEstimated Retention Time (min)
Dichloromethane (Solvent)~2.5
Ethyl Iodide~4.0
1,1-Dichloroethane~3.5
This compound ~8-10
Iodoform~12-14

GC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column.2. Column contamination.3. Sample overload.1. Use a deactivated liner; trim the first few cm of the column.2. Bake out the column at a high temperature.3. Dilute the sample.
Ghost Peaks 1. Carryover from a previous injection.2. Septum bleed.3. Contaminated carrier gas.1. Run a blank solvent injection.2. Replace the septum.3. Ensure high-purity gas and functioning traps.
Poor Resolution 1. Inappropriate temperature program.2. Column degradation.3. Carrier gas flow rate is not optimal.1. Optimize the temperature ramp rate.2. Replace the column.3. Verify and adjust the flow rate.
Baseline Drift 1. Column bleed.2. Detector contamination.1. Condition the column.2. Clean the detector.

GC Analysis Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if needed) dissolve->filter inject Inject Sample filter->inject separate Separation on GC Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for GC-FID Purity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample into a vial.

  • Accurately weigh a suitable amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride) into the same vial. The molar ratio of the internal standard to the sample should be chosen to give well-resolved and integrable peaks.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Solvent CDCl₃
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (typically 30-60 s)
Number of Scans (ns) 16 or higher for good signal-to-noise
Acquisition Time (at) 3-4 s
Spectral Width -2 to 12 ppm

Data Processing:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Integrate the well-resolved peaks of this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm) (Predicted)
This compound CH₃ ~2.9 (d) ~30
CHI₂ ~5.2 (q) ~-30
Ethyl IodideCH₃~1.8 (t)~-1
CH₂I~3.2 (q)~20
1,1-DichloroethaneCH₃~2.0 (d)~26
CHCl₂~5.9 (q)~68
IodoformCHI₃~4.9 (s)~-53

NMR Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks 1. Sample is too concentrated.2. Presence of paramagnetic impurities.3. Poor shimming.1. Dilute the sample.2. Filter the sample through a small plug of silica.3. Re-shim the spectrometer.
Inaccurate Integrals 1. Incomplete relaxation of nuclei.2. Poor baseline correction or phasing.3. Peak overlap.1. Increase the relaxation delay (d1).2. Carefully re-process the spectrum.3. Choose different, well-resolved peaks for integration.
Extra Peaks 1. Solvent impurities or water.2. Contamination from glassware.3. Degradation of the sample.1. Use high-purity deuterated solvent.2. Ensure clean and dry NMR tubes and vials.3. Analyze the sample promptly after preparation.

qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_constants Known Constants mass_analyte Mass of Analyte calculation Purity Calculation Formula mass_analyte->calculation mass_std Mass of Standard mass_std->calculation purity_std Purity of Standard purity_std->calculation int_analyte Integral of Analyte Peak int_analyte->calculation int_std Integral of Standard Peak int_std->calculation n_analyte Protons in Analyte Signal n_analyte->calculation n_std Protons in Standard Signal n_std->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_std MW of Standard mw_std->calculation result Analyte Purity (%) calculation->result

Caption: Logical flow for calculating purity using quantitative NMR (qNMR).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: RP-HPLC for Purity Assay

This protocol is a general guideline and may require optimization.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (B52724) (MeCN) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase.

HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL

Method Validation Parameters (Typical Expected Values):

ParameterExpected Result
Linearity (r²) > 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%

HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Fronting 1. Sample solvent stronger than the mobile phase.2. Column overload.1. Dissolve the sample in the mobile phase.2. Reduce the injection concentration or volume.
Split Peaks 1. Clogged column inlet frit.2. Void in the column packing.1. Back-flush the column; replace the frit.2. Replace the column.
Variable Retention Times 1. Leak in the pump or injector.2. Inconsistent mobile phase composition.3. Column temperature fluctuations.1. Check fittings and seals.2. Ensure proper mixing and degassing of the mobile phase.3. Use a column oven.

HPLC Troubleshooting Logic Diagram

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peaks peak_shape->split Yes pressure Abnormal Pressure? retention_time->pressure No check_system Check System (leaks, pump) retention_time->check_system Yes pressure->check_system Yes check_mobile_phase Check Mobile Phase (pH, composition) tailing->check_mobile_phase check_sample Check Sample Solvent & Concentration fronting->check_sample check_column Check Column (void, frit) split->check_column

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,1-Diiodoethane and 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,1-diiodoethane and 1,2-diiodoethane (B146647), two structural isomers with distinct chemical behaviors. Understanding their differential reactivity is crucial for selecting the appropriate isomer in synthetic organic chemistry and for predicting reaction outcomes in various chemical environments. This document summarizes their performance in key reaction types, supported by available experimental data and detailed methodologies.

Introduction: Structural Isomers with Divergent Reactivity

This compound and 1,2-diiodoethane are organoiodine compounds with the same molecular formula, C₂H₄I₂. However, the arrangement of the iodine atoms on the ethane (B1197151) backbone dictates their classification and, consequently, their chemical reactivity. This compound is a geminal dihalide, with both iodine atoms attached to the same carbon atom, while 1,2-diiodoethane is a vicinal dihalide, with the iodine atoms on adjacent carbons.[1] This fundamental structural difference leads to distinct pathways and efficiencies in common organic reactions such as nucleophilic substitution and elimination.

Physical Properties

A summary of the key physical properties of this compound and 1,2-diiodoethane is presented below. These properties can influence reaction conditions, such as solvent choice and temperature.

PropertyThis compound1,2-Diiodoethane
Molar Mass ( g/mol ) 281.86281.86
Appearance Colorless liquidLight brown or brown crystalline solid
Boiling Point (°C) 177-179206
Melting Point (°C) -80-82
CAS Number 594-02-5624-73-7

Reactivity Comparison: Nucleophilic Substitution and Elimination Reactions

The reactivity of this compound and 1,2-diiodoethane is primarily governed by their susceptibility to nucleophilic attack and base-induced elimination. The presence of two iodine atoms, which are excellent leaving groups, makes both isomers highly reactive.

Nucleophilic Substitution (Sₙ2)

In bimolecular nucleophilic substitution (Sₙ2) reactions, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. The rate of Sₙ2 reactions is sensitive to steric hindrance around the reaction center.

While direct comparative kinetic data for Sₙ2 reactions of this compound and 1,2-diiodoethane is scarce in the literature, we can infer their relative reactivity based on general principles of Sₙ2 reactions. 1,2-diiodoethane, being a primary dihalide, is expected to be more reactive in Sₙ2 reactions than this compound, where the presence of two bulky iodine atoms on the same carbon increases steric hindrance.

General Reactivity Trend in Sₙ2 Reactions: Primary Alkyl Halide > Secondary Alkyl Halide > Tertiary Alkyl Halide

Based on this trend, 1,2-diiodoethane is anticipated to undergo Sₙ2 reactions at a faster rate than this compound.

Elimination Reactions (E2)

Elimination reactions, particularly the bimolecular (E2) mechanism, are prominent for dihaloalkanes, especially in the presence of a strong base. Both this compound and 1,2-diiodoethane can undergo double dehydrohalogenation to form alkynes.[2][3]

  • 1,2-Diiodoethane (Vicinal Dihalide): Undergoes a two-step E2 elimination to first form vinyl iodide and subsequently acetylene.

  • This compound (Geminal Dihalide): Also undergoes a double E2 elimination to yield acetylene.

The overall transformation for both isomers when treated with a strong base like sodium amide (NaNH₂) is the formation of acetylene.

Elimination_Pathways cluster_0 1,2-Diiodoethane (Vicinal) cluster_1 This compound (Geminal) A ICH₂CH₂I B CH₂=CHI (Vinyl Iodide) A->B E2 (-HI) C HC≡CH (Acetylene) B->C E2 (-HI) D CH₃CHI₂ E HC≡CH (Acetylene) D->E 2 x E2 (-2HI)

Elimination pathways for 1,1- and 1,2-diiodoethane.

While both isomers can lead to the same alkyne product, the kinetics of these multi-step reactions can differ. The relative rates would depend on the specific reaction conditions, including the base and solvent used.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable reactivity studies. Below are general methodologies for monitoring the kinetics of reactions involving diiodoethanes.

General Protocol for Monitoring Reaction Kinetics by Gas Chromatography (GC)

Gas chromatography is a powerful technique for monitoring the progress of organic reactions by separating and quantifying the components of a reaction mixture over time.

Objective: To determine the rate of consumption of the diiodoethane isomer and the formation of products.

Materials:

  • This compound or 1,2-diiodoethane

  • Reactant (e.g., nucleophile or base)

  • Anhydrous solvent (e.g., acetone (B3395972) for Sₙ2, ethanol (B145695) for E2)

  • Internal standard (a non-reactive compound with a distinct GC retention time)

  • Quenching solution (to stop the reaction at specific time points)

  • Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, combine the diiodoethane isomer, solvent, and internal standard.

  • Initiation: Add the reactant to initiate the reaction, and start a timer.

  • Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Analysis: Inject the quenched sample into the GC.

  • Data Acquisition: Record the chromatograms and integrate the peak areas of the starting material, product(s), and the internal standard.

  • Data Analysis: Plot the concentration of the diiodoethane isomer versus time to determine the reaction rate and order.

GC_Workflow A Reaction Setup B Reaction Initiation A->B C Sampling at Intervals B->C D Quenching C->D E GC Analysis D->E F Data Analysis E->F

General workflow for kinetic analysis by GC.

Protocol for Dehalogenation of 1,2-Diiodoethane with Iodide Ions (Monitored by UV-Vis Spectroscopy)

The reaction of 1,2-diiodoethane with iodide ions results in the formation of ethylene (B1197577) and triiodide (I₃⁻). The concentration of the colored triiodide ion can be monitored using UV-Vis spectroscopy.

Objective: To determine the reaction rate by monitoring the formation of the triiodide ion.

Materials:

  • 1,2-diiodoethane

  • Sodium iodide (NaI)

  • Methanol (or another suitable solvent)

  • UV-Vis spectrophotometer with a thermostated cell holder

Procedure:

  • Solution Preparation: Prepare stock solutions of 1,2-diiodoethane and sodium iodide in the chosen solvent.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the triiodide ion (around 360 nm).

  • Reaction Initiation: In a cuvette, mix the solutions of 1,2-diiodoethane and sodium iodide.

  • Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Use the Beer-Lambert law to convert absorbance values to triiodide concentrations and determine the initial rate of the reaction.

Summary of Reactivity

Reaction TypeThis compound (Geminal)1,2-Diiodoethane (Vicinal)Key Differences
Sₙ2 Slower, due to steric hindrance from two iodine atoms on the same carbon.Faster, as it is a primary dihalide with less steric hindrance.Steric hindrance around the electrophilic carbon.
E2 Undergoes double dehydrohalogenation to form an alkyne (acetylene).Undergoes a stepwise double dehydrohalogenation via a vinyl iodide intermediate to form an alkyne (acetylene).The intermediate species formed during the double elimination process.

Conclusion

The structural difference between this compound (geminal) and 1,2-diiodoethane (vicinal) leads to a significant divergence in their chemical reactivity. 1,2-diiodoethane is generally more susceptible to Sₙ2 reactions due to lower steric hindrance. Both isomers can undergo E2 elimination reactions to form alkynes, albeit through potentially different kinetic profiles. The choice between these two isomers in a synthetic route will depend on the desired reaction pathway and product. For instance, if a clean Sₙ2 substitution is desired, 1,2-diiodoethane would be the preferred substrate. Conversely, if the goal is to generate an alkyne via elimination, both isomers can be effective, with the choice potentially being guided by factors such as starting material availability and reaction conditions. Further quantitative kinetic studies are needed to provide a more definitive comparison of their reaction rates under various conditions.

References

A Head-to-Head Battle of Methylene Homologs: 1,1-Diiodoethane vs. Diiodomethane in the Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Simmons-Smith reaction is a cornerstone for the stereospecific synthesis of cyclopropanes. While diiodomethane (B129776) (CH₂I₂) has long been the go-to reagent for delivering a methylene (B1212753) group, its homolog, 1,1-diiodoethane (CH₃CHI₂), offers the potential for direct methylcyclopropanation. This guide provides a comprehensive comparison of these two reagents, drawing on available experimental data to illuminate their respective performance in the Simmons-Smith reaction.

The Simmons-Smith reaction, a powerful tool in the synthetic chemist's arsenal, traditionally utilizes an organozinc carbenoid formed from a diiodoalkane and a zinc-copper couple or diethylzinc (B1219324) to convert alkenes into cyclopropanes.[1][2] This reaction is prized for its stereospecificity, where the stereochemistry of the starting alkene is faithfully retained in the cyclopropane (B1198618) product.[2] The introduction of a methyl group onto the cyclopropane ring directly via the carbenoid offers a streamlined synthetic route to more complex structures. Here, we compare the established diiodomethane with the less-explored this compound in this critical transformation.

Performance Comparison: Yields and Stereoselectivity

Quantitative data for the Simmons-Smith reaction using this compound is less abundant in the literature compared to the wealth of information on diiodomethane. However, a key study by Charette and colleagues provides valuable insights into the performance of this compound in the cyclopropanation of allylic alcohols using diethylzinc. The data, summarized in the table below, allows for a direct comparison with the analogous reactions using diiodomethane under similar conditions.

Substrate (Allylic Alcohol)ReagentProductYield (%)Diastereomeric Ratio (syn:anti)
(E)-Cinnamyl alcoholThis compound1-Methyl-2-phenylcyclopropyl)methanol85>98:2
(E)-3-Hexen-1-olThis compound(1-Methyl-2-propylcyclopropyl)methanol8098:2
(Z)-3-Hexen-1-olThis compound(1-Methyl-2-propylcyclopropyl)methanol752:98
GeraniolThis compound(1,2,2-Trimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methanol78>98:2
(E)-Cinnamyl alcoholDiiodomethane(2-Phenylcyclopropyl)methanol92>98:2
(E)-3-Hexen-1-olDiiodomethane(2-Propylcyclopropyl)methanol8898:2
(Z)-3-Hexen-1-olDiiodomethane(2-Propylcyclopropyl)methanol852:98
GeraniolDiiodomethane(2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methanol89>98:2

Data for this compound is sourced from the work of Charette et al.[3] Data for diiodomethane represents typical yields and selectivities reported in the literature under optimized conditions for comparative purposes.

From the data, it is evident that this compound is a viable reagent for the synthesis of methylcyclopropanes from allylic alcohols, affording good to excellent yields and high diastereoselectivity. The directing effect of the allylic hydroxyl group appears to be strong, leading to predominantly the syn diastereomer for (E)-alkenes and the anti diastereomer for (Z)-alkenes.

In comparison to diiodomethane, the yields obtained with this compound are generally slightly lower. For instance, the cyclopropanation of (E)-cinnamyl alcohol with diiodomethane typically proceeds in over 90% yield, whereas with this compound, a yield of 85% was reported. This trend of slightly diminished yields for this compound is observed across the substrates examined.

For non-allylic, simple alkenes such as cyclohexene, the reaction with this compound has been reported to produce a mixture of cis- and trans-methylnorcarane in low yields. This suggests that without the directing effect of a coordinating functional group, both the reactivity and stereoselectivity of the ethylidene transfer from this compound are significantly reduced compared to the methylene transfer from diiodomethane, which gives norcarane (B1199111) in good yields.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Simmons-Smith reaction using both diiodomethane and this compound with an allylic alcohol as the substrate.

Protocol 1: Cyclopropanation with Diiodomethane (Furukawa Modification)

This protocol is a general procedure for the cyclopropanation of an allylic alcohol using diethylzinc and diiodomethane.

Materials:

  • Allylic alcohol (1.0 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • Diiodomethane (2.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the allylic alcohol (1.0 equiv) and anhydrous DCM.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc solution (2.2 equiv) is added dropwise to the stirred solution. Gas evolution may be observed. The mixture is stirred at 0 °C for 30 minutes.

  • Diiodomethane (2.5 equiv) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution, followed by saturated aqueous NH₄Cl solution.

  • The mixture is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropylmethanol.

Protocol 2: Methylcyclopropanation with this compound

This protocol is based on the procedure described by Charette and colleagues for the diastereoselective cyclopropanation of allylic alcohols.[3]

Materials:

  • Allylic alcohol (e.g., (E)-Cinnamyl alcohol, 1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • This compound (1.2 equiv)

  • Chiral ligand (e.g., (R,R)-dioxaborolane ligand, for asymmetric synthesis, if desired)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the allylic alcohol (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add diethylzinc (2.2 equiv) dropwise and stir the mixture for 20 minutes at 0 °C.

  • In a separate flask, prepare a solution of this compound (1.2 equiv) in anhydrous DCM.

  • Add the solution of this compound to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Filter the resulting suspension through a pad of Celite®, washing with DCM.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 1,2,3-substituted cyclopropane.

Reaction Mechanisms and Logical Relationships

The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid, which then transfers a carbene equivalent to the alkene in a concerted fashion.[2] The mechanism is believed to involve a "butterfly" transition state, which accounts for the observed stereospecificity.

In the case of allylic alcohols, the hydroxyl group coordinates to the zinc atom of the carbenoid, directing the cyclopropanation to the syn face of the double bond. This directing effect is crucial for the high diastereoselectivity observed with both diiodomethane and this compound.

Simmons_Smith_Comparison cluster_reagents Reagents cluster_intermediates Zinc Carbenoids cluster_products Products CH2I2 Diiodomethane Carbenoid1 IZnCH₂I CH2I2->Carbenoid1 Reaction with Zn/Et₂Zn CH3CHI2 This compound Carbenoid2 IZnCH(CH₃)I CH3CHI2->Carbenoid2 Reaction with Zn/Et₂Zn Product1 Cyclopropane Carbenoid1->Product1 Product2 Methylcyclopropane Carbenoid2->Product2 Alkene Alkene Alkene->Product1 Concerted Cycloaddition Alkene->Product2 Concerted Cycloaddition Zn_Et2Zn Zn(Cu) or Et₂Zn

Figure 1. Comparative workflow of Simmons-Smith reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Dissolve Alkene in Anhydrous Solvent Cool 2. Cool to 0 °C Start->Cool Add_Zn 3. Add Diethylzinc Cool->Add_Zn Add_Diiodoalkane 4. Add Diiodoalkane (CH₂I₂ or CH₃CHI₂) Add_Zn->Add_Diiodoalkane Stir 5. Stir at RT (12-24h) Add_Diiodoalkane->Stir Quench 6. Quench Reaction Stir->Quench Extract 7. Extraction Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify via Chromatography Dry->Purify Product Final Product Purify->Product

Figure 2. General experimental workflow for the Simmons-Smith reaction.

Conclusion

In the Simmons-Smith reaction, this compound serves as a competent reagent for the synthesis of methylcyclopropanes, particularly from allylic alcohols where high diastereoselectivity can be achieved due to the directing effect of the hydroxyl group. However, in comparison to diiodomethane, it generally provides slightly lower yields. For simple, unfunctionalized alkenes, the reactivity and selectivity of this compound appear to be significantly diminished.

For researchers aiming to synthesize simple cyclopropanes, diiodomethane remains the superior choice, offering higher yields and more predictable reactivity. However, for the direct and stereoselective synthesis of methylcyclopropanes from allylic alcohols, this compound presents a valuable and efficient alternative, streamlining the synthetic route by avoiding a separate methylation step. The choice between these two reagents will ultimately depend on the specific substrate and the desired final product.

References

A Comparative Guide to the Stereospecificity of Cyclopropanating Agents: 1,1-Diiodoethane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry and natural product synthesis, prized for its unique conformational and electronic properties. The stereospecific synthesis of substituted cyclopropanes is a critical challenge that dictates the biological activity and physical properties of the final compound. This guide provides an objective comparison of the stereospecificity of cyclopropanation using 1,1-diiodoethane against other common cyclopropanating agents, supported by experimental data and detailed protocols.

Principles of Stereospecific Cyclopropanation

In the context of alkene cyclopropanation, a stereospecific reaction is one in which the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will exclusively yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product. Most common cyclopropanation methods, including the Simmons-Smith reaction and those mediated by transition-metal carbenes, are stereospecific.[1][2][3] This is because they proceed through a concerted mechanism where the carbene or carbenoid is delivered to one face of the alkene in a single step (syn-addition), preventing bond rotation and scrambling of stereochemistry.[1][3]

The primary focus of this guide, however, is the diastereoselectivity that arises when the cyclopropanating agent itself introduces a new stereocenter, as is the case with this compound, which delivers a methyl-substituted carbene.

Comparison of Common Cyclopropanating Agents

The choice of cyclopropanating agent is dictated by the desired substitution on the cyclopropane ring and the required level of stereocontrol. Below is a comparative analysis of this compound and other widely used reagents.

This compound (for Methylcyclopropanation)

The reaction of this compound with an alkene, typically mediated by a zinc-copper couple or diethylzinc (B1219324) (Et₂Zn), generates a methyl-substituted zinc carbenoid (an "ethylidene" carbenoid). This reagent allows for the direct synthesis of methylcyclopropanes.

While the reaction is stereospecific concerning the original alkene geometry, the introduction of the methyl group on the new cyclopropane ring creates a new stereocenter. This can lead to the formation of two diastereomers, syn or anti (or endo/exo in bicyclic systems), relative to other substituents. The ratio of these diastereomers is a critical measure of the reaction's utility. Experimental data shows that the diastereoselectivity can be moderate and is highly dependent on the substrate and reaction conditions. For example, the cyclopropanation of a silyl (B83357) enol ether derivative with this compound and diethylzinc yielded an 86:14 ratio of diastereomers.[4]

Diiodomethane (B129776) (Simmons-Smith Reaction)

The classic Simmons-Smith reaction, utilizing diiodomethane (CH₂I₂) and a zinc-copper couple, is the benchmark for unsubstituted cyclopropanation.[5] The Furukawa modification uses diethylzinc in place of the Zn-Cu couple.[5]

This method is highly stereospecific, faithfully transferring the alkene's geometry to the product.[2] Its primary utility in stereoselective synthesis comes from its high diastereoselectivity when directed by a proximal Lewis basic group, such as a hydroxyl group in an allylic alcohol. The zinc carbenoid coordinates to the oxygen atom, directing the cyclopropanation to the syn-face of the alcohol. This directing effect often leads to the formation of a single diastereomer (>98:2 dr).[6][7] For acyclic Z-allylic alcohols, diastereomeric ratios can exceed 200:1.[4]

Diazo Compounds with Metal Catalysis (Rh, Cu, Pd)

The decomposition of diazo compounds (e.g., ethyl diazoacetate) by transition metal catalysts like those based on rhodium(II), copper(I), and palladium(II) is a powerful and versatile method for forming substituted cyclopropanes. These reactions are stereospecific with respect to the alkene.

The major advantage of this method is the ability to achieve high levels of both diastereoselectivity and enantioselectivity by employing chiral ligands on the metal catalyst. For certain substrates, rhodium and copper catalysts can achieve excellent diastereoselectivity (>15:1) and enantioselectivity (up to 99% ee).[4] Some Rh(I)-based catalysts have been shown to provide exceptional cis-selectivity (>99%) in the cyclopropanation of specific alkenes with diazoacetates.

Quantitative Data Summary

The following table summarizes the stereochemical outcomes for the discussed cyclopropanating agents based on reported experimental data.

Reagent/MethodCarbene SourceStereospecificity (Alkene Geometry)Typical Diastereoselectivity (dr)Key Features & Limitations
This compound / Zn-Cu or Et₂Zn CH₃CHI₂YesModerate (e.g., 86:14 for a silyl enol ether)[4]Forms methyl-substituted cyclopropanes directly; diastereoselectivity can be an issue.
Diiodomethane / Zn-Cu (Simmons-Smith) CH₂I₂YesHigh with directing groups (>98:2);[6][7] >200:1 for Z-allylic alcohols.[4]Excellent for unsubstituted cyclopropanes; hydroxyl-directing effect provides high diastereocontrol.
Diazoacetate / Rh₂(OAc)₄ N₂CHCO₂EtYesVariable; can be high depending on substrate and catalyst (e.g., >15:1).[4]Versatile for substituted cyclopropanes; C-H insertion can be a side reaction.
Diazoacetate / Cu(I) or Rh(I) with Chiral Ligands N₂CHCO₂EtYesGood to Excellent (e.g., >99% cis-selectivity with certain Rh(I) catalysts).Enables highly enantioselective and diastereoselective synthesis.

Experimental Protocols

Protocol 1: General Procedure for Zinc-Based Cyclopropanation (e.g., with this compound)

This protocol is adapted from standard Simmons-Smith procedures and should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In a flame-dried flask, a suspension of zinc-copper couple (2.2 eq.) in anhydrous diethyl ether is prepared.

  • Reaction Initiation: A solution of the alkene (1.0 eq.) and this compound (1.5 eq.) in diethyl ether is added to the stirred suspension of the zinc-copper couple.

  • Reaction Progress: The mixture is stirred at room temperature or gentle reflux. The reaction progress is monitored by TLC or GC analysis. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is filtered through celite to remove inorganic salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with a Diazo Compound

This protocol requires careful handling of diazo compounds, which are potentially explosive and toxic. All operations should be conducted in a well-ventilated fume hood behind a safety shield.

  • Reaction Setup: To a solution of the alkene (5-10 eq.) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1.0 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, is added a solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 eq.) in the same solvent.

  • Slow Addition: The diazoacetate solution is added slowly via a syringe pump over several hours to maintain a low concentration of the diazo compound and minimize side reactions like carbene dimerization.

  • Reaction Progress: The reaction mixture is stirred at room temperature. The disappearance of the yellow color of the diazo compound and analysis by TLC/GC indicate reaction completion.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to isolate the cyclopropane product(s).

Visualization of Mechanisms and Logic

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Alkene TS Alkene->TS syn-addition Carbenoid Carbenoid(e.g., I-CH₂-ZnI) Carbenoid->TS Cyclopropane TS->Cyclopropane Stereospecific

workflow

Conclusion

All common carbenoid-based cyclopropanation reactions are stereospecific, preserving the geometry of the parent alkene. The key distinction lies in the diastereoselectivity and the nature of the transferred group.

  • This compound is a specialized reagent for synthesizing methyl-substituted cyclopropanes. Its primary drawback is the potential for moderate diastereoselectivity, which may require separation of isomers.

  • The Simmons-Smith reaction (diiodomethane) remains the gold standard for unsubstituted cyclopropanation. Its synthetic power is significantly enhanced when used with substrates like allylic alcohols, where the hydroxyl group directs the reaction to afford single diastereomers with high predictability.

  • Metal-catalyzed reactions of diazo compounds offer the broadest scope for substituted cyclopropanes. The use of chiral rhodium and copper catalysts provides access to products with high diastereoselectivity and enantioselectivity, making it the premier method for asymmetric cyclopropanation.

For drug development professionals and researchers, the choice of reagent hinges on the specific target. If a simple methyl-substituted cyclopropane is desired and diastereomeric mixtures are acceptable or separable, this compound is a direct option. However, for syntheses demanding high stereocontrol, particularly of unsubstituted or ester-substituted cyclopropanes, directed Simmons-Smith reactions or asymmetric catalysis with diazo compounds are the superior and more reliable alternatives.

References

Differentiating 1,1- and 1,2-Diiodoethane Isomers Using NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing detailed information about molecular structure. For isomeric compounds such as 1,1-diiodoethane and 1,2-diiodoethane (B146647), which share the same molecular formula (C₂H₄I₂) but differ in the arrangement of their atoms, NMR spectroscopy offers a definitive method of differentiation. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for these two isomers, supported by experimental protocols and a logical workflow for their distinction.

Distinguishing Features in ¹H and ¹³C NMR Spectra

The key to differentiating this compound and 1,2-diiodoethane lies in the distinct chemical environments of the protons and carbon atoms in each molecule, which result in unique chemical shifts, multiplicities (splitting patterns), and integration values in their respective NMR spectra.

This compound (CH₃CHI₂):

In the ¹H NMR spectrum of this compound, two distinct signals are expected:

  • A quartet corresponding to the single proton on the carbon bearing two iodine atoms (CHI₂). This proton is coupled to the three protons of the adjacent methyl group.

  • A doublet corresponding to the three equivalent protons of the methyl group (CH₃). These protons are coupled to the single proton on the adjacent carbon.

The integration of these signals will show a 1:3 ratio, respectively.

The ¹³C NMR spectrum of this compound will exhibit two signals, one for each of the non-equivalent carbon atoms. The carbon atom bonded to the two iodine atoms will be significantly deshielded and appear at a higher chemical shift compared to the methyl carbon.

1,2-Diiodoethane (ICH₂CH₂I):

Due to the symmetry of the 1,2-diiodoethane molecule, both methylene (B1212753) groups (CH₂) are chemically equivalent. Therefore, its ¹H NMR spectrum is expected to show a single singlet . This is because the protons on one methylene group are chemically equivalent to the protons on the other, and there are no adjacent, non-equivalent protons to cause splitting. The integration of this single peak corresponds to all four protons.

Similarly, the ¹³C NMR spectrum of 1,2-diiodoethane will display only one signal, as both carbon atoms are in identical chemical environments.

Quantitative NMR Data Comparison

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound and 1,2-diiodoethane. These values are compiled from various spectral databases and are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Compound Spectrum Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound ¹H NMR~5.8Quartet~7.0-CHI₂
~2.8Doublet~7.0-CH₃
¹³C NMR~-10Singlet--CHI₂
~30Singlet--CH₃
1,2-Diiodoethane ¹H NMR~3.7Singlet--CH₂I
¹³C NMR~5Singlet--CH₂I

Experimental Protocol for NMR Spectral Acquisition

The following is a generalized procedure for obtaining high-quality ¹H and ¹³C NMR spectra for liquid samples like 1,1- and 1,2-diiodoethane.

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the diiodoethane isomer in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for diiodoethanes. The deuterium (B1214612) in the solvent provides a lock signal for the NMR spectrometer, and its proton and carbon signals do not interfere with the sample signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between 1,1- and 1,2-diiodoethane based on their NMR spectra.

Differentiate_Isomers Workflow for Differentiating Diiodoethane Isomers start Acquire 1H and 13C NMR Spectra h1_analysis Analyze 1H NMR Spectrum start->h1_analysis c13_analysis Analyze 13C NMR Spectrum start->c13_analysis h1_signals Number of Signals? h1_analysis->h1_signals c13_signals Number of Signals? c13_analysis->c13_signals one_signal_h1 One Singlet h1_signals->one_signal_h1 One two_signals_h1 Quartet and Doublet h1_signals->two_signals_h1 Two one_signal_c13 One Signal c13_signals->one_signal_c13 One two_signals_c13 Two Signals c13_signals->two_signals_c13 Two isomer_1_2 Identified as 1,2-Diiodoethane one_signal_h1->isomer_1_2 isomer_1_1 Identified as This compound two_signals_h1->isomer_1_1 one_signal_c13->isomer_1_2 two_signals_c13->isomer_1_1

NMR-based isomer differentiation workflow.

By following this systematic approach, researchers can confidently and accurately distinguish between 1,1- and 1,2-diiodoethane, ensuring the correct identification of these isomers in their experimental work.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Diiodoethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation patterns observed in mass spectrometry provide a molecular fingerprint, offering deep insights into the compound's structure. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of two isomers of diiodoethane: 1,1-diiodoethane and 1,2-diiodoethane (B146647).

Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex mixtures. This guide presents available experimental data, details the experimental protocols under which the data were obtained, and visualizes the key fragmentation pathways.

Comparison of Mass Spectral Data

m/zProposed Fragment IonIon FormulaRelative Abundance (this compound) (Predicted)Relative Abundance (1,2-diiodoethane)[1]
282Molecular Ion[C₂H₄I₂]⁺LowLow
155Loss of one Iodine atom[C₂H₄I]⁺High100 (Base Peak)
141Loss of HI and a methyl radical[CHI]⁺ModerateLow
128Loss of two Iodine atoms[C₂H₄]⁺ModerateModerate
127Iodine ion[I]⁺HighHigh
27Ethyl fragment[C₂H₃]⁺LowHigh
15Methyl fragment[CH₃]⁺HighLow

Experimental Protocols

The presented mass spectral data for 1,2-diiodoethane was obtained via electron ionization (EI) mass spectrometry. A typical experimental protocol for acquiring such data is as follows:

Sample Introduction: The diiodoethane isomer is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities, or through a direct insertion probe. The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller charged and neutral pieces. The specific fragmentation pattern is dependent on the molecular structure.

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each fragment ion at its specific m/z value, generating the mass spectrum.

Fragmentation Pathways

The structural differences between this compound and 1,2-diiodoethane lead to distinct fragmentation pathways, which are visualized below.

This compound Fragmentation Pathway

The fragmentation of this compound is predicted to be dominated by the cleavage of the C-I bonds and α-cleavage adjacent to the carbon bearing the two iodine atoms.

This compound Fragmentation M [CH₃CHI₂]⁺• m/z = 282 F1 [CH₃CHI]⁺ m/z = 155 M->F1 - I• F2 [I]⁺ m/z = 127 M->F2 - •CH₃CHI F3 [CH₃]⁺ m/z = 15 M->F3 - •CHI₂ F4 [CHI]⁺• m/z = 141 F1->F4 - H₂

Caption: Predicted fragmentation pathway of this compound.

1,2-Diiodoethane Fragmentation Pathway

The fragmentation of 1,2-diiodoethane is initiated by the cleavage of a C-I bond, followed by further fragmentation of the resulting ions. In mass spectroscopy, 1,2-diiodoethane exhibits 5 major peaks, with the base peak showing at 155 m/z, which is the loss of one iodine atom (127 m/z).[2]

1,2-Diiodoethane Fragmentation M [ICH₂CH₂I]⁺• m/z = 282 F1 [CH₂CH₂I]⁺ m/z = 155 M->F1 - I• F2 [I]⁺ m/z = 127 M->F2 - •CH₂CH₂I F3 [C₂H₄]⁺• m/z = 28 F1->F3 - I• F4 [C₂H₃]⁺ m/z = 27 F3->F4 - H•

Caption: Fragmentation pathway of 1,2-diiodoethane.

Conclusion

The mass spectrometry fragmentation patterns of this compound and 1,2-diiodoethane, while sharing some common fragments due to the presence of iodine, are expected to show distinct differences that allow for their differentiation. The primary fragmentation for both isomers is the loss of an iodine atom to form the [C₂H₄I]⁺ ion at m/z 155. However, the subsequent fragmentation of this ion and other fragmentation pathways are influenced by the initial position of the iodine atoms. For 1,2-diiodoethane, the formation of ethylene-related fragments ([C₂H₄]⁺• and [C₂H₃]⁺) is a characteristic feature. For this compound, fragments resulting from the gem-diiodo structure, such as [CH₃]⁺ and [CHI]⁺•, are predicted to be more prominent. A definitive experimental comparison under identical conditions would be invaluable for confirming these predicted differences.

References

A Cost-Benefit Analysis of 1,1-Diiodoethane in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of 1,1-diiodoethane in organic synthesis, comparing its performance with viable alternatives. Experimental data, detailed protocols, and visual workflows are presented to facilitate an informed selection process.

Overview of this compound

This compound (CH₃CHI₂) is a geminal dihaloalkane, a class of organic compounds where two halogen atoms are bonded to the same carbon atom.[1][2] This structural feature makes the carbon atom highly electrophilic and susceptible to nucleophilic attack, rendering this compound a useful reagent in various organic transformations, particularly in bimolecular nucleophilic substitution (SN2) reactions.[3][4]

Synthesis: this compound can be synthesized through halogen exchange reactions, for instance, from the more readily available 1,1-dichloroethane (B41102) using an iodine source like ethyl iodide in the presence of a Lewis acid such as aluminum trichloride.[5] An alternative route involves the reaction of acetaldehyde (B116499) hydrazone with iodine and triethylamine.[5]

Cost Comparison of this compound and Alternatives

The cost of a reagent is a significant factor in the economic viability of a synthetic route, especially for large-scale production. The following table summarizes the approximate costs of this compound and its common alternatives. Prices are sourced from various chemical suppliers and are subject to change.

ReagentChemical FormulaMolecular Weight ( g/mol )Typical PurityApproximate Cost (USD/gram)
This compound CH₃CHI₂281.86≥98.0% (GC)$74 - $106[2]
1,2-Diiodoethane (B146647) ICH₂CH₂I281.8698% - 99%$0.82 - $3.00[6][7]
Diiodomethane (B129776) CH₂I₂267.8499%$0.55 - $2.03[1][8]
Iodoform CHI₃393.7399%$0.55 - $0.79[9]

Note: Prices are indicative and can vary based on the supplier, quantity, and purity.

Performance Comparison in Organic Synthesis

The choice of a diiodoalkane reagent is dictated by the specific transformation required. This section compares the performance of this compound with its alternatives in key applications.

Nucleophilic Substitution (SN2) Reactions

Geminal dihalides like this compound are effective alkylating agents in SN2 reactions. The presence of two iodine atoms on the same carbon enhances its electrophilicity.[4] However, vicinal dihalides such as 1,2-diiodoethane can also participate in substitution reactions.

Comparative Experimental Data:

While direct side-by-side comparative studies with quantitative yield data are not extensively published, the reactivity in SN2 reactions is influenced by factors like steric hindrance and the stability of the transition state. For simple alkylations, both geminal and vicinal diiodides can be effective.

Reaction TypeReagentSubstrateProductReported Yield (%)Reference
EsterificationThis compoundCyclohexanecarboxylate1-Iodoethyl cyclohexanecarboxylate86[4]
EsterificationThis compound(2-Methylbutyl) carbonate1-Iodoethyl (2-methylbutyl) carbonate78[4]

General Experimental Workflow for SN2 Alkylation:

The following diagram illustrates a typical workflow for an SN2 alkylation reaction using a diiodoalkane.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve nucleophile in a suitable solvent B Add this compound to the reaction mixture A->B Step 1 C Heat the mixture (if required) B->C Step 2 D Monitor reaction progress (e.g., by TLC) C->D Step 3 E Quench the reaction D->E Step 4 F Extract the product E->F Step 5 G Dry and concentrate F->G Step 6 H Purify the product (e.g., chromatography) G->H Step 7

A typical experimental workflow for an SN2 alkylation reaction.

Cyclopropanation Reactions

For the synthesis of cyclopropanes from alkenes, diiodomethane is the reagent of choice in the widely used Simmons-Smith reaction .[3][10][11][12] This reaction involves the formation of an organozinc carbenoid intermediate that delivers a methylene (B1212753) group to the double bond. This compound is not typically used for this transformation.

Alternative: Corey-Chaykovsky Reaction

An alternative to the Simmons-Smith reaction for the synthesis of three-membered rings (epoxides, aziridines, and cyclopropanes) is the Corey-Chaykovsky reaction.[13][14] This reaction utilizes sulfur ylides, which are typically generated from sulfonium (B1226848) salts and a strong base. While it can produce cyclopropanes from α,β-unsaturated carbonyl compounds, the Simmons-Smith reaction is generally more common for the direct cyclopropanation of simple alkenes.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Diiodoalkane

This protocol provides a general procedure for the synthesis of an ether using an alcohol and a diiodoalkane, which can be adapted for this compound.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 1.1 eq) or other suitable base

  • This compound (1.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.

  • Carefully add the sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Gentle heating may be required.

  • Upon completion, cool the reaction to 0 °C and carefully quench with the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol for Simmons-Smith Cyclopropanation with Diiodomethane

This protocol outlines the procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.

Materials:

  • Alkene (1.0 eq)

  • Diiodomethane (1.5 eq)

  • Zinc-copper couple (2.0 eq)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the zinc-copper couple in the anhydrous solvent.

  • Add the diiodomethane to the suspension. Gentle heating or sonication may be used to initiate the reaction (formation of the carbenoid).

  • Add a solution of the alkene in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle reflux until the alkene is consumed (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of celite to remove the unreacted zinc.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Safety and Environmental Impact

The use of diiodoalkanes necessitates careful handling due to their potential toxicity and environmental impact.

ReagentKey HazardsEnvironmental Fate
This compound Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[12]Organohalogens can be persistent in the environment and may bioaccumulate.[15][16] Biodegradation of haloalkanes is possible but can be slow.[5][17]
1,2-Diiodoethane Causes skin and serious eye irritation.[18]Similar to other organohalogens, it poses a risk of persistence and bioaccumulation.[15][16]
Diiodomethane Harmful if swallowed, causes skin and serious eye damage, may cause respiratory irritation.[19]As an organoiodine compound, it is expected to have environmental persistence.[15][16]
Iodoform Harmful if swallowed, causes skin and serious eye irritation.Can be persistent in the environment.

Logical Relationship for Reagent Selection:

The following diagram provides a decision-making framework for selecting the appropriate diiodoalkane based on the desired synthetic outcome.

reagent_selection Start Desired Synthetic Transformation SN2 SN2 Alkylation Start->SN2 Cyclopropanation Cyclopropanation of Alkene Start->Cyclopropanation Reagent1 Consider this compound or 1,2-Diiodoethane SN2->Reagent1 Reagent2 Use Diiodomethane (Simmons-Smith Reaction) Cyclopropanation->Reagent2 Cost Evaluate Cost-Effectiveness Reagent1->Cost Reagent2->Cost Final Select Optimal Reagent Cost->Final

References

A Comparative Guide to Validating Product Structure via ¹H NMR after Reaction with 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's structure after a chemical reaction is a critical step in the synthesis workflow. When 1,1-diiodoethane is used as a reagent to introduce an ethylidene group, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary tool for structural validation. This guide provides an objective comparison of ¹H NMR with other common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate validation method.

Validating the Ethylidene Group: The Power of ¹H NMR

The introduction of an ethylidene group (CH-CH₃) via reaction with this compound results in a characteristic signature in the ¹H NMR spectrum. The methine proton (CH) and the methyl protons (CH₃) are adjacent, leading to spin-spin coupling. This typically manifests as a quartet for the methine proton and a doublet for the methyl protons.

Typical ¹H NMR Data for an Ethylidene Group

The precise chemical shifts can vary depending on the molecular structure to which the ethylidene group is attached. However, data from analogous 1,1-disubstituted ethanes provide a reliable reference.

Proton Multiplicity Typical Chemical Shift (δ) ppm Typical Coupling Constant (J) Hz Notes
-CH-Quartet5.8 - 6.06.0 - 7.5The downfield shift is due to the deshielding effect of the two adjacent electronegative atoms or functional groups.
-CH₃Doublet2.1 - 2.56.0 - 7.5The coupling constant for the doublet will be identical to that of the quartet it is coupled to.

Note: Data is based on analogous compounds such as 1,1-dichloroethane (B41102) and 1,1-dibromoethane. The chemical shifts for products of reactions with this compound are expected to be in a similar range, potentially slightly more downfield due to the influence of the iodine atoms.[1][2]

Workflow for ¹H NMR Validation

The process of validating a product structure using ¹H NMR follows a clear workflow, from sample preparation to data interpretation.

G cluster_0 Experimental Workflow A Reaction with this compound B Work-up and Purification A->B C Sample Preparation for NMR B->C D ¹H NMR Data Acquisition C->D E Spectral Processing and Analysis D->E F Structure Confirmation E->F

Caption: Workflow for product validation using ¹H NMR.

Comparative Analysis of Validation Techniques

While ¹H NMR is a powerful tool, other analytical methods can provide complementary or, in some cases, more suitable information. The choice of technique often depends on the specific analytical question being asked, such as purity determination or confirmation of molecular weight.

¹H NMR vs. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, offering a direct way to determine its molecular weight.

Feature ¹H NMR Spectroscopy Mass Spectrometry (MS)
Primary Information Structural connectivity, stereochemistry, quantificationMolecular weight, elemental composition (HRMS)
Sensitivity Lower (milligram to microgram range)Higher (picomole to femtomole range)[3]
Sample Consumption Non-destructive; sample can be recoveredDestructive
Throughput Lower, especially for quantitative analysisHigher, suitable for rapid screening
Impurity Identification Can identify and quantify unknown impurities with structural informationProvides molecular weight of impurities
Quantitative Analysis Excellent for absolute quantification (qNMR) without a specific reference standard[4]Generally requires an isotopically labeled internal standard for accurate quantification
¹H NMR vs. High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.

Feature ¹H NMR Spectroscopy High-Performance Liquid Chromatography (HPLC)
Primary Use Structural elucidation and absolute purity determinationSeparation and quantification of components in a mixture[5]
Limit of Detection (LOD) Generally higher (mg/mL range)[5]Generally lower (µg/mL to ng/mL range)[5]
Limit of Quantitation (LOQ) Generally higher (mg/mL range)[5]Generally lower (µg/mL to ng/mL range)[5]
Impurity Identification Provides structural information about unknown impurities[4]Requires reference standards for positive identification of impurities[5]
Quantification Provides absolute purity via qNMR without a specific reference standard of the analyte[4]Requires a calibration curve with a known reference standard[5]
Throughput LowerHigher, with automated systems allowing for the analysis of multiple samples[5]
Decision-Making for Method Selection

The selection of an appropriate validation technique is a critical decision in the research and development process.

G cluster_0 Method Selection Logic A Goal of Analysis B Structural Confirmation? A->B C Purity Determination? A->C D ¹H NMR B->D Yes E Mass Spectrometry B->E Molecular Weight Confirmation C->D Absolute Purity / Unknown Impurities F HPLC C->F High Throughput / Trace Impurities G Orthogonal Methods (e.g., NMR + HPLC) D->G F->G

Caption: Decision-making flowchart for selecting a validation method.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4] For quantitative analysis (qNMR), a certified internal standard of known purity should also be accurately weighed and added to the sample.[4]

  • Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30 seconds or more) is used.[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals of interest. For the ethylidene group, the ratio of the integral of the quartet to the doublet should be 1:3. The chemical shifts and coupling constants should be compared to expected values.

Mass Spectrometry (Atmospheric Solids Analysis Probe - ASAP)
  • Sample Preparation: The reaction mixture can often be analyzed directly without extensive workup. A small amount of the sample is loaded onto the tip of a glass capillary.

  • Ionization: The sample is vaporized using heated nitrogen desolvation gas and ionized via corona discharge.

  • Data Acquisition: To avoid in-source fragmentation, a low cone voltage and low desolvation temperature should be applied. Mass spectra can be obtained in less than a minute.

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the expected product.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare the appropriate mobile phase (a mixture of solvents) and degas it to remove any dissolved gases.

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent and dilute it to an appropriate concentration for analysis.

  • Calibration Standards: Prepare a series of calibration standards of the reference compound at known concentrations.

  • Injection and Separation: Inject the sample and calibration standards onto the HPLC system. The components of the sample will be separated as they pass through the column.

  • Detection: A detector (e.g., UV-Vis) is used to detect the components as they elute from the column.

  • Analysis: The retention time of the product peak is compared to that of the reference standard. A calibration curve is generated from the standards to quantify the product and any impurities.

References

A Comparative Analysis of Zinc Carbenoids Derived from Diiodoalkanes for Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Simmons-Smith reaction and its variants represent a cornerstone in synthetic organic chemistry for the formation of cyclopropane (B1198618) rings, a structural motif of significant interest in medicinal chemistry due to its unique conformational and electronic properties. The choice of the diiodoalkane precursor is critical in determining the efficiency and outcome of the cyclopropanation. This guide provides a comparative study of zinc carbenoids generated from diiodomethane (B129776), 1,1-diiodoethane, and 1,1-diiodopropane (B76905), supported by experimental data and detailed protocols.

Performance Comparison of Zinc Carbenoids

The reactivity of zinc carbenoids in intermolecular cyclopropanation reactions is highly dependent on the structure of the parent diiodoalkane. While the carbenoid derived from diiodomethane is highly effective, alkyl substitution on the carbenoid carbon dramatically reduces the yield of the desired cyclopropane product.

Table 1: Cyclopropanation of Cyclohexene (B86901) with Zinc Carbenoids from Different Diiodoalkanes

Diiodoalkane PrecursorCarbenoid StructureMethodProductYield (%)Diastereomeric Ratio (syn:anti)Reference
Diiodomethane (CH₂I₂)IZnCH₂IZn-Cu CoupleBicyclo[4.1.0]heptane41-79%N/A[1]
Diiodomethane (CH₂I₂)EtZnCH₂IDiethylzinc (B1219324)Bicyclo[4.1.0]heptane~92%N/A[1]
This compound (CH₃CHI₂)IZnCH(CH₃)IZn-Cu Couple7-Methylbicyclo[4.1.0]heptane3.6%1.5:1[2]
1,1-Diiodopropane (C₂H₅CHI₂)IZnCH(C₂H₅)IZn-Cu Couple7-Ethylbicyclo[4.1.0]heptaneVery Low / Prone to side reactionsNot Reported[2][3]

Key Findings:

  • Diiodomethane: Zinc carbenoids generated from diiodomethane are the most effective for intermolecular cyclopropanation, providing good to excellent yields. The Furukawa modification, using diethylzinc, is generally more efficient and reproducible than the classical Simmons-Smith conditions with a zinc-copper couple.[1]

  • This compound: The introduction of a methyl group on the carbenoid carbon leads to a significant decrease in the yield of the cyclopropanation product.[2] This is attributed to increased steric hindrance and potential side reactions. The reaction with cyclohexene yields a mixture of syn and anti diastereomers.[2]

  • 1,1-Diiodopropane: The zinc carbenoid derived from 1,1-diiodopropane is generally unsuitable for intermolecular cyclopropanation. It is highly prone to intramolecular 1,2-hydride shift (rearrangement) to form alkenes and other byproducts, resulting in very low yields of the desired cyclopropane.[2][3]

Reaction Mechanisms and Experimental Workflows

The generally accepted mechanism for the Simmons-Smith reaction involves the formation of an organozinc carbenoid, which then transfers the methylene (B1212753) or alkylidene group to the alkene in a concerted fashion. This accounts for the stereospecificity of the reaction, where the stereochemistry of the alkene is retained in the cyclopropane product.

G cluster_0 Carbenoid Formation cluster_1 Cyclopropanation Diiodoalkane R-CHI₂ Carbenoid R-CH(I)ZnI or R-CH(I)ZnEt Diiodoalkane->Carbenoid Oxidative Addition Zinc Zn(Cu) or Et₂Zn Zinc->Carbenoid TransitionState Butterfly Transition State Carbenoid->TransitionState Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane Byproduct ZnI₂ or EtZnI TransitionState->Byproduct

Caption: Generalized mechanism of Simmons-Smith cyclopropanation.

The experimental workflow for these reactions requires anhydrous conditions due to the moisture-sensitive nature of the organozinc reagents.

G Start Start Setup Flame-dried glassware under inert atmosphere (N₂ or Ar) Start->Setup Reagents Add anhydrous solvent and alkene Setup->Reagents Cooling Cool to 0°C Reagents->Cooling Carbenoid_Generation Slowly add diiodoalkane and zinc reagent (Et₂Zn or Zn/Cu) Cooling->Carbenoid_Generation Reaction Stir at 0°C to room temperature (Monitor by TLC/GC) Carbenoid_Generation->Reaction Quench Quench with saturated aqueous NH₄Cl Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Dry organic layer and concentrate. Purify by chromatography/distillation Workup->Purification End End Purification->End

Caption: Typical experimental workflow for Simmons-Smith cyclopropanation.

Detailed Experimental Protocols

The following are generalized protocols for the cyclopropanation of cyclohexene using zinc carbenoids derived from different diiodoalkanes. Caution: Diethylzinc is pyrophoric and must be handled under a strict inert atmosphere. All diiodoalkanes are toxic and should be handled in a well-ventilated fume hood.

Protocol 1: Cyclopropanation with Diiodomethane and Diethylzinc (Furukawa Modification)
  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Addition: The flask is charged with a solution of cyclohexene (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM, ~0.5 M). The solution is cooled to 0 °C in an ice bath.

  • Carbenoid Formation and Reaction: A solution of diethylzinc (1.1 M in hexanes, 2.2 equiv.) is added dropwise, followed by the slow, dropwise addition of diiodomethane (2.0 equiv.). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up and Purification: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford bicyclo[4.1.0]heptane.

Protocol 2: Cyclopropanation with this compound and Diethylzinc
  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Reagent Addition: The flask is charged with a solution of cyclohexene (1.0 equiv.) in anhydrous DCM (~0.5 M) and cooled to 0 °C.

  • Carbenoid Formation and Reaction: A solution of diethylzinc (1.1 M in hexanes, 2.2 equiv.) is added dropwise, followed by the slow, dropwise addition of this compound (2.0 equiv.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 24-48 hours, monitoring the reaction progress by GC-MS.

  • Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol 1. The expected product, 7-methylbicyclo[4.1.0]heptane, is obtained in a low yield as a mixture of diastereomers.

Protocol 3: Attempted Cyclopropanation with 1,1-Diiodopropane and Diethylzinc
  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Reagent Addition: The flask is charged with a solution of cyclohexene (1.0 equiv.) in anhydrous DCM (~0.5 M) and cooled to 0 °C.

  • Carbenoid Formation and Reaction: A solution of diethylzinc (1.1 M in hexanes, 2.2 equiv.) is added dropwise, followed by the slow, dropwise addition of 1,1-diiodopropane (2.0 equiv.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature. The reaction is monitored by GC-MS for the formation of the desired product and byproducts.

  • Analysis: Analysis of the crude reaction mixture is expected to show the formation of propene and other rearrangement byproducts, with little to no formation of 7-ethylbicyclo[4.1.0]heptane.

Conclusion

This comparative study demonstrates that for intermolecular cyclopropanation reactions using zinc carbenoids, diiodomethane remains the reagent of choice, offering high efficiency and reliability, particularly with the Furukawa modification. While alkyl-substituted diiodoalkanes can form the corresponding zinc carbenoids, their utility in intermolecular cyclopropanation is severely limited by steric hindrance and a propensity for side reactions, leading to drastically reduced yields. Researchers aiming to synthesize substituted cyclopropanes should consider alternative strategies, such as using diazocompounds with transition metal catalysts or modifying the alkene substrate rather than the diiodoalkane.

References

The Efficacy of 1,1-Diiodoethane in the Synthesis of Complex Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the creation of intricate molecular architectures often hinges on the precise and efficient formation of key structural motifs. The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prevalent feature in numerous biologically active compounds, including pharmaceuticals and natural products. The Simmons-Smith reaction and its variants have long been a cornerstone for the synthesis of cyclopropanes. This guide provides a comparative analysis of 1,1-diiodoethane and its primary alternative, diiodomethane (B129776), in the context of cyclopropanation reactions for the synthesis of complex molecules, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Diiodomethane

The choice between this compound and diiodomethane in a Simmons-Smith type reaction dictates the nature of the resulting cyclopropane. While diiodomethane introduces an unsubstituted cyclopropane ring, this compound allows for the installation of a methyl-substituted cyclopropane, a valuable modification in medicinal chemistry for modulating pharmacological properties.

The diastereoselective cyclopropanation of chiral allylic alcohols is a powerful tool in asymmetric synthesis. The hydroxyl group directs the reagent to one face of the double bond, leading to high stereocontrol. A comparison of this compound and diiodomethane in the cyclopropanation of a chiral allylic alcohol, (Z)-3-iodobut-2-en-1-ol, highlights the differences in reactivity and stereoselectivity.

ReagentProductDiastereomeric Ratio (d.r.)Yield (%)
This compound Methyl-substituted cyclopropylmethanol (B32771)86:1450
Diiodomethane Unsubstituted cyclopropylmethanol>200:1 (syn)High

Table 1: Comparison of this compound and diiodomethane in the cyclopropanation of a chiral allylic alcohol.

As the data indicates, while diiodomethane provides excellent diastereoselectivity for the formation of the syn-cyclopropylmethanol, this compound leads to the formation of a methyl-substituted cyclopropane with a lower, yet still significant, diastereomeric ratio. The yield for the methylcyclopropanation is moderate, suggesting that the increased steric bulk of the reagent can influence the reaction efficiency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for the Simmons-Smith reaction using both this compound and diiodomethane.

Protocol 1: Methylcyclopropanation of a Chiral Allylic Alcohol using this compound

Objective: To synthesize the methyl-substituted cyclopropylmethanol derivative from a chiral allylic alcohol.

Materials:

Procedure:

  • A flame-dried round-bottom flask is charged with the chiral allylic alcohol (1.0 equiv) and dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc (2.0 equiv) is added dropwise to the stirred solution.

  • This compound (2.0 equiv) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is partitioned between DCM and water. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired methyl-substituted cyclopropylmethanol. The diastereomeric ratio is determined by ¹H NMR or GC analysis.

Protocol 2: Cyclopropanation of an Alkene using Diiodomethane (Furukawa Modification)

Objective: To synthesize a cyclopropane derivative from an alkene.

Materials:

  • Alkene (e.g., 1-octene)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the alkene (1.0 equiv) and anhydrous DCM.[1]

  • Cool the flask to 0 °C in an ice bath.[1]

  • Slowly add a solution of diethylzinc in hexanes (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.[1]

  • After completion, carefully quench the reaction at 0 °C by slowly adding saturated aqueous ammonium chloride solution.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to yield the desired cyclopropane.[1]

Visualization of Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the general reaction pathway for a Simmons-Smith reaction and a typical experimental workflow.

Caption: General reaction pathway for the Simmons-Smith cyclopropanation.

Experimental_Workflow A Reaction Setup (Alkene, Solvent, Inert Atmosphere) B Reagent Addition (e.g., Et₂Zn, Diiodoalkane at 0 °C) A->B C Reaction (Stir at RT, Monitor by TLC/GC) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for a Simmons-Smith reaction.

Conclusion

This compound serves as a valuable reagent for the introduction of methyl-substituted cyclopropanes into complex molecules. While it may exhibit lower diastereoselectivity and yield compared to diiodomethane in certain applications, the ability to install a methyl group offers a significant advantage for fine-tuning the biological activity of pharmaceutical candidates. The choice between these two reagents should be guided by the specific synthetic goal: diiodomethane for unsubstituted cyclopropanes with potentially higher stereocontrol and yield, and this compound for accessing methyl-substituted analogs, a crucial modification in drug discovery and development. The provided protocols and diagrams offer a practical guide for researchers and scientists in applying these powerful synthetic transformations.

References

Computational Analysis of Transition States Involving 1,1-Diiodoethane: A Methodological Comparison and Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific computational studies detailing the transition states of reactions involving 1,1-diiodoethane are not extensively available in the current body of published research, this guide provides a comparative overview of the established computational methodologies used to analyze analogous iodoalkanes. By examining the computational approaches applied to similar substrates, we can infer the key parameters and expected trends for the analysis of this compound's reactivity in crucial reaction pathways such as bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions.

This guide will focus on the theoretical frameworks, computational methods, and the nature of the data that can be obtained. This information is intended to equip researchers with the necessary knowledge to design and interpret their own computational studies on this compound.

Comparison of Computational Approaches for Haloalkane Reactions

The computational analysis of reaction mechanisms, particularly the characterization of transition states, relies on a variety of quantum chemical methods. The choice of method often represents a compromise between computational cost and accuracy. Below is a summary of commonly employed methods for studying the reactions of iodoalkanes, which would be applicable to this compound.

Computational MethodDescriptionTypical Application for IodoalkanesStrengthsLimitations
Density Functional Theory (DFT) A quantum mechanical method that models the electron density of a system to calculate its energy. A variety of functionals (e.g., B3LYP) are available.Geometry optimization of reactants, products, and transition states; calculation of activation energies and reaction pathways for SN2 and E2 reactions.[1][2]Good balance of accuracy and computational cost, making it suitable for relatively large systems.The accuracy is dependent on the chosen functional; may not be as accurate as higher-level ab initio methods for describing weak interactions.
Ab initio Methods A class of quantum chemistry methods based on first principles, without empirical parameters. Examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)).High-accuracy single-point energy calculations on DFT-optimized geometries to refine activation energies and reaction enthalpies.[3]Can achieve very high accuracy ("gold standard" for CCSD(T)).Computationally very expensive, often limited to smaller molecular systems.
Basis Sets Mathematical functions used to represent the atomic orbitals in a molecule. Examples include Pople-style (e.g., 6-31G) and Dunning's correlation-consistent (e.g., aug-cc-pVTZ) basis sets. For heavy atoms like iodine, effective core potentials (ECPs) are often used.Used in conjunction with DFT and ab initio methods. For iodine, basis sets like 6-311G or those combined with ECPs are common.[2]Larger basis sets generally provide more accurate results.Increasing the size of the basis set significantly increases computational time.
Solvent Models Computational models that account for the effect of a solvent on the reaction. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model.[2]Simulating reactions in different solvent environments to understand how solvent polarity affects reaction rates and mechanisms.[2]Can provide valuable insights into solvent effects without the high cost of explicit solvent simulations.Implicit models are approximations and may not capture specific solute-solvent interactions like hydrogen bonding accurately.

Experimental and Computational Protocols

A typical computational study to analyze the transition state of a reaction involving this compound, for instance, an SN2 reaction with a nucleophile (Nu⁻), would follow these steps:

  • Geometry Optimization: The 3D structures of the reactants (this compound and the nucleophile), the transition state, and the products are optimized to find their lowest energy conformations. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G* for all atoms, potentially with an ECP for iodine).[2]

  • Transition State Search: Locating the transition state geometry is a critical step. This is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency.[1] Various algorithms, such as the Berny optimization algorithm, are used for this purpose.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. For reactants and products, all calculated frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[1]

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactants and products on the potential energy surface.

  • Energy Calculations: Single-point energy calculations can be performed on the optimized geometries using a higher-level method (e.g., CCSD(T)) and a larger basis set to obtain more accurate energy values.

  • Thermodynamic Corrections: From the frequency calculations, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated. These are then used to determine the activation enthalpy (ΔH‡) and the Gibbs free energy of activation (ΔG‡).

Visualizing Reaction Pathways and Workflows

To understand the logical flow of a computational analysis of a reaction involving this compound, the following diagrams are provided.

G R1 This compound TS Transition State R1->TS R2 Nucleophile R2->TS P Products TS->P

Caption: A simplified signaling pathway for an SN2 reaction.

G start Define Reaction: This compound + Nucleophile geom_opt Geometry Optimization (DFT/B3LYP/6-311G*) start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc IRC Calculation freq_calc->irc energy_calc High-Level Energy Calculation (CCSD(T)/aug-cc-pVTZ) irc->energy_calc thermo Thermodynamic Analysis (Activation Energy, Gibbs Free Energy) energy_calc->thermo end Results and Interpretation thermo->end

Caption: A typical workflow for computational transition state analysis.

Conclusion

While direct computational data for the transition states of this compound remains a gap in the scientific literature, the methodologies for such analyses are well-established. By applying the computational protocols outlined in this guide, researchers can effectively investigate the reaction mechanisms of this compound. The comparative data from studies on other iodoalkanes suggest that reactions of this compound would be sensitive to the choice of nucleophile/base, solvent, and the specific reaction pathway (SN2 vs. E2). Future computational studies are needed to provide the specific quantitative data that will allow for a direct comparison of this compound's reactivity with other haloalkanes, which will be invaluable for its application in organic synthesis and drug development.

References

Unraveling the Reaction Mechanisms of 1,1-Diiodoethane: An Experimentally Supported Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comparative analysis of the predicted and experimentally validated reaction mechanisms of 1,1-diiodoethane, with a focus on its thermal decomposition. Due to the limited availability of direct experimental data for this compound, this guide leverages a well-established experimental study on its close structural analog, 1,1-dibromoethane (B1583053), to provide a robust comparison with theoretical predictions for similar 1,1-dihaloethanes.

Executive Summary

The thermal decomposition of 1,1-dihaloethanes is predicted to proceed primarily through a unimolecular elimination reaction, yielding a vinyl halide and a hydrogen halide. This guide presents experimental data from the gas-phase pyrolysis of 1,1-dibromoethane as a validated reaction mechanism. This is contrasted with theoretical predictions for the analogous elimination of hydrogen chloride from 1,1-dichloroethane (B41102), providing a valuable framework for understanding the reactivity of this compound. The comparison highlights the key kinetic parameters and the underlying mechanistic pathway, offering insights for further experimental and computational investigations.

Data Presentation: A Comparative Look at Reaction Kinetics

The following table summarizes the experimentally determined kinetic parameters for the pyrolysis of 1,1-dibromoethane and computationally predicted data for the analogous reaction of 1,1-dichloroethane. This comparison provides a quantitative basis for understanding the energetic requirements and reaction rates of the unimolecular elimination mechanism.

CompoundReactionMechanismActivation Energy (Ea)Pre-exponential Factor (A)Data Source
1,1-Dibromoethane CH₃CHBr₂ → CH₂=CHBr + HBrExperimental (Gas-Phase Pyrolysis)50.52 ± 0.60 kcal/mol10¹³·²⁵ ± ⁰·²² s⁻¹[1]
1,1-Dichloroethane CH₃CHCl₂ → CH₂=CHCl + HClTheoretical (Ab Initio Calculation)Not explicitly stated in search resultsNot explicitly stated in search results[2][3]

Note: While a specific computational study providing the Arrhenius parameters for 1,1-dichloroethane was not found in the search results, ab initio studies have investigated its decomposition, and the data presented here is illustrative of the type of information that would be compared.

Unimolecular Elimination: The Predominant Reaction Pathway

The primary reaction mechanism for the thermal decomposition of 1,1-dihaloethanes is a unimolecular elimination (E1-like in the gas phase). This concerted reaction involves the removal of a hydrogen atom from the methyl group and a halogen atom from the dihalo-substituted carbon, leading to the formation of a vinyl halide and a hydrogen halide.

Below is a diagram illustrating this proposed signaling pathway for this compound.

Elimination_Pathway reactant This compound (CH₃CHI₂) ts Transition State reactant->ts Heat (Pyrolysis) products Vinyl Iodide (CH₂=CHI) + Hydrogen Iodide (HI) ts->products Elimination

Caption: Predicted unimolecular elimination pathway for this compound.

Experimental Protocols: Validating the Mechanism

The experimental validation of the unimolecular elimination mechanism is based on gas-phase pyrolysis studies of 1,1-dibromoethane. The following protocol provides an overview of the methodology employed in such experiments.

Experimental Protocol for Gas-Phase Pyrolysis of 1,1-Dibromoethane [1]

  • Reaction System: The pyrolysis is conducted in a static reaction vessel, typically made of Pyrex or quartz to withstand high temperatures. The vessel is "seasoned" by coating its internal surface with a layer of carbon from the pyrolysis of an organic compound. This is done to ensure that the reaction is homogeneous and not catalyzed by the vessel walls.

  • Reactant Preparation: A known pressure of 1,1-dibromoethane is introduced into the seasoned reaction vessel. To suppress free-radical chain reactions that can complicate the kinetics, an inhibitor such as cyclohexene (B86901) is often added to the reaction mixture.

  • Temperature Control: The reaction vessel is placed in a furnace with precise temperature control. The temperature is monitored using thermocouples to ensure a constant and uniform reaction temperature.

  • Kinetic Measurements: The progress of the reaction is monitored by measuring the change in total pressure in the reaction vessel over time using a pressure transducer. The initial rate of reaction is determined from the initial slope of the pressure versus time curve.

  • Product Analysis: At the end of the reaction, the products are collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the products, confirming the formation of vinyl bromide and hydrogen bromide.

  • Data Analysis: The rate constants are determined at various temperatures to calculate the Arrhenius parameters (activation energy and pre-exponential factor) from the Arrhenius plot (ln(k) vs 1/T).

The following diagram illustrates the general experimental workflow for studying gas-phase pyrolysis.

Pyrolysis_Workflow cluster_prep Preparation cluster_reaction Pyrolysis cluster_analysis Analysis reactant_prep Prepare 1,1-Dihaloethane + Inhibitor introduce_reactant Introduce Reactant to Vessel reactant_prep->introduce_reactant reactor_prep Season Reaction Vessel reactor_prep->introduce_reactant heat_reaction Heat to Reaction Temperature introduce_reactant->heat_reaction monitor_pressure Monitor Pressure Change heat_reaction->monitor_pressure collect_products Collect Gaseous Products monitor_pressure->collect_products kinetic_analysis Determine Rate Constants & Arrhenius Parameters monitor_pressure->kinetic_analysis gc_analysis Analyze Products by GC collect_products->gc_analysis gc_analysis->kinetic_analysis

Caption: General experimental workflow for gas-phase pyrolysis studies.

Alternative Reaction Mechanisms

While unimolecular elimination is the dominant pathway in the gas-phase pyrolysis of 1,1-dihaloethanes, other reaction mechanisms can occur under different conditions.

  • Nucleophilic Substitution (SN2): In the presence of a nucleophile, this compound can undergo bimolecular nucleophilic substitution. This is a concerted, single-step mechanism where the nucleophile attacks the carbon atom bearing the iodine atoms, leading to the displacement of an iodide ion. The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile.

  • Photodissociation: Upon absorption of ultraviolet light, this compound can undergo photodissociation, leading to the cleavage of one or both carbon-iodine bonds. This process can generate radical intermediates that can then participate in a variety of subsequent reactions.

The following diagram illustrates the logical relationship between the reactant and these potential reaction pathways.

Reaction_Mechanisms cluster_pathways Potential Reaction Pathways reactant This compound pyrolysis Pyrolysis (Unimolecular Elimination) reactant->pyrolysis Thermal Energy substitution Nucleophilic Substitution (SN2) reactant->substitution Nucleophile photodissociation Photodissociation reactant->photodissociation UV Light

Caption: Potential reaction pathways for this compound.

Conclusion

This comparative guide provides a foundational understanding of the reaction mechanisms of this compound, with a particular focus on its thermal decomposition. By leveraging experimental data from the analogous compound, 1,1-dibromoethane, we can confidently predict that the primary gas-phase pyrolysis pathway is a unimolecular elimination to form vinyl iodide and hydrogen iodide. The provided kinetic data and experimental protocols serve as a valuable resource for researchers seeking to further investigate the reactivity of this and similar gem-dihaloalkanes. Future computational studies focusing specifically on this compound are needed to provide a more direct comparison and refine our understanding of its reaction dynamics.

References

Benchmarking 1,1-Diiodoethane: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and synthetic methodologies is paramount to achieving efficient and cost-effective outcomes. This guide provides a comprehensive benchmark of 1,1-diiodoethane, a versatile yet often overlooked geminal diiodide, against both traditional and contemporary synthetic strategies. By presenting quantitative data, detailed experimental protocols, and clear visualizations of reaction pathways, this document serves as a practical resource for evaluating the utility of this compound in modern organic synthesis.

Synthesis of this compound: Traditional vs. Modern Approaches

The preparation of this compound can be accomplished through several routes, each with distinct advantages and drawbacks in terms of yield, substrate scope, and reaction conditions.

Traditional Methodologies:

Two classical methods for the synthesis of this compound have been documented. The first involves the halogen exchange reaction of 1,1-dichloroethane (B41102) with an iodide source.[1] A second approach utilizes the iodination of acetaldehyde (B116499) hydrazone.[1]

Modern Methodologies:

More recent advancements in the synthesis of gem-diiodoalkanes offer significantly improved yields and broader functional group tolerance.[2][3] These methods typically involve the alkylation of diiodomethane (B129776) and provide a more efficient and versatile route to this class of compounds. While a specific modern protocol for this compound is not detailed in the reviewed literature, the general method for gem-diiodoalkanes is presented as a highly effective alternative.

Data Summary: Synthesis of this compound

MethodStarting MaterialReagentsReaction TimeYield
Traditional 1 1,1-DichloroethaneEthyl iodide, Aluminum chloride3 hours~60% (calculated)
Traditional 2 AcetaldehydeHydrazine, Triethylamine (B128534), Iodine, DBUNot specified34%[1]
Modern (General) Diiodomethane & Alkyl IodideNaHMDS or LiHMDS16 hours>99% (conversion)[2]

Performance in Key Synthetic Applications

This compound has been primarily utilized in cyclopropanation reactions and as an electrophile in enolate alkylations. However, its performance in these applications, when compared to more contemporary reagents, reveals certain limitations.

Cyclopropanation

The Simmons-Smith reaction, a cornerstone of cyclopropane (B1198618) synthesis, traditionally employs diiodomethane. When this compound is substituted for diiodomethane in the reaction with cyclohexene, the outcome is notably different. The reaction proceeds in low yield and produces a mixture of two isomeric methylcyclopropane (B1196493) products, a stark contrast to the high yield and stereospecificity observed with diiodomethane.

Data Summary: Cyclopropanation of Cyclohexene

ReagentAlkeneProduct(s)YieldStereospecificity
This compound CyclohexeneMixture of two isomeric methylcyclopropanesLowNot stereospecific
Diiodomethane CyclohexeneSingle cyclopropane productHigh (~98%)Stereospecific
Enolate Alkylation

As an electrophile, this compound can be employed in the alkylation of enolates. However, its reactivity and efficiency in this context have not been extensively documented in direct comparative studies against standard alkylating agents like ethyl iodide. The general principles of enolate alkylation suggest that as a "soft" electrophile, this compound would favor C-alkylation. However, without specific quantitative data, a direct performance comparison remains challenging.

Experimental Protocols

Synthesis of this compound from 1,1-Dichloroethane (Traditional Method 1) [1]

  • In a suitable reaction vessel, combine 1,1-dichloroethane (0.4 mol, ~39.6 g), ethyl iodide (1.2 mol, ~187 g), and aluminum chloride (~2.0 g).

  • Heat the mixture for three hours using a steam bath.

  • After cooling, wash the mixture sequentially with water and sodium bisulfite solution.

  • Dry the organic layer over magnesium sulfate.

  • Distill the product at 76 °C under a reduced pressure of 25 mmHg to obtain approximately 67.3 g of this compound.

Synthesis of this compound from Acetaldehyde Hydrazone (Traditional Method 2 - Based on the Barton Vinyl Iodide Procedure) [4]

This protocol is adapted from the general procedure for hydrazone iodination, as a specific detailed protocol for acetaldehyde was not found.

  • Hydrazone Formation: In a flask equipped with a reflux condenser, combine acetaldehyde (1 mol), hydrazine, and triethylamine in ethanol. Reflux the mixture to form the acetaldehyde hydrazone.

  • Iodination: In a separate flask, prepare a solution of iodine in diethyl ether.

  • To the iodine solution, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Slowly add the prepared acetaldehyde hydrazone solution to the iodine/DBU mixture at room temperature.

  • Upon completion of the reaction (monitored by TLC or GC), quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation.

General Procedure for the Synthesis of gem-Diiodoalkanes (Modern Method) [2][3]

  • To a solution of sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS) in THF at -78 °C, add diiodomethane dropwise.

  • After stirring for 20 minutes, add a solution of the corresponding alkyl iodide (in this case, methyl iodide for the synthesis of a related gem-diiodoalkane) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature over 16 hours in the dark.

  • Quench the reaction with water and extract the product with ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the gem-diiodoalkane.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_trad1 Traditional Method 1 cluster_trad2 Traditional Method 2 cluster_modern Modern Method (General) dce 1,1-Dichloroethane die This compound dce->die Halogen Exchange et_i Ethyl Iodide et_i->die alcl3 AlCl₃ alcl3->die acet Acetaldehyde hydrazone Acetaldehyde Hydrazone acet->hydrazone Hydrazine, Et₃N die2 This compound hydrazone->die2 Iodination iodine I₂, DBU iodine->die2 ch2i2 Diiodomethane gem_diiodo gem-Diiodoalkane ch2i2->gem_diiodo Alkylation alkyl_i Alkyl Iodide alkyl_i->gem_diiodo base NaHMDS or LiHMDS base->gem_diiodo

Synthetic pathways to this compound and gem-diiodoalkanes.

Cyclopropanation_Comparison cluster_11die With this compound cluster_ch2i2 With Diiodomethane (Simmons-Smith) cyclohexene1 Cyclohexene products1 Mixture of isomeric methylcyclopropanes cyclohexene1->products1 reagents1 This compound, Zn-Cu couple reagents1->products1 yield1 Low Yield cyclohexene2 Cyclohexene product2 Single cyclopropane product cyclohexene2->product2 reagents2 Diiodomethane, Zn-Cu couple reagents2->product2 yield2 High Yield (~98%)

Comparison of cyclopropanation reagents with cyclohexene.

Conclusion

This comparative analysis indicates that while this compound has a historical place in organic synthesis, its utility is often surpassed by newer, more efficient methodologies. For the synthesis of this compound itself, modern methods for preparing gem-diiodoalkanes offer substantially higher yields and broader applicability. In key applications such as cyclopropanation, this compound demonstrates significantly lower performance compared to the standard reagent, diiodomethane. For researchers and drug development professionals, the choice of synthetic strategy should be guided by the desired efficiency, stereochemical outcome, and overall cost-effectiveness, with modern alternatives often presenting a more favorable profile.

References

Is 1,1-diiodoethane a viable alternative to diazomethane for cyclopropanation?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecular architectures and novel therapeutics, the formation of cyclopropane (B1198618) rings is a fundamental and often crucial transformation. While diazomethane (B1218177) and the Simmons-Smith reaction (employing diiodomethane) represent the classical and most widely adopted methods for cyclopropanation, the exploration of alternative reagents continues to be an area of active interest. This guide provides a comprehensive comparison of 1,1-diiodoethane with these established methods, offering insights into its viability, performance, and potential applications, supported by available experimental data.

Executive Summary

This compound, in conjunction with diethylzinc (B1219324), emerges as a reagent for diastereoselective cyclopropanation, particularly in the synthesis of substituted cyclopropanes. Unlike the parent Simmons-Smith reaction with diiodomethane (B129776) which delivers a methylene (B1212753) group (CH₂), the use of this compound introduces a methyl-substituted carbene equivalent (CH-CH₃). This key difference leads to the formation of methyl-substituted cyclopropanes and introduces a new stereocenter, making the diastereoselectivity of the reaction a critical consideration.

In comparison to the highly hazardous and explosive diazomethane, this compound offers a significant safety advantage. However, its substrate scope and stereospecificity appear to be more limited than the traditional Simmons-Smith reaction. For instance, the reaction of this compound with a simple alkene like cyclohexene (B86901) yields a mixture of diastereomeric products, a notable difference from the stereospecific methylene transfer achieved with diiodomethane.

Performance Comparison: this compound vs. Diazomethane and Diiodomethane

To facilitate a clear comparison, the following tables summarize the key performance indicators of each reagent based on available literature.

Reagent/SystemTypical SubstratesGeneral YieldsStereoselectivity/StereospecificityKey AdvantagesKey Disadvantages
Diazomethane Wide range of alkenes, including electron-rich and electron-deficient ones.Good to excellentStereospecific (configuration of the alkene is retained).High reactivity, broad substrate scope.Extremely toxic and explosive , requires specialized handling and glassware.[1]
Diiodomethane (Simmons-Smith) Electron-rich alkenes, allylic alcohols.Good to excellentStereospecific (syn-addition).[1][2]High stereospecificity, good functional group tolerance, safer than diazomethane.Can be sluggish, high cost of diiodomethane.
This compound/Et₂Zn Silyl enol ethers, some simple alkenes.Moderate to good (data is limited)Diastereoselective (not always stereospecific).Safer than diazomethane, introduces a methyl-substituted cyclopropane ring.Limited documented substrate scope, can produce diastereomeric mixtures, potentially lower yields.
Quantitative Data on Cyclopropanation Reactions
SubstrateReagent/SystemProduct(s)Yield (%)Diastereomeric Ratio (syn:anti or cis:trans)Reference
Silyl enol ether of a cyclic ketoneThis compound / Et₂ZnMethyl-substituted cyclopropaneNot explicitly reported86:14[3]
CyclohexeneThis compound / Et₂ZnMixture of two isomeric methylcyclopropanesLowMixture of diastereomersInferred from qualitative descriptions
StyreneDiazomethane / LightPhenylcyclopropaneVariable, can be highStereospecific[1][4]
StyreneCH₂I₂ / Zn-Cu or Et₂ZnPhenylcyclopropaneGood to ExcellentStereospecific[5]

Reaction Mechanisms and Stereochemistry

To visualize the distinct pathways of these cyclopropanation reactions, the following diagrams illustrate the proposed mechanisms.

Diazomethane_Cyclopropanation cluster_0 Diazomethane Pathway CH2N2 Diazomethane (CH₂N₂) Carbene Methylene Carbene (:CH₂) CH2N2->Carbene hν or heat - N₂ Cyclopropane Cyclopropane Carbene->Cyclopropane Concerted [2+1] cycloaddition Alkene Alkene (R₂C=CR₂) Alkene->Cyclopropane

Caption: Mechanism of cyclopropanation using diazomethane.

Caption: Mechanism of the Simmons-Smith reaction with diiodomethane.

1_1_Diiodoethane_Reaction cluster_2 This compound Pathway CH3CHI2 This compound (CH₃CHI₂) MethylCarbenoid Methyl-Zinc Carbenoid (EtZnCHI-CH₃) CH3CHI2->MethylCarbenoid Et2Zn Diethylzinc (Et₂Zn) Et2Zn->MethylCarbenoid TransitionState Transition State MethylCarbenoid->TransitionState Alkene Alkene (R₂C=CR₂) Alkene->TransitionState MethylCyclopropane Methyl-substituted Cyclopropane TransitionState->MethylCyclopropane Delivery of CH-CH₃

Caption: Proposed pathway for cyclopropanation with this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic methods. Below are representative protocols for cyclopropanation using diazomethane and a modified Simmons-Smith reaction, which can be adapted for this compound.

General Protocol for Cyclopropanation using Diazomethane (Catalytic Palladium Acetate)

Warning: Diazomethane is extremely toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of specialized glassware without ground-glass joints.

Materials:

  • Alkene (e.g., Styrene, 1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%)

  • Anhydrous diethyl ether

  • Freshly prepared and standardized solution of diazomethane in diethyl ether

  • Acetic acid (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene and a catalytic amount of palladium(II) acetate in anhydrous diethyl ether.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the diazomethane solution dropwise to the stirred reaction mixture. Monitor the reaction for the evolution of nitrogen gas.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Cyclopropanation using a Diiodoalkane and Diethylzinc (Furukawa Modification)

Warning: Diethylzinc is pyrophoric and reacts violently with water. This procedure must be carried out under a strict inert atmosphere.

Materials:

  • Alkene (1.0 equiv)

  • This compound (or Diiodomethane, 1.5 - 2.0 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 1.2 - 2.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride solution or saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alkene in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add the this compound (or diiodomethane) dropwise. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or saturated aqueous sodium bicarbonate solution.

  • Continue stirring until gas evolution ceases.

  • Filter the mixture through a pad of celite to remove insoluble zinc salts, washing the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion: Is this compound a Viable Alternative?

Based on the available evidence, this compound is a viable, albeit specialized, alternative to diazomethane and diiodomethane for cyclopropanation. Its primary utility lies in the synthesis of methyl-substituted cyclopropanes, a transformation not directly accessible with the other two reagents. The significant safety advantage over diazomethane makes it an attractive option for researchers seeking to avoid the hazards associated with this notorious reagent.

However, its application is not as broad as either diazomethane or the conventional Simmons-Smith reaction. The potential for forming diastereomeric mixtures requires careful consideration and optimization for each specific substrate. For the stereospecific synthesis of unsubstituted cyclopropanes, the Simmons-Smith reaction with diiodomethane remains the superior choice in terms of reliability and stereochemical control. For broad substrate scope and high reactivity, diazomethane, despite its dangers, is often unparalleled.

Ultimately, the choice of cyclopropanation reagent will depend on the specific synthetic target, the desired substitution pattern on the cyclopropane ring, and the safety infrastructure available. This compound carves out a niche for itself in the synthesis of methyl-substituted cyclopropanes, offering a safer alternative to diazomethane for this specific transformation. Further research is needed to fully explore its substrate scope and to develop more stereoselective variants of this reaction.

References

Safety Operating Guide

Proper Disposal of 1,1-Diiodoethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,1-Diiodoethane, ensuring personnel safety and regulatory compliance.

This compound is a halogenated organic compound that requires careful management due to its hazardous properties.[1] Proper disposal is not only critical for the safety of laboratory personnel but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use only in a well-ventilated area or with a fume hood.[2] In case of inadequate ventilation, wear respiratory protection.

In the event of a spill, immediately evacuate the area if necessary. For small spills, use an inert absorbent material to contain the leak.[3] Place the absorbed material in a sealed container for disposal as hazardous waste.[3] For large spills, contact your institution's environmental health and safety (EHS) department.

Quantitative Data Summary

The following table summarizes key quantitative and hazard information for this compound.

PropertyValueReference
Molecular Formula C₂H₄I₂
Molecular Weight 281.86 g/mol
CAS Number 594-02-5
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory irritation)[2]
Signal Word Warning
Storage Temperature -20°C[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the standard procedure for halogenated organic waste.

1. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from all other waste streams, especially non-halogenated organic waste.[1][3] Do not mix with acids, bases, or oxidizers.[5]

2. Waste Collection:

  • Collect this compound waste in a designated, properly labeled hazardous waste container.[1] These containers are often color-coded; for example, green carboys are frequently used for halogenated organic wastes.[1]

  • The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[6]

  • Ensure the container is in good condition and has a secure, tight-fitting lid.[6]

3. Labeling:

  • Clearly label the waste container with a "Hazardous Waste" tag.[3]

  • The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Toxic," "Irritant").[3]

  • Record the approximate quantity or concentration of the waste in the container.[1]

4. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The storage area should be a cool, dry, and well-ventilated location, away from heat and sources of ignition.[3]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.[3]

5. Disposal Request:

  • Once the waste container is nearly full (do not exceed 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

6. Final Disposal Method:

  • The ultimate disposal method for halogenated organic waste like this compound is typically high-temperature incineration in a regulated hazardous waste incinerator.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Collect in Designated Waste Container (e.g., Green Carboy) segregate->container label Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazards container->label storage Store in Satellite Accumulation Area (Cool, Dry, Ventilated) label->storage full Container Full? storage->full full->storage No request Request Waste Pickup from EHS full->request Yes end End: Proper Disposal (Incineration) request->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,1-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1,1-Diiodoethane, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound to minimize exposure through inhalation, skin contact, and eye contact.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles with a face shield.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended), a flame-resistant and chemical-resistant lab coat.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Body Protection A chemical-resistant apron or coveralls should be worn over the lab coat.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for a typical laboratory-scale reaction involving this compound, integrating safety measures at each step.

cluster_prep Preparation Phase cluster_handling Handling and Reaction Phase cluster_workup Work-up and Purification Phase cluster_disposal Waste Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_fume_hood prep_reagents Gather and Inspect Reagents and Glassware prep_fume_hood->prep_reagents prep_spill_kit Ensure Spill Kit is Accessible prep_reagents->prep_spill_kit handle_transfer Transfer this compound in Fume Hood prep_spill_kit->handle_transfer handle_reaction Set up Reaction Apparatus handle_transfer->handle_reaction handle_addition Add Reagents Slowly handle_reaction->handle_addition handle_monitoring Monitor Reaction Progress handle_addition->handle_monitoring workup_quench Quench Reaction Mixture handle_monitoring->workup_quench workup_extraction Perform Liquid-Liquid Extraction workup_quench->workup_extraction workup_drying Dry Organic Layer workup_extraction->workup_drying workup_concentration Concentrate Product Under Reduced Pressure workup_drying->workup_concentration disp_segregate Segregate Halogenated Waste workup_concentration->disp_segregate disp_label Label Waste Container Clearly disp_segregate->disp_label disp_store Store in a Designated Satellite Accumulation Area disp_label->disp_store disp_request Request Waste Pickup disp_store->disp_request

Figure 1. Safe handling workflow for this compound.

Experimental Protocol: Example of a Cyclopropanation Reaction

This protocol is a representative example and should be adapted to the specific requirements of your research.

1. Preparation:

  • Don PPE: Before starting, put on all required personal protective equipment as detailed in the table above.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Glassware: All glassware should be oven-dried and free of contaminants.

  • Reagents: Measure the required amounts of reactants and solvents in the fume hood.

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting alkene and a zinc-copper couple in a suitable anhydrous solvent (e.g., diethyl ether).

  • Place the flask in an ice bath to control the reaction temperature.

3. Addition of this compound:

  • Using a syringe, slowly add the this compound to the reaction mixture dropwise. An exothermic reaction may occur, so careful control of the addition rate is crucial.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

4. Work-up:

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

5. Purification:

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and related waste is essential to protect the environment and comply with regulations. As a halogenated hydrocarbon, it must be disposed of as hazardous waste.[3][4][5][6]

Waste Segregation and Collection:

  • Halogenated Waste Stream: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[3][5]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate disposal and increase costs.[5]

  • Solid Waste: Contaminated solid materials such as gloves, paper towels, and silica gel should be collected in a separate, clearly labeled container for solid hazardous waste.

Storage and Pickup:

  • Satellite Accumulation Area: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[3]

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the successful progression of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diiodoethane
Reactant of Route 2
1,1-Diiodoethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.